Product packaging for 1-Bromo-2-ethylbenzene(Cat. No.:CAS No. 1973-22-4)

1-Bromo-2-ethylbenzene

Cat. No.: B162476
CAS No.: 1973-22-4
M. Wt: 185.06 g/mol
InChI Key: HVRUGFJYCAFAAN-UHFFFAOYSA-N
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Description

1-Bromo-2-ethylbenzene is a valuable bifunctional aromatic compound that serves as a versatile building block in organic synthesis and materials science research. Its structure, featuring both a bromine atom and an ethyl group on the benzene ring, allows it to participate in various reaction pathways. It is particularly useful in cross-coupling reactions, where the carbon-bromine bond can be activated to form new carbon-carbon bonds with organometallic catalysts. Furthermore, the benzylic position of the ethyl group is a site for selective free-radical halogenation, enabling the synthesis of more complex derivatives . This reactivity makes it a crucial intermediate in the development of pharmaceuticals, liquid crystals, and advanced polymeric materials. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9Br B162476 1-Bromo-2-ethylbenzene CAS No. 1973-22-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-ethylbenzene
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InChI

InChI=1S/C8H9Br/c1-2-7-5-3-4-6-8(7)9/h3-6H,2H2,1H3
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InChI Key

HVRUGFJYCAFAAN-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H9Br
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DSSTOX Substance ID

DTXSID20173402
Record name o-Bromoethylbenzene
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Molecular Weight

185.06 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 1-Bromo-2-ethylbenzene
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CAS No.

1973-22-4
Record name 1-Bromo-2-ethylbenzene
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Foundational & Exploratory

1-Bromo-2-ethylbenzene chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 1-Bromo-2-ethylbenzene

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and experimental protocols related to this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document summarizes key quantitative data in a structured format, details experimental methodologies, and provides visualizations of reaction pathways and workflows to facilitate a deeper understanding of this compound.

Chemical and Physical Properties

This compound, also known as o-bromoethylbenzene, is a halogenated aromatic hydrocarbon.[1][2] It is a clear, colorless to light yellow liquid at room temperature.[1][2][3][4] This compound is characterized by a benzene ring substituted with a bromine atom and an ethyl group at adjacent positions.[2] Due to the hydrophobic nature of the ethyl and phenyl groups, it is only slightly soluble in water but shows good solubility in organic solvents like hexane and ether.[2][3]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₈H₉Br[1][4][5]
Molecular Weight 185.06 g/mol [1][5]
CAS Number 1973-22-4[2][4]
Appearance Clear colorless to light yellow liquid[1][3][4]
Boiling Point 199 °C (lit.)[5][6]
Melting Point -56 °C to -68 °C[4][5][6]
Density 1.338 g/mL at 25 °C (lit.)[5][6]
Refractive Index (n20/D) 1.549 (lit.)[4][5]
Flash Point 66.4 °C (171 °F)[4][5]
Vapor Pressure 0.471 mmHg at 25°C[4][5]
Solubility Slightly soluble in water; soluble in organic solvents like ether and hexane.[2][3]
XLogP3 3.5[1][4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • Mass Spectrometry (MS): The NIST WebBook provides the electron ionization mass spectrum for this compound, which can be used for its identification in complex mixtures.[7] The exact mass is 183.98876 Da.[1][4]

  • Infrared Spectroscopy (IR): The NIST Chemistry WebBook also contains the IR spectrum of this compound, which shows characteristic absorption bands for the aromatic ring and the C-Br bond.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed NMR data is not available in the provided search results, the structure of this compound suggests a complex splitting pattern in the aromatic region of the ¹H NMR spectrum due to the ortho-disubstitution, along with a quartet and a triplet for the ethyl group. ¹³C NMR would show six distinct signals for the aromatic carbons and two for the ethyl group.

Synthesis and Reactivity

Synthesis

A common method for the synthesis of bromo-substituted ethylbenzenes is through the free-radical bromination of ethylbenzene.[9] This reaction is typically initiated by light (hv) or heat and involves the use of N-bromosuccinimide (NBS) or molecular bromine (Br₂).[10][11] The reaction proceeds via a radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the ethyl group.[12] The benzylic position (the carbon atom adjacent to the benzene ring) is preferentially halogenated due to the resonance stabilization of the resulting benzylic radical intermediate.[11][12] This leads to the formation of (1-bromoethyl)benzene as the major product.[9][11]

Another synthetic route involves the Wurtz-Fittig reaction, where bromobenzene and ethyl bromide react with sodium metal in anhydrous ether to yield ethylbenzene.[13] While this method is for preparing ethylbenzene, similar principles could be adapted for other alkylations.

Synthesis_of_1_Bromo_2_ethylbenzene Synthesis of this compound Ethylbenzene Ethylbenzene Reaction Electrophilic Aromatic Substitution Ethylbenzene->Reaction Br2 Br₂ Br2->Reaction FeBr3 FeBr₃ (Catalyst) FeBr3->Reaction Product This compound (ortho isomer) Reaction->Product Major Product Byproduct1 1-Bromo-4-ethylbenzene (para isomer) Reaction->Byproduct1 Major Product HBr HBr Reaction->HBr Reactivity_of_1_Bromo_2_ethylbenzene Key Reactions of this compound Start This compound Nucleophilic_Sub Nucleophilic Substitution Start->Nucleophilic_Sub Grignard_Formation Grignard Reagent Formation Start->Grignard_Formation Cross_Coupling Cross-Coupling Reactions Start->Cross_Coupling Sub_Product ortho-substituted ethylbenzene Nucleophilic_Sub->Sub_Product Grignard_Product 2-ethylphenylmagnesium bromide Grignard_Formation->Grignard_Product Coupling_Product Biaryls, Alkenes, Alkynes, etc. Cross_Coupling->Coupling_Product Nu Nu⁻ Nu->Nucleophilic_Sub Mg Mg, Ether Mg->Grignard_Formation Pd_cat Pd catalyst, Coupling Partner Pd_cat->Cross_Coupling

References

1-Bromo-2-ethylbenzene (CAS 1973-22-4): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-2-ethylbenzene, registered under CAS number 1973-22-4, is an organic compound belonging to the class of halogenated aromatic hydrocarbons.[1][2] Its structure consists of a benzene ring substituted with a bromine atom and an ethyl group at the ortho (1 and 2) positions.[1] Typically appearing as a colorless to pale yellow liquid with a distinct aromatic odor, this compound is a key intermediate in various chemical syntheses.[1] Due to the presence of the reactive bromine atom, it serves as a valuable building block in the production of pharmaceuticals, agrochemicals, and other specialized organic compounds.[1][3] Its hydrophobic nature makes it sparingly soluble in water but moderately soluble in common organic solvents.[1][3]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic applications.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1973-22-4[4]
Molecular Formula C₈H₉Br[1][4]
Molecular Weight 185.06 g/mol [4][5]
Appearance Colorless to light orange/yellow clear liquid[1][2][6]
Boiling Point 199 °C (lit.)
Density 1.338 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.549 (lit.)
Flash Point 77 °C (170.6 °F) - closed cup
Solubility Sparingly soluble in water; soluble in organic solvents like hexane or ether.[1][3]
InChI Key HVRUGFJYCAFAAN-UHFFFAOYSA-N[1][4]
SMILES CCc1ccccc1Br[5]

Table 2: Spectroscopic Data for Structural Elucidation

Spectrum TypeChemical Shift (δ) / DataSource
¹H-NMR (300 MHz) δ 1.21 (3H, t, J = 6Hz, CH₃), 2.74 (2H, d, J = 6Hz, CH₂), 7.03 (1H, m, Ph), 7.20 (2H, m, Ph), 7.50 (1H, d, Ph) ppm[7][8]
¹³C-NMR (75.43 MHz) δ 15, 30, 124, 127, 130, 133, 144 ppm[7][8]
Mass Spectrum (EI) Data available via NIST Mass Spectrometry Data Center.[9]
IR Spectrum Data available via NIST Chemistry WebBook.[4]

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the electrophilic aromatic substitution of ethylbenzene. The ethyl group is an ortho-, para- directing group, meaning the reaction yields a mixture of isomers that require subsequent separation.

Protocol: Electrophilic Bromination of Ethylbenzene

This protocol describes a general method for the bromination of ethylbenzene to produce a mixture of ortho- and para-bromoethylbenzene.

Materials:

  • Ethylbenzene

  • Liquid Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or iron filings (to generate FeBr₃ in situ)

  • Anhydrous diethyl ether or dichloromethane (solvent)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar, dropping funnel, and a reflux condenser. The setup should be protected from atmospheric moisture with a drying tube.

  • Reaction Mixture: Charge the flask with ethylbenzene and the chosen solvent. Add the Lewis acid catalyst, FeBr₃.

  • Bromine Addition: Slowly add liquid bromine, dissolved in a small amount of the reaction solvent, to the stirred ethylbenzene solution via the dropping funnel. The reaction is exothermic and will generate hydrogen bromide (HBr) gas, which should be directed to a gas trap.

  • Reaction: After the addition is complete, the mixture is typically stirred at room temperature or gently heated for several hours to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and wash sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid and unreacted bromine.

  • Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent by rotary evaporation. The resulting crude product is a mixture of this compound (ortho) and 1-bromo-4-ethylbenzene (para). These isomers can be separated by fractional distillation under reduced pressure or by column chromatography.

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_products Products & Byproducts A Ethylbenzene D Electrophilic Aromatic Substitution A->D B Bromine (Br₂) B->D C FeBr₃ C->D catalyst G Isomer Mixture (ortho- and para-) D->G E Aqueous Workup & Neutralization F Purification (e.g., Distillation) E->F H This compound (Final Product) F->H I 1-Bromo-4-ethylbenzene (Byproduct) F->I G->E

Caption: Synthesis via Electrophilic Aromatic Substitution.

Reactivity and Applications in Drug Development

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of the carbon-bromine bond.[1] The bromine atom can participate in a variety of reactions, making it a useful precursor for more complex molecules.

Key Reactions:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, allowing for the introduction of different functional groups.[1][3]

  • Grignard Reagent Formation: It can react with magnesium metal to form the corresponding Grignard reagent (2-ethylphenylmagnesium bromide), which is a powerful carbon nucleophile used to form new carbon-carbon bonds.

  • Cross-Coupling Reactions: It serves as a substrate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex biaryl systems or the attachment of alkyl, vinyl, or alkynyl groups.

Applications: While often used in the broader chemical industry, this compound has specific, documented applications as a starting material for synthesizing target molecules in research and development.[1]

Examples of compounds synthesized from this compound include:

  • 1-(2′-ethylphenyl)ethanol

  • N-benzyl-P-(2-ethylphenyl)-P-phenylphosphinic amide

  • 4-(isopropyldimethylsilyl)-2-(2-ethylphenyl)pyridine

  • 5-amino-2′-ethyl-biphenyl-2-ol, which is used for modifying carbon paste electrodes.

Its role as an intermediate allows medicinal chemists to build molecular scaffolds that may be incorporated into larger, more complex drug candidates.

G Role as a Synthetic Intermediate cluster_reactions Reaction Pathways cluster_products Resulting Scaffolds / Products A This compound B Grignard Formation (+ Mg) A->B C Suzuki Coupling (+ Boronic Acid, Pd catalyst) A->C D Nucleophilic Substitution (+ Nucleophile) A->D E 2-Ethylphenyl- magnesium bromide B->E F 2-Ethylbiphenyl Derivatives C->F G New Functionalized Ethylbenzenes D->G

Caption: Reactivity pathways for this compound.

Safety, Handling, and Storage

Proper handling of this compound is crucial to ensure laboratory safety. It is classified as a combustible liquid and an irritant.[6][10]

Table 3: Hazard and Safety Information

CategoryInformationSource(s)
GHS Hazard Statements H227: Combustible liquid. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2][10]
Signal Word Warning[10]
Personal Protective Equipment (PPE) Eyeshields, chemical-resistant gloves, type ABEK (EN14387) respirator filter.[10]
Handling Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mists. Keep away from open flames, hot surfaces, and sources of ignition. Use in a well-ventilated area.[10]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[10]
First Aid (Eyes) Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[10]
First Aid (Skin) Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation persists.[10]
First Aid (Ingestion) Do not induce vomiting. Call a physician immediately. Never give anything by mouth to an unconscious person.[10]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Conclusion

This compound is a significant chemical intermediate with well-defined physical, chemical, and spectroscopic properties. Its utility in organic synthesis, particularly in forming new carbon-carbon and carbon-heteroatom bonds, makes it a valuable precursor for creating complex molecules for pharmaceutical and materials science research. Adherence to strict safety and handling protocols is mandatory when working with this combustible and irritant compound.

References

An In-depth Technical Guide to 1-Bromo-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, purification, and spectroscopic analysis of 1-Bromo-2-ethylbenzene. The information is intended for use by professionals in the fields of chemical research and drug development.

Core Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₈H₉Br[1][2]
Molecular Weight 185.06 g/mol [1][3]
CAS Number 1973-22-4[1][2][3]
Appearance Clear, colorless to light yellow liquid[2]
Density 1.338 g/mL at 25 °C[3]
Boiling Point 199 °C (at 760 mmHg)[3]
Melting Point -56 °C[2]
Refractive Index n20/D 1.549[2][3]
Flash Point 77 °C (closed cup)
Vapor Pressure 0.471 mmHg at 25 °C[2]
LogP 3.5[2]
¹H NMR (CDCl₃, 300 MHz) δ 7.50 (d, 1H), 7.20 (m, 2H), 7.03 (m, 1H), 2.74 (d, 2H), 1.21 (t, 3H)
¹³C NMR (CDCl₃, 75.43 MHz) δ 144, 133, 130, 127, 124, 30, 15
Mass Spectrum (EI) Key peaks at m/z 186, 184, 171, 169, 105

Synthesis of this compound via Sandmeyer Reaction

A common and effective method for the synthesis of this compound is the Sandmeyer reaction, starting from 2-ethylaniline.[4][5] This reaction involves the diazotization of the primary amine followed by displacement of the diazonium group with a bromide ion, catalyzed by a copper(I) salt.[6]

Experimental Protocol:
  • Diazotization of 2-Ethylaniline:

    • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of 2-ethylaniline in aqueous hydrobromic acid (HBr) is prepared.

    • The flask is cooled to 0-5 °C in an ice-salt bath.

    • A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the stirred solution of 2-ethylaniline hydrobromide. The temperature must be maintained below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.

    • The reaction is stirred for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the 2-ethylbenzenediazonium bromide salt.

  • Sandmeyer Reaction:

    • In a separate flask, a solution of copper(I) bromide (CuBr) in aqueous HBr is prepared.

    • The freshly prepared, cold 2-ethylbenzenediazonium bromide solution is added portion-wise to the stirred CuBr solution.

    • Vigorous nitrogen evolution is typically observed. The reaction mixture is allowed to warm to room temperature and then heated gently (e.g., to 50-60 °C) to ensure the reaction goes to completion.[7]

    • After gas evolution ceases, the reaction mixture is cooled to room temperature.

  • Work-up and Isolation:

    • The reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • The combined organic layers are washed sequentially with dilute aqueous sodium hydroxide (to remove excess acid), water, and brine.

    • The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Logical Workflow for Sandmeyer Synthesis

G Workflow for the Synthesis of this compound cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_purification Purification A 2-Ethylaniline in aq. HBr B Cool to 0-5 °C A->B C Add aq. NaNO₂ dropwise B->C D 2-Ethylbenzenediazonium Bromide Solution C->D F Add Diazonium Salt Solution D->F E CuBr in aq. HBr E->F G Warm to complete reaction F->G H Crude this compound G->H I Solvent Extraction H->I J Washing and Drying I->J K Solvent Removal J->K L Pure this compound K->L G Formation and Reaction of 2-Ethylphenylmagnesium Bromide A This compound C 2-Ethylphenylmagnesium Bromide (Grignard Reagent) A->C B Mg turnings in dry ether B->C E Addition Reaction C->E D Electrophile (e.g., Aldehyde, Ketone) D->E F Acidic Work-up E->F G Substituted Alcohol Product F->G

References

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-ethylbenzene from Ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 1-bromo-2-ethylbenzene, a valuable intermediate in pharmaceutical and organic synthesis, presents a unique regioselectivity challenge in electrophilic aromatic substitution. This technical guide provides a comprehensive overview of the synthesis of this compound from ethylbenzene, focusing on the underlying chemical principles, detailed experimental protocols, and methods for isomer separation. While the ethyl group of ethylbenzene directs electrophilic attack to both the ortho and para positions, steric hindrance predominantly favors the formation of the para isomer, 1-bromo-4-ethylbenzene. This guide will address this challenge by presenting established methodologies for the bromination of ethylbenzene and subsequent separation of the desired ortho isomer.

Introduction

This compound serves as a crucial building block in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs). Its utility lies in the strategic placement of the bromine atom at the ortho position to the ethyl group, allowing for further functionalization through cross-coupling reactions and other transformations. The primary route to this compound is the electrophilic aromatic bromination of ethylbenzene. However, this reaction typically yields a mixture of ortho and para isomers, with the para isomer being the major product.[1][2][3] This guide will delve into the mechanistic basis for this regioselectivity and provide practical guidance on maximizing the yield of the desired ortho product through reaction control and purification techniques.

Reaction Mechanism: Electrophilic Aromatic Bromination

The bromination of ethylbenzene in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), proceeds via an electrophilic aromatic substitution (EAS) mechanism.[4][5] The ethyl group is an activating, ortho-, para- directing group due to its electron-donating inductive effect.

The key steps of the mechanism are:

  • Generation of the Electrophile: The Lewis acid catalyst polarizes the bromine molecule (Br₂), creating a more potent electrophile, a bromonium ion equivalent (Br⁺).

  • Electrophilic Attack: The π-electron system of the ethylbenzene ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base, such as the FeBr₄⁻ complex, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and regenerating the catalyst.

The directing effect of the ethyl group can be understood by examining the resonance structures of the sigma complex formed upon attack at the ortho, meta, and para positions. Attack at the ortho and para positions allows for a resonance structure where the positive charge is located on the carbon atom directly attached to the ethyl group. This tertiary carbocation is stabilized by the electron-donating inductive effect of the ethyl group, making the transition states for ortho and para substitution lower in energy than for meta substitution.

Despite the electronic preference for both ortho and para positions, steric hindrance from the ethyl group makes the ortho position less accessible to the incoming electrophile.[1][2] Consequently, the para isomer is typically the major product.

Experimental Protocol: Synthesis of a this compound and 1-Bromo-4-ethylbenzene Mixture

This protocol describes a standard laboratory procedure for the bromination of ethylbenzene, which will produce a mixture of ortho and para isomers.

Materials:

  • Ethylbenzene

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or iron filings

  • Dichloromethane (CH₂Cl₂) or other suitable inert solvent

  • Sodium bisulfite (NaHSO₃) solution (10%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Apparatus for fractional distillation

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethylbenzene and the chosen inert solvent (e.g., dichloromethane).

  • Catalyst Addition: Add a catalytic amount of iron(III) bromide or a few iron filings to the flask. If using iron filings, a small amount of bromine should be added initially to generate the FeBr₃ catalyst in situ.

  • Bromine Addition: In a dropping funnel, place a solution of bromine in the same solvent. Add the bromine solution dropwise to the stirred ethylbenzene solution at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux. The reaction mixture will turn reddish-brown due to the color of bromine, and hydrogen bromide (HBr) gas will be evolved. It is crucial to perform this step in a well-ventilated fume hood.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating until the reddish-brown color of bromine disappears, indicating the consumption of the starting material. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding a 10% sodium bisulfite solution to destroy any unreacted bromine.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining HBr), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product, which will be a mixture of this compound and 1-bromo-4-ethylbenzene.

Data Presentation

The electrophilic bromination of ethylbenzene yields a mixture of products. The table below summarizes the key quantitative data for the starting material and the main products. The exact ortho/para ratio can vary depending on the specific reaction conditions such as temperature and catalyst used.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n²⁰/D)Typical Yield (ortho/para ratio)
EthylbenzeneC₈H₁₀106.171360.8671.496-
This compoundC₈H₉Br185.06199-201[6]1.338[6]1.549[6]Minor product (e.g., ~30-40%)
1-Bromo-4-ethylbenzeneC₈H₉Br185.06203-2041.341.553Major product (e.g., ~60-70%)

Separation of Ortho and Para Isomers

The separation of the this compound and 1-bromo-4-ethylbenzene isomers is typically achieved by fractional distillation, taking advantage of their slightly different boiling points.[7][8][9]

Experimental Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus using the crude product mixture in the distilling flask. A fractionating column (e.g., Vigreux or packed column) should be placed between the distilling flask and the distillation head. The column should be insulated to ensure an efficient separation.

  • Distillation: Heat the mixture slowly and evenly. The vapor will rise through the fractionating column, undergoing multiple condensation and vaporization cycles, which enriches the vapor in the more volatile component (the component with the lower boiling point).

  • Fraction Collection: Collect the distillate in fractions based on the temperature at the distillation head. The first fraction will be enriched in the lower-boiling isomer. The boiling points of the ortho and para isomers are very close, so a slow and careful distillation is required for a good separation.

  • Analysis: Analyze the collected fractions by gas chromatography (GC) to determine the purity of the separated isomers.[10][11][12]

Visualization of Reaction Pathways and Workflows

Reaction Mechanism

Electrophilic Bromination of Ethylbenzene cluster_0 Electrophile Generation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation Br2 Br₂ Br+ Br⁺ (Electrophile) Br2->Br+ + FeBr₃ FeBr3 FeBr₃ (Lewis Acid) FeBr4- FeBr₄⁻ Ethylbenzene Ethylbenzene Sigma_Complex_Ortho Sigma Complex (ortho) Ethylbenzene->Sigma_Complex_Ortho + Br⁺ Sigma_Complex_Para Sigma Complex (para) Ethylbenzene->Sigma_Complex_Para + Br⁺ Product_Ortho This compound Sigma_Complex_Ortho->Product_Ortho + FeBr₄⁻ Product_Para 1-Bromo-4-ethylbenzene Sigma_Complex_Para->Product_Para + FeBr₄⁻ HBr HBr FeBr3_regen FeBr₃ (regenerated)

Caption: Mechanism of Electrophilic Bromination of Ethylbenzene.

Experimental Workflow

Synthesis and Purification Workflow Start Start: Ethylbenzene Bromination Bromination (Br₂, FeBr₃, CH₂Cl₂) Start->Bromination Workup Aqueous Work-up (NaHSO₃, NaHCO₃, Brine) Bromination->Workup Drying Drying (MgSO₄) Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Crude_Product Crude Product (Mixture of o- and p-isomers) Solvent_Removal->Crude_Product Fractional_Distillation Fractional Distillation Crude_Product->Fractional_Distillation Ortho_Product This compound (Purified) Fractional_Distillation->Ortho_Product Para_Product 1-Bromo-4-ethylbenzene (Purified) Fractional_Distillation->Para_Product

Caption: Workflow for Synthesis and Purification.

Conclusion

The synthesis of this compound from ethylbenzene is a well-established yet challenging transformation due to the inherent regioselectivity of the electrophilic bromination reaction. While the para isomer is the major product due to steric effects, a careful experimental approach followed by an efficient separation technique like fractional distillation allows for the isolation of the desired ortho isomer. For researchers and professionals in drug development, understanding the factors that control the ortho/para ratio and mastering the separation techniques are crucial for obtaining this valuable synthetic intermediate in high purity. Further research into novel catalytic systems that can enhance ortho-selectivity remains an active area of investigation in organic synthesis.

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-ethylbenzene is an organic compound belonging to the class of brominated aromatic hydrocarbons.[1] Structurally, it consists of a benzene ring substituted with a bromine atom and an ethyl group at the 1 and 2 positions, respectively.[1] This compound, also known by synonyms such as o-Bromoethylbenzene and 2-Ethylbromobenzene, is a colorless to pale yellow liquid with a characteristic aromatic odor.[1][2] Its chemical formula is C8H9Br.[2][3] Due to its chemical structure, this compound serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] A thorough understanding of its physical properties is crucial for its application in research and development, particularly in reaction design, process scale-up, and safety assessments.

Physical Properties

The physical characteristics of this compound have been determined through various experimental techniques. The following table summarizes the key quantitative data available for this compound.

Physical PropertyValueUnitsConditionsReferences
Molecular Weight 185.06 g/mol [2][3][4]
Density 1.338g/mLat 25 °C[3][4]
Boiling Point 199°C[3][4]
Melting Point -56°C[3]
Refractive Index 1.549at 20 °C (n20/D)[3][4]
Flash Point 77°Cclosed cup[4]
Vapor Pressure 0.471mmHgat 25 °C[3]
Solubility Limited solubility in water; moderately soluble in organic solvents.[1][1]

Experimental Protocols

The determination of the physical properties of a liquid compound like this compound involves standardized experimental procedures. Below are detailed methodologies for measuring some of the key properties.

Determination of Density

The density of a liquid can be determined using a straightforward method involving a balance and a graduated cylinder or a pycnometer (density bottle) for higher accuracy.[5]

Apparatus:

  • Analytical balance

  • Graduated cylinder (e.g., 25 mL or 50 mL) or a pycnometer

  • Thermometer

  • This compound sample

Procedure:

  • Carefully measure the mass of a clean, dry graduated cylinder or pycnometer using an analytical balance. Record this mass.[6]

  • Add a known volume of this compound to the graduated cylinder. For a pycnometer, fill it completely with the liquid.

  • Record the volume of the liquid. When using a graduated cylinder, read the volume from the bottom of the meniscus.[6]

  • Measure the mass of the graduated cylinder or pycnometer containing the liquid.

  • Subtract the mass of the empty container from the mass of the container with the liquid to determine the mass of the this compound sample.

  • Calculate the density using the formula: Density = Mass / Volume.[5]

  • Measure and record the temperature of the liquid, as density is temperature-dependent.

  • For improved accuracy, the measurement should be repeated multiple times, and the average value should be reported.[5]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. A common method for its determination is distillation.

Apparatus:

  • Distillation flask

  • Condenser

  • Thermometer

  • Heating mantle or oil bath

  • Boiling chips

  • Receiving flask

  • This compound sample

Procedure:

  • Place a volume of this compound into the distillation flask along with a few boiling chips to ensure smooth boiling.

  • Set up the distillation apparatus with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • Begin heating the flask gently using a heating mantle or oil bath.

  • Observe the temperature as the liquid begins to boil and the vapor rises and enters the condenser.

  • The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature reading on the thermometer while the liquid is distilling.

  • Record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.

Determination of Melting Point

For substances that are liquid at room temperature, the melting point is determined by cooling the substance until it solidifies and then gently heating it to observe the temperature at which it melts.

Apparatus:

  • Capillary tubes

  • Melting point apparatus or a Thiele tube with a suitable heating fluid (e.g., mineral oil)

  • Thermometer

  • Cooling bath (e.g., ice-salt mixture)

  • This compound sample

Procedure:

  • Place a small amount of this compound in a capillary tube.

  • Cool the capillary tube in a cooling bath until the sample solidifies.

  • Attach the capillary tube to a thermometer.

  • Place the thermometer and capillary tube assembly into a melting point apparatus or a Thiele tube.

  • Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute as the melting point is approached.[7]

  • Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point range. For a pure compound, this range should be narrow.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and is often measured using a refractometer.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper or pipette

  • This compound sample

  • Solvent for cleaning (e.g., ethanol or acetone)

  • Soft tissue paper

Procedure:

  • Ensure the prism of the Abbe refractometer is clean and dry.

  • Calibrate the refractometer using a standard liquid with a known refractive index (e.g., distilled water).

  • Connect the refractometer to a constant temperature water bath set to the desired temperature (e.g., 20 °C), as the refractive index is temperature-dependent.

  • Place a few drops of this compound onto the lower prism of the refractometer.

  • Close the prisms and allow a few minutes for the sample to reach thermal equilibrium.

  • Look through the eyepiece and adjust the control to bring the boundary line between the light and dark fields into sharp focus at the center of the crosshairs.

  • Read the refractive index value from the scale.

  • Clean the prisms thoroughly with a suitable solvent and soft tissue after the measurement.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a liquid chemical sample like this compound.

G Workflow for Physical Property Determination of this compound cluster_0 Sample Preparation and Initial Assessment cluster_1 Primary Physical Property Measurements cluster_2 Thermal Property Measurement cluster_3 Data Analysis and Reporting Obtain Sample Obtain Sample Visual Inspection Visual Inspection (Color, Appearance) Obtain Sample->Visual Inspection Purity Check Purity Check (e.g., GC/MS) Visual Inspection->Purity Check Density Measurement Density Measurement Purity Check->Density Measurement Boiling Point Determination Boiling Point Determination Purity Check->Boiling Point Determination Refractive Index Measurement Refractive Index Measurement Purity Check->Refractive Index Measurement Melting Point Determination Melting Point Determination Purity Check->Melting Point Determination Flash Point Measurement Flash Point Measurement Purity Check->Flash Point Measurement Data Compilation Data Compilation Density Measurement->Data Compilation Boiling Point Determination->Data Compilation Refractive Index Measurement->Data Compilation Melting Point Determination->Data Compilation Flash Point Measurement->Data Compilation Comparison with Literature Comparison with Literature Data Compilation->Comparison with Literature Final Report Generation Final Report Generation Comparison with Literature->Final Report Generation

Caption: Logical workflow for the determination of physical properties.

References

1-Bromo-2-ethylbenzene structural formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Bromo-2-ethylbenzene

This technical guide provides a comprehensive overview of this compound (o-Bromoethylbenzene), a key aromatic halogenated compound. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document details its chemical and physical properties, spectroscopic data, and a detailed experimental protocol for its synthesis via the Sandmeyer reaction.

Chemical Structure and Identification

This compound is an organic compound where an ethyl group and a bromine atom are substituted at the ortho positions of a benzene ring.

  • IUPAC Name: this compound[1]

  • Synonyms: o-Bromoethylbenzene, 2-Ethylbromobenzene[1]

  • CAS Number: 1973-22-4[2][3][4]

  • Molecular Formula: C₈H₉Br[2][4]

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[2][4] It is characterized by its limited solubility in water but good solubility in common organic solvents such as ethers and hexane, owing to its predominantly nonpolar structure.[2]

PropertyValueReference
Molecular Weight 185.06 g/mol [1][3]
Appearance Clear colorless to light yellow liquid[2][4]
Boiling Point 199 °C (lit.)[3]
Melting Point -56 °C[4]
Density 1.338 g/mL at 25 °C (lit.)[3]
Refractive Index n20/D 1.549 (lit.)[3]
Flash Point 77 °C (closed cup)
Vapor Pressure 0.471 mmHg at 25 °C[4]
Solubility Sparingly soluble in water; soluble in organic solvents[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. The following tables summarize its characteristic nuclear magnetic resonance (NMR) data.

³H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.21Triplet (t)3H-CH₃
2.74Doublet (d)2H-CH₂-
7.03Multiplet (m)1HAromatic CH
7.20Multiplet (m)2HAromatic CH
7.50Doublet (d)1HAromatic CH
¹³C NMR Spectroscopy
Chemical Shift (δ) ppm
15
30
124
127
130
133
144

Synthesis of this compound

The synthesis of this compound is effectively achieved through a Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by displacement with a halide.[5] This method provides a reliable route for introducing a bromine atom at a specific position on the benzene ring, which is not easily accomplished by direct bromination of ethylbenzene due to the formation of multiple isomers.[6][7]

The logical workflow for the synthesis is outlined below:

cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_product Final Product A 2-Ethylaniline R1 NaNO₂, HBr, 0-5 °C A->R1 Reacts with B Diazonium Salt Formation R2 CuBr, heat B->R2 Reacts with R1->B To form C Displacement with Bromide D This compound C->D Followed by purification R2->C To yield

Caption: Synthesis workflow for this compound via Sandmeyer reaction.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is adapted from established procedures for Sandmeyer reactions.[8]

Materials:

  • 2-Ethylaniline

  • Sodium nitrite (NaNO₂)

  • 48% Hydrobromic acid (HBr)

  • Copper(I) bromide (CuBr)

  • Ice

  • Diethyl ether

  • 5% Sodium hydroxide solution

  • Anhydrous calcium chloride (CaCl₂)

Procedure:

  • Diazotization of 2-Ethylaniline:

    • In a flask, cool a mixture of 2-ethylaniline (1 mole) and 48% hydrobromic acid (2.5 moles) to 0 °C in an ice bath.

    • Prepare a solution of sodium nitrite (1 mole) in water.

    • Slowly add the sodium nitrite solution to the 2-ethylaniline mixture, maintaining the temperature below 5 °C with constant stirring and the addition of small pieces of ice.

    • The completion of diazotization can be confirmed by testing with starch-iodide paper (a blue color indicates excess nitrous acid).

  • Sandmeyer Reaction:

    • In a separate flask equipped with a condenser, heat a mixture of copper(I) bromide (0.55 mole) and 48% hydrobromic acid (80 ml) to boiling.

    • Slowly add the prepared cold diazonium salt solution to the boiling CuBr/HBr mixture. The product, this compound, will begin to distill over with the steam.

  • Purification:

    • Collect the distillate. Separate the organic layer.

    • Wash the organic layer sequentially with concentrated sulfuric acid, water, 5% sodium hydroxide solution, and finally with water.

    • Dry the crude product over anhydrous calcium chloride.

    • Purify the final product by fractional distillation to obtain pure this compound.

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis. The presence of the bromine atom allows for a variety of subsequent chemical transformations, including nucleophilic substitution and cross-coupling reactions, making it a versatile building block in the synthesis of more complex molecules.[2][3] It is particularly useful in the development of pharmaceuticals and agrochemicals.[2]

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin. It is also considered toxic to aquatic organisms and may have long-term adverse effects in the aquatic environment. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a respirator, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area.

References

Solubility of 1-Bromo-2-ethylbenzene in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1-Bromo-2-ethylbenzene in organic solvents. Due to a lack of extensive, publicly available quantitative data, this document focuses on qualitative solubility characteristics and provides a detailed, generalized experimental protocol for the precise determination of its solubility. This guide is intended to support researchers and professionals in drug development and chemical synthesis in handling and utilizing this compound by providing a framework for generating and organizing critical solubility data.

Introduction

This compound (CAS No. 1973-22-4) is a halogenated aromatic hydrocarbon with the chemical formula C₈H₉Br.[1] It is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] The compound's molecular structure, featuring a bromine atom and an ethyl group on a benzene ring, renders it largely nonpolar. This inherent hydrophobicity results in limited solubility in water.[1] Conversely, it is moderately to highly soluble in a range of organic solvents.[1][2] An understanding of its solubility profile is crucial for its application in organic synthesis, where it serves as a key intermediate in the production of pharmaceuticals and agrochemicals.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₈H₉Br[1]
Molecular Weight 185.06 g/mol [3]
Appearance Clear colorless to pale yellow liquid[1][3]
Density 1.338 g/mL at 25 °C[4][5]
Boiling Point 199 °C[4][5]
Melting Point -56 °C[5]
Refractive Index n20/D 1.549[4][5]

Solubility Data

Qualitative Solubility
Quantitative Solubility

As of the date of this guide, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in the public domain. The following table (Table 2) is provided as a template for researchers to populate with their experimentally determined data.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Hexane
Toluene
Diethyl Ether
Ethyl Acetate
Dichloromethane
Chloroform
Acetone
Methanol
Ethanol
Acetonitrile
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents using the widely accepted isothermal shake-flask method.[7]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Fume hood

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Experimental Workflow

G prep Preparation of Saturated Solution equil Equilibration prep->equil Agitate at constant temperature sample Sample Collection and Preparation equil->sample Allow to settle, withdraw supernatant analysis Quantitative Analysis (HPLC/GC) sample->analysis Filter and dilute sample calc Calculation of Solubility analysis->calc Determine concentration

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Procedure
  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solute is necessary to ensure saturation.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24 to 72 hours) to reach equilibrium. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[7]

  • Sample Collection and Preparation: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles.[7]

  • Quantitative Analysis: Accurately dilute the filtered supernatant with the same solvent to a concentration within the linear range of the analytical method (e.g., HPLC or GC). Prepare a series of standard solutions of this compound of known concentrations. Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

  • Calculation of Solubility: Construct a calibration curve from the analysis of the standard solutions. Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the concentration of the undiluted saturated solution based on the dilution factor. Express the solubility in the desired units, such as g/100 mL or mol/L.

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Logical Relationships in Solubility Determination

The following diagram illustrates the logical dependencies and considerations for accurate solubility measurement.

G solute Solute Properties (Purity, Polymorph) result Accurate Solubility Data solute->result solvent Solvent Properties (Purity, Polarity) solvent->result temp Temperature Control temp->result time Equilibration Time time->result separation Solid-Liquid Separation (Filtration/Centrifugation) separation->result analysis Analytical Method (Accuracy, Precision) analysis->result

Caption: Key factors influencing the accuracy of solubility measurements.

Conclusion

This technical guide consolidates the available information on the solubility of this compound in organic solvents. While quantitative data remains sparse in the public domain, the provided qualitative information and the detailed experimental protocol offer a solid foundation for researchers. The methodologies and templates included herein are designed to facilitate the systematic and accurate determination of solubility, thereby supporting the effective use of this compound in research and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of 1-Bromo-2-ethylbenzene, including detailed experimental protocols for their determination. The information presented is intended to support research and development activities where this compound is utilized.

Physicochemical Data of this compound

This compound, a halogenated monoaromatic compound, is a clear, colorless to light yellow liquid at room temperature.[1][2] Its physical properties, particularly its boiling and melting points, are crucial for its application in organic synthesis and as a building block in the development of new chemical entities. A summary of these properties is presented below.

PropertyValueReferences
Boiling Point 199 °C to 210 °C at 760 mmHg[1][2][3][4][5]
Melting Point -46 °C to -68 °C[1][2][3][5]

Experimental Protocols for Determination of Physicochemical Properties

The determination of boiling and melting points is a fundamental technique for the characterization and purity assessment of chemical compounds.

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a very narrow temperature range.[6] The presence of impurities typically causes a depression in the melting point and a broadening of the melting range.[6] The capillary method is a widely used technique for determining the melting point of a solid.[7]

Protocol: Capillary Method for Melting Point Determination

  • Sample Preparation: The solid sample must be completely dry and finely powdered.[7] A small amount of the powdered sample is then packed into a thin-walled capillary tube that is sealed at one end.[8]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[8] This assembly is then placed in a heating apparatus, such as a Thiele tube containing a high-boiling point oil (e.g., paraffin oil) or a modern digital melting point apparatus.[6][7]

  • Heating and Observation: The heating bath is heated slowly and steadily, with constant stirring in the case of a Thiele tube to ensure a uniform temperature distribution.[8]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.[8] It is common practice to perform an initial rapid determination to find an approximate melting point, followed by a slower, more careful measurement.[6]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement A Dry and Powder Sample B Pack into Capillary Tube A->B C Attach Capillary to Thermometer B->C D Place in Heating Apparatus (e.g., Thiele Tube) C->D E Heat Apparatus Slowly D->E F Observe for Melting E->F G Record Start Temperature (First Liquid Drop) F->G H Record End Temperature (All Liquid) G->H

Diagram 1: Experimental workflow for melting point determination using the capillary method.

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[9][10] The presence of impurities can raise the boiling point.[9] A common and effective method for determining the boiling point of a small quantity of liquid is the capillary method using a Thiele tube.

Protocol: Capillary Method for Boiling Point Determination

  • Apparatus Setup: A few milliliters of the liquid sample are placed into a small test tube (fusion tube).[9][11] A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[9]

  • Heating Assembly: The test tube is attached to a thermometer, and the assembly is immersed in a heating bath, such as a Thiele tube filled with paraffin oil.[9] It is crucial that the rubber band or thread used for attachment is above the level of the heating oil.[9]

  • Heating and Observation: The apparatus is heated gently.[9] Initially, a stream of bubbles will emerge from the capillary tube as the trapped air expands.[10] Heating should continue until a rapid and continuous stream of bubbles is observed, which signifies that the liquid has reached its boiling point.[9]

  • Data Recording: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the stream of bubbles ceases and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.[9]

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_measurement Measurement A Place Liquid in Test Tube B Insert Inverted Sealed Capillary A->B C Attach to Thermometer B->C D Immerse in Heating Bath (e.g., Thiele Tube) C->D E Heat Gently D->E F Observe Rapid, Continuous Bubbles E->F G Remove Heat Source F->G H Record Temperature when Liquid Enters Capillary G->H

Diagram 2: Experimental workflow for boiling point determination using the capillary method.

References

A Comprehensive Technical Guide to 1-Bromo-2-ethylbenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-2-ethylbenzene is an organobromine compound that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring an ethyl group ortho to a bromine atom on a benzene ring, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. This technical guide provides an in-depth overview of the commercial availability, synthesis, purification, and key applications of this compound, with a particular focus on its utility in pharmaceutical research and drug development.

Commercial Availability

This compound is readily available from several major chemical suppliers. It is typically offered in various purities and quantities to suit a range of laboratory and industrial needs.

Table 1: Commercial Suppliers and Product Specifications

SupplierProduct Number (Example)PurityAvailable Quantities
Sigma-AldrichB1428≥98.0% (GC)5g, 25g
Tokyo Chemical Industry (TCI)B1428>98.0% (GC)5g, 25g, 100g, 500g
Thermo Scientific (Alfa Aesar)A1497698%5g, 25g, 100g

Note: Product numbers and available quantities are subject to change. Please refer to the suppliers' websites for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

Table 2: Physicochemical Data for this compound

PropertyValueReference
Molecular Formula C₈H₉Br[1]
Molecular Weight 185.06 g/mol [1]
CAS Number 1973-22-4[1]
Appearance Colorless to light yellow liquid
Boiling Point 199 °C (lit.)
Density 1.338 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.549 (lit.)

Spectroscopic Data

Characterization of this compound is routinely performed using various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

TechniqueData
¹H NMR (300 MHz, CDCl₃) δ 7.50 (d, 1H), 7.20 (m, 2H), 7.03 (m, 1H), 2.74 (q, J=7.5 Hz, 2H), 1.21 (t, J=7.5 Hz, 3H)
¹³C NMR (75 MHz, CDCl₃) δ 144.0, 133.0, 130.0, 127.0, 124.0, 30.0, 15.0
GC-MS (EI) m/z (%): 184/186 (M+, 60/58), 105 (100), 77 (30)

Experimental Protocols

Synthesis of this compound via Electrophilic Aromatic Substitution

The most common laboratory synthesis of this compound involves the electrophilic bromination of ethylbenzene. This reaction typically yields a mixture of ortho and para isomers due to the ortho-, para-directing nature of the ethyl group.[2] The isomers can then be separated by fractional distillation or chromatography.

Reaction:

cluster_reactants Reactants cluster_products Products ethylbenzene Ethylbenzene ortho_product This compound ethylbenzene->ortho_product Electrophilic Aromatic Substitution para_product 1-Bromo-4-ethylbenzene ethylbenzene->para_product Electrophilic Aromatic Substitution hbr HBr ethylbenzene->hbr Electrophilic Aromatic Substitution bromine Br₂ bromine->ortho_product Electrophilic Aromatic Substitution bromine->para_product Electrophilic Aromatic Substitution bromine->hbr Electrophilic Aromatic Substitution lewis_acid FeBr₃ (catalyst) lewis_acid->ortho_product Electrophilic Aromatic Substitution lewis_acid->para_product Electrophilic Aromatic Substitution lewis_acid->hbr Electrophilic Aromatic Substitution

Caption: Synthesis of this compound.

Materials:

  • Ethylbenzene

  • Bromine (Br₂)

  • Iron filings (Fe) or anhydrous iron(III) bromide (FeBr₃)

  • Dichloromethane (CH₂Cl₂) (or other suitable solvent)

  • 10% Sodium bisulfite solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of ethylbenzene in dichloromethane in a round-bottom flask fitted with a reflux condenser and a dropping funnel, add a catalytic amount of iron filings or anhydrous iron(III) bromide.

  • From the dropping funnel, add bromine dropwise to the reaction mixture at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, continue stirring the mixture at room temperature until the red color of the bromine has disappeared.

  • Quench the reaction by slowly adding 10% sodium bisulfite solution to destroy any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.

Purification of this compound

The crude product, a mixture of ortho and para isomers, can be purified by fractional distillation under reduced pressure. The boiling points of this compound and 1-bromo-4-ethylbenzene are sufficiently different to allow for separation. Alternatively, column chromatography on silica gel can be employed for smaller scale purifications.

Fractional Distillation Workflow:

crude_mixture Crude Mixture o- and p-isomers distillation_setup Fractional Distillation Reduced Pressure crude_mixture->distillation_setup receiver_1 First Fraction Lower boiling point isomer (typically ortho) distillation_setup->receiver_1 Collect fraction at lower temp. receiver_2 Second Fraction Higher boiling point isomer (typically para) distillation_setup->receiver_2 Collect fraction at higher temp. purified_product Purified this compound receiver_1->purified_product

Caption: Purification by fractional distillation.

Applications in Drug Discovery and Development

This compound is a versatile intermediate in the synthesis of pharmaceutical compounds. The bromine atom provides a reactive handle for various cross-coupling reactions, while the ethyl group can influence the pharmacokinetic and pharmacodynamic properties of the final molecule.

Grignard Reagent Formation

This compound readily forms the corresponding Grignard reagent, 2-ethylphenylmagnesium bromide, upon treatment with magnesium metal. This organometallic reagent is a powerful nucleophile that can be used to form new carbon-carbon bonds by reacting with a variety of electrophiles, such as aldehydes, ketones, and esters. This is a fundamental transformation for building molecular complexity in drug candidates.

Grignard Reaction Pathway:

start This compound grignard 2-Ethylphenylmagnesium bromide start->grignard + Mg magnesium Mg / THF product Substituted Alcohol grignard->product + Electrophile electrophile Electrophile (e.g., RCHO)

Caption: Grignard reagent formation and reaction.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a base to generate biaryl structures. These motifs are prevalent in many biologically active molecules.

Suzuki-Miyaura Coupling Scheme:

start This compound product 2-Ethylbiphenyl Derivative start->product + Ar-B(OH)₂ boronic_acid Arylboronic Acid (Ar-B(OH)₂) boronic_acid->product catalyst Pd Catalyst, Base catalyst->product

Caption: Suzuki-Miyaura cross-coupling reaction.

Examples in Medicinal Chemistry

The 2-ethylphenyl moiety, introduced via this compound, is found in various compounds with interesting biological activities. For instance, derivatives of this compound have been used in the synthesis of:

  • 1-(2′-ethylphenyl)ethanol: A potential intermediate for more complex molecules.

  • N-benzyl-P-(2-ethylphenyl)-P-phenylphosphinic amide: Demonstrating the utility in creating diverse structural scaffolds.

  • 5-amino-2′-ethyl-biphenyl-2-ol: Utilized in the development of electrochemical sensors, which have applications in pharmaceutical analysis.

While direct incorporation into marketed drugs is not extensively documented, the synthetic utility of this compound makes it a valuable tool for lead optimization and the exploration of structure-activity relationships in drug discovery programs.

Conclusion

This compound is a commercially available and synthetically versatile building block with significant applications in organic chemistry, particularly in the realm of pharmaceutical research. Its ability to undergo a variety of transformations, most notably Grignard reagent formation and palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular architectures. This guide provides researchers and drug development professionals with a comprehensive overview of the key technical aspects of this compound, from its sourcing to its application in the synthesis of novel compounds.

References

Technical Guide on the Safety and Handling of 1-Bromo-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 1-Bromo-2-ethylbenzene (CAS No. 1973-22-4). The information is intended for professionals in research and development who may handle this chemical.

Chemical Identification and Properties

This compound is a brominated aromatic hydrocarbon.[1] It presents as a colorless to pale yellow, odorless liquid.[1][2][3] This compound serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.[1]

Table 1: Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 1973-22-4[2][4]
Molecular Formula C₈H₉Br[1][2][4]
Molecular Weight 185.06 g/mol [4][5]
Appearance Colorless to light orange/yellow clear liquid[1][2][3]
Odor Odorless[2]
Boiling Point 199 °C (lit.)[4][6]
Melting Point -56 °C[6][7]
Density 1.338 g/mL at 25 °C (lit.)[4][6]
Flash Point 77 °C / 170.6 °F (closed cup)[4]
Refractive Index n20/D 1.549 (lit.)[4][6]
Vapor Pressure 0.471 mmHg at 25°C[6][7]
Solubility Sparingly soluble in water; soluble in organic solvents.[1][3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical.[8] The primary hazards are associated with its combustibility and its irritant effects on the skin, eyes, and respiratory system.[5][9]

Table 2: GHS Hazard Classification
Hazard ClassCategoryHazard StatementSource(s)
Flammable Liquids Category 4H227: Combustible liquid[2][10]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[2][5]
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation[2][5]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[5]

Signal Word: Warning[2][5]

Primary Hazards:

  • Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][5][11]

  • Physical Hazards: Combustible liquid.[2] Containers may explode when heated.[8][10][12]

Experimental Protocols for Safety and Handling

Adherence to strict safety protocols is mandatory when handling this compound.

Protocol 3.1: Personal Protective Equipment (PPE)

This protocol details the minimum required PPE. All PPE should be inspected prior to use.[13]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[10][14][15]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber) tested according to EN 374.[16] Check for leak-tightness before use.[16] Use proper glove removal technique to avoid skin contact.[13]

    • Protective Clothing: Wear a lab coat and other appropriate protective clothing to prevent skin exposure.[10][14]

  • Respiratory Protection:

    • If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge.[14][17]

    • Ensure that maintenance, cleaning, and testing of respiratory protective devices are carried out according to the manufacturer's instructions.[18]

Protocol 3.2: Safe Handling and Storage

This protocol outlines the procedures for safe handling and storage to minimize exposure and maintain chemical integrity.

  • Handling:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[16][17]

    • Avoid contact with skin, eyes, and clothing.[2][17]

    • Avoid breathing vapors or mists.[2][8]

    • Ground all equipment when handling the product to prevent static discharges.[19]

    • Keep away from open flames, hot surfaces, and sources of ignition.[2][10]

    • Do not eat, drink, or smoke in work areas.[13][16]

    • Wash hands and any exposed skin thoroughly after handling.[8][13]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][13][14]

    • Keep away from heat, sparks, and flame.[2]

    • Store away from incompatible materials, such as strong oxidizing agents.[2][8][14]

    • The recommended storage temperature is 2 - 8 °C.[18]

Protocol 3.3: Spill Management

This protocol provides steps for managing an accidental release of this compound.

  • Immediate Actions:

    • Evacuate the area and ensure adequate ventilation.[13][18]

    • Remove all sources of ignition (e.g., heat, sparks, open flames).[2][10][19]

    • Wear appropriate personal protective equipment (see Protocol 3.1).[16]

  • Containment and Cleanup:

    • Cover drains to prevent the material from entering them.[13][18]

    • Contain the spill by soaking it up with an inert absorbent material, such as sand, silica gel, or universal binder.[2][8][12]

    • Collect the absorbed material and place it into a suitable, closed, and labeled container for disposal.[2][14][16]

  • Post-Cleanup:

    • Clean the affected area thoroughly.[13]

    • Do not release the chemical into the environment.[14][16]

Protocol 3.4: First-Aid Procedures

Immediate medical attention is required in case of significant exposure.[2] Ensure medical personnel are aware of the material involved.[11][12]

  • Eye Contact:

    • Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids apart.[2][8][16]

    • Remove contact lenses, if present and easy to do. Continue rinsing.[13][16]

    • Seek immediate medical attention, calling an ophthalmologist if necessary.[2][13]

  • Skin Contact:

    • Immediately remove all contaminated clothing and shoes.[2][16]

    • Wash the affected skin area with plenty of soap and water.[2][8][16]

    • If skin irritation occurs or persists, get medical advice/attention.[16]

  • Inhalation:

    • Remove the person from the exposure area to fresh air and keep them at rest in a position comfortable for breathing.[2][8][14]

    • If the person is not breathing, give artificial respiration.[2][14]

    • Seek immediate medical attention.[2]

  • Ingestion:

    • Do NOT induce vomiting.[10][16]

    • Rinse the mouth with water.[13][16] If the person is conscious, have them drink plenty of water.[2]

    • Never give anything by mouth to an unconscious person.[2][16]

    • Call a physician or Poison Control Center immediately.[2][13]

Stability and Reactivity

  • Stability: The product is stable under normal storage conditions.[2]

  • Conditions to Avoid: Keep away from incompatible products, heat, flames, and sparks.[2][10]

  • Incompatible Materials: Strong oxidizing agents.[2][8][14]

  • Hazardous Decomposition Products: Thermal decomposition can release irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides/bromide.[2][8][10]

  • Hazardous Polymerization: No hazardous polymerization is known to occur.[2]

Fire-Fighting and Disposal

Table 3: Emergency Procedures
ProcedureRecommendationsSource(s)
Suitable Extinguishing Media Water spray, carbon dioxide (CO₂), dry chemical, alcohol-resistant foam.[8][10][12]
Unsuitable Extinguishing Media Water jet.
Firefighter Protection Wear a self-contained breathing apparatus (SCBA) and full protective gear.[10][14]
Disposal Dispose of contents and container to an approved waste disposal plant. Waste is classified as hazardous. Follow all local, regional, and national regulations. Do not empty into drains.[2][20][21][22]

Logical Workflow for Safe Handling

The following diagram illustrates the lifecycle of handling this compound in a laboratory setting, from acquisition to disposal.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_response Emergency Response cluster_disposal Waste & Disposal a Acquire Chemical & Review SDS b Perform Risk Assessment a->b c Prepare Engineering Controls (Fume Hood, Ventilation) b->c d Select & Inspect PPE (Gloves, Goggles, Lab Coat) c->d e Transport to Work Area d->e f Conduct Experiment (Avoid Inhalation/Contact) e->f g Store Temporarily (Cool, Dry, Ventilated) f->g h Spill or Exposure Occurs? f->h k Segregate Waste (Contaminated Materials, Unused Chemical) g->k h->g No i Follow Spill Management Protocol h->i Yes (Spill) j Follow First-Aid Protocol h->j Yes (Exposure) i->k l Label Hazardous Waste Container k->l m Arrange for Professional Waste Disposal l->m end_node End of Lifecycle m->end_node

Caption: Logical workflow for the safe handling of this compound.

References

An In-depth Technical Guide on the Toxicological Data for 1-Bromo-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Comprehensive toxicological data for 1-Bromo-2-ethylbenzene is limited in publicly available literature and regulatory databases. Much of the available information is qualitative, and for quantitative data, toxicological profiles of the related compound, ethylbenzene, are often referenced as a surrogate. This guide compiles the available specific information for this compound and clearly indicates where data for surrogate compounds are used.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for toxicological assessment.

PropertyValueReference
CAS Number 1973-22-4[1]
Molecular Formula C₈H₉Br[1]
Molecular Weight 185.06 g/mol [1]
Appearance Clear colorless liquid[1]
Boiling Point 199 °C (lit.)
Density 1.338 g/mL at 25 °C (lit.)
Flash Point 77 °C (closed cup)
Solubility Insoluble in water.

Toxicological Data

Quantitative toxicological data for this compound is scarce. The following tables summarize the available hazard classifications and surrogate data.

2.1. Hazard Classification

The compound is consistently classified as an irritant across various sources.

HazardClassificationSource
Skin Irritation Causes skin irritation (Category 2)[1]
Eye Irritation Causes serious eye irritation (Category 2)[1]
Respiratory Irritation May cause respiratory irritation[1]

2.2. Acute Toxicity

No specific oral, dermal, or inhalation LD₅₀/LC₅₀ values for this compound were found in the comprehensive search. However, data for a structurally related compound, 1-bromo-2-phenylethane, is available and presented here as a surrogate.

TestSpeciesRouteValueRemarks
LD₅₀ RatOral811 mg/kgSurrogate data from 1-bromo-2-phenylethane. Observed effects included somnolence, dyspnea, and changes in salivary glands.
Skin Irritation RabbitDermalNo skin irritationSurrogate data from 1-bromo-2-phenylethane.

2.3. Chronic Toxicity, Carcinogenicity, and Reproductive Toxicity

There are no specific studies on the chronic toxicity, carcinogenicity, or reproductive and developmental toxicity of this compound available in the searched literature. Regulatory bodies have not published dedicated assessments for this compound. For a conservative assessment, the toxicological profile of ethylbenzene is often consulted, which indicates potential for effects on the liver, kidney, and nervous system with chronic exposure, and has been classified as "possibly carcinogenic to humans (Group 2B)" by IARC. However, direct extrapolation of these findings to this compound is not scientifically rigorous without specific studies.

Metabolism and Toxicokinetics

The biotransformation of this compound is anticipated to be a key determinant of its toxicity. While in vivo studies are lacking, a postulated metabolic pathway has been described.

3.1. Postulated Metabolic Pathway

The metabolism of this compound is expected to be primarily hepatic, catalyzed by cytochrome P450 (CYP) enzymes. The proposed pathways include:

  • Oxidation of the Ethyl Side Chain: This is a likely primary metabolic step, potentially forming hydroxylated metabolites.

  • Debromination and Oxidation: Cleavage of the bromine atom followed by oxidative processes could lead to various downstream products.

  • Aromatic Hydroxylation: The benzene ring may undergo hydroxylation at various positions.

These metabolic activation steps can lead to the formation of reactive intermediates capable of interacting with cellular macromolecules, which is a common mechanism of toxicity for halogenated aromatic compounds.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation & Excretion This compound This compound Hydroxylated Metabolites Hydroxylated Metabolites This compound->Hydroxylated Metabolites CYP450 (Side-chain Oxidation) Debrominated Metabolites Debrominated Metabolites This compound->Debrominated Metabolites CYP450 (Debromination) Aromatic Hydroxylation Products Aromatic Hydroxylation Products This compound->Aromatic Hydroxylation Products CYP450 (Ring Hydroxylation) Conjugated Metabolites Conjugated Metabolites Hydroxylated Metabolites->Conjugated Metabolites Debrominated Metabolites->Conjugated Metabolites Aromatic Hydroxylation Products->Conjugated Metabolites Urinary Excretion Urinary Excretion Conjugated Metabolites->Urinary Excretion

Postulated metabolic pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not available due to the lack of specific studies. However, a protocol for an in vitro metabolism study, which is a crucial first step in toxicological assessment, has been described.

4.1. In Vitro Metabolism Study Protocol

This protocol is designed to identify the primary metabolites of this compound and the cytochrome P450 isozymes involved in its metabolism.

Objective: To elucidate the metabolic pathways of this compound using in vitro systems.

Materials:

  • This compound

  • Human liver microsomes (or from other relevant species)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ice-cold)

  • Methanol

  • Water with 0.1% formic acid

  • Recombinant human CYP isozymes (for reaction phenotyping)

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and a solution of this compound in a suitable solvent (e.g., methanol, ensuring final solvent concentration is low, typically <1%).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.

  • Reaction Termination: Terminate the reaction by adding ice-cold acetonitrile. This step also serves to precipitate the microsomal proteins.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Preparation for Analysis: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a small volume of a suitable solvent, such as 50:50 methanol:water with 0.1% formic acid, for analysis.

  • LC-MS/MS Analysis: Analyze the reconstituted sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate and identify the metabolites.

  • Reaction Phenotyping (Optional): To identify the specific CYP isozymes involved, repeat the above procedure using a panel of recombinant human CYP isozymes instead of pooled liver microsomes. The formation of metabolites in the presence of specific isozymes will indicate their role in the metabolism of this compound.

InVitro_Metabolism_Workflow cluster_prep Sample Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis A Combine Microsomes, Buffer, and This compound B Pre-incubate at 37°C A->B C Initiate with NADPH Regenerating System B->C D Incubate at 37°C C->D E Terminate with Acetonitrile D->E F Centrifuge to Pellet Protein E->F G Evaporate Supernatant F->G H Reconstitute Residue G->H I LC-MS/MS Analysis H->I

Workflow for the in vitro metabolism study of this compound.

Conclusion and Data Gaps

The available toxicological data for this compound are insufficient for a comprehensive risk assessment. The primary identified hazards are skin, eye, and respiratory irritation. There is a critical lack of quantitative data on acute, sub-chronic, and chronic toxicity, as well as on its carcinogenic and reproductive effects. The postulated metabolic pathway suggests that the compound is likely to be metabolized by hepatic enzymes, but in vivo toxicokinetic data are needed to confirm this.

For professionals in research and drug development, it is recommended that any use of this compound be accompanied by a thorough, compound-specific toxicological evaluation, particularly if there is potential for human exposure. The provided in vitro metabolism protocol can serve as a starting point for such an evaluation. Given the data gaps, a precautionary approach should be taken when handling this compound.

References

Ortho-Selective Synthesis of 1-Bromo-2-ethylbenzene via Electrophilic Aromatic Substitution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a strategic approach for the regioselective synthesis of 1-Bromo-2-ethylbenzene from ethylbenzene. Direct electrophilic bromination of ethylbenzene typically yields a mixture of ortho and para isomers, with the para isomer being the major product due to steric hindrance. To achieve high selectivity for the ortho product, a multi-step synthetic pathway employing a bulky protecting group is necessitated. This guide provides a comprehensive overview of this methodology, including detailed experimental protocols, quantitative data, and mechanistic insights.

Executive Summary

The synthesis of this compound with high ortho-selectivity is accomplished through a three-step process:

  • Friedel-Crafts Alkylation: Ethylbenzene is first reacted with a tert-butylating agent to introduce a bulky tert-butyl group at the para position. This sterically demanding group effectively blocks the para position, directing subsequent electrophilic attack to the ortho positions.

  • Electrophilic Bromination: The resulting 4-tert-butyl-1-ethylbenzene is then subjected to electrophilic bromination. With the para position blocked, the bromine atom is directed to one of the ortho positions relative to the ethyl group.

  • Dealkylation (De-tert-butylation): The final step involves the removal of the tert-butyl protecting group through a retro-Friedel-Crafts reaction, yielding the desired this compound.

This strategic use of a removable blocking group is a powerful tool in aromatic chemistry for controlling regioselectivity in electrophilic substitution reactions.

Quantitative Data Summary

The following table summarizes the expected yields and regioselectivity for each step of the synthesis.

StepReactionReactantsCatalyst/ReagentsProductTypical Yield (%)Regioselectivity (ortho:meta:para)
1Friedel-Crafts AlkylationEthylbenzene, tert-Butyl ChlorideAlCl₃4-tert-Butyl-1-ethylbenzene85-95%Highly para-selective
2Electrophilic Bromination4-tert-Butyl-1-ethylbenzene, BromineFeBr₃2-Bromo-4-tert-butyl-1-ethylbenzene70-80%Highly ortho-selective (to ethyl group)
3De-tert-butylation2-Bromo-4-tert-butyl-1-ethylbenzeneAlCl₃, Benzene (acceptor)This compound80-90%N/A

Experimental Protocols

Step 1: Friedel-Crafts Alkylation of Ethylbenzene

This procedure details the synthesis of 4-tert-butyl-1-ethylbenzene.

Materials:

  • Ethylbenzene

  • tert-Butyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous dichloromethane and ethylbenzene.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add anhydrous aluminum chloride to the stirred solution.

  • Add tert-butyl chloride dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Quench the reaction by slowly pouring the mixture over crushed ice.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with ice-cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation to yield pure 4-tert-butyl-1-ethylbenzene.

Step 2: Electrophilic Bromination of 4-tert-Butyl-1-ethylbenzene

This procedure describes the synthesis of 2-Bromo-4-tert-butyl-1-ethylbenzene.

Materials:

  • 4-tert-Butyl-1-ethylbenzene

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or iron filings

  • Anhydrous Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

  • Aqueous sodium bisulfite solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask fitted with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas trap, dissolve 4-tert-butyl-1-ethylbenzene in the anhydrous solvent.

  • Add the iron(III) bromide catalyst (or iron filings, which will be converted in situ to FeBr₃).

  • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Slowly add a solution of bromine in the same solvent from the dropping funnel. The addition should be done at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature until the red color of bromine disappears.

  • Quench the reaction by adding an aqueous solution of sodium bisulfite to destroy any unreacted bromine.

  • Transfer the mixture to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The resulting crude product, 2-Bromo-4-tert-butyl-1-ethylbenzene, can be purified by vacuum distillation or column chromatography.

Step 3: De-tert-butylation of 2-Bromo-4-tert-butyl-1-ethylbenzene

This procedure outlines the removal of the tert-butyl group to yield this compound. This is a transalkylation reaction where the tert-butyl group is transferred to an acceptor molecule, such as benzene.

Materials:

  • 2-Bromo-4-tert-butyl-1-ethylbenzene

  • Anhydrous Benzene (serves as solvent and acceptor)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a reaction apparatus similar to the Friedel-Crafts alkylation.

  • Dissolve 2-Bromo-4-tert-butyl-1-ethylbenzene in a large excess of anhydrous benzene.

  • Cool the solution in an ice bath and slowly add anhydrous aluminum chloride.

  • Allow the mixture to warm to room temperature and then heat under reflux for several hours. The progress of the reaction can be monitored by Gas Chromatography (GC).

  • After completion, cool the reaction mixture and quench by slowly adding it to crushed ice.

  • Work up the reaction as described in the Friedel-Crafts alkylation protocol (separation, washing with water, sodium bicarbonate, and brine).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene and other volatile byproducts by distillation.

  • The final product, this compound, is purified by fractional distillation under reduced pressure.

Reaction Mechanisms and Workflows

Overall Synthesis Workflow

Synthesis_Workflow Ethylbenzene Ethylbenzene Alkylation Step 1: Friedel-Crafts Alkylation Ethylbenzene->Alkylation tert_Butyl_Chloride tert-Butyl Chloride tert_Butyl_Chloride->Alkylation Intermediate 4-tert-Butyl-1-ethylbenzene Alkylation->Intermediate AlCl₃ Bromination Step 2: Electrophilic Bromination Intermediate->Bromination Bromine Bromine Bromine->Bromination Protected_Product 2-Bromo-4-tert-butyl- 1-ethylbenzene Bromination->Protected_Product FeBr₃ Detertbutylation Step 3: De-tert-butylation Protected_Product->Detertbutylation Final_Product This compound Detertbutylation->Final_Product AlCl₃ Benzene_Acceptor Benzene (acceptor) Benzene_Acceptor->Detertbutylation

Caption: Overall workflow for the ortho-selective synthesis of this compound.

Mechanism of Friedel-Crafts tert-Butylation (Step 1)

Friedel_Crafts_Mechanism cluster_0 Generation of Electrophile cluster_1 Electrophilic Attack cluster_2 Deprotonation tBuCl tert-Butyl Chloride Carbocation tert-Butyl Carbocation + [AlCl₄]⁻ tBuCl->Carbocation + AlCl₃ AlCl3 AlCl₃ Ethylbenzene Ethylbenzene Sigma_Complex Arenium Ion (Sigma Complex) Ethylbenzene->Sigma_Complex + tert-Butyl Carbocation Sigma_Complex_2 Arenium Ion Product 4-tert-Butyl-1-ethylbenzene Sigma_Complex_2->Product - H⁺

Caption: Mechanism of Friedel-Crafts tert-butylation of ethylbenzene.

Mechanism of Electrophilic Bromination (Step 2)

Bromination_Mechanism cluster_0 Activation of Bromine cluster_1 Electrophilic Attack cluster_2 Deprotonation Br2 Br₂ Activated_Br [Br-Br-FeBr₃] complex Br2->Activated_Br + FeBr₃ FeBr3 FeBr₃ Substrate 4-tert-Butyl-1-ethylbenzene Sigma_Complex Arenium Ion (Sigma Complex) Substrate->Sigma_Complex + Activated Bromine Sigma_Complex_2 Arenium Ion Product 2-Bromo-4-tert-butyl-1-ethylbenzene Sigma_Complex_2->Product - H⁺

Caption: Mechanism of electrophilic bromination of 4-tert-butyl-1-ethylbenzene.

Mechanism of De-tert-butylation (Step 3)

Detertbutylation_Mechanism cluster_0 Protonation/Lewis Acid Coordination cluster_1 Elimination of tert-Butyl Carbocation cluster_2 Transalkylation Substrate 2-Bromo-4-tert-butyl-1-ethylbenzene Protonated_Substrate Arenium Ion Intermediate Substrate->Protonated_Substrate + H⁺ (from H-AlCl₃) Protonated_Substrate_2 Arenium Ion Product This compound Protonated_Substrate_2->Product - tert-Butyl Carbocation tBu_Carbocation tert-Butyl Carbocation tBu_Benzene tert-Butylbenzene tBu_Carbocation->tBu_Benzene + Benzene Benzene Benzene (acceptor)

Caption: Mechanism of acid-catalyzed de-tert-butylation (transalkylation).

Stability and Storage of 1-Bromo-2-ethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Bromo-2-ethylbenzene (CAS No. 1973-22-4). Understanding the chemical stability of this reagent is critical for ensuring its integrity in research and development, particularly in the synthesis of pharmaceutical intermediates and other fine chemicals. This document outlines potential degradation pathways, summarizes available stability data from analogous compounds, and provides recommended experimental protocols for in-house stability assessment.

Chemical Properties and General Stability

This compound is a colorless liquid that is generally stable under normal laboratory conditions.[1] Safety Data Sheets (SDS) from various suppliers consistently recommend storing the compound in a dry, cool, and well-ventilated area in a tightly sealed container.[1][2] It should be kept away from sources of ignition such as heat, sparks, and open flames, as it is a combustible liquid.[1][3] Incompatible materials to avoid include strong oxidizing agents.[1] Some sources also indicate a sensitivity to light, suggesting storage in light-resistant containers.

While generally stable, this compound can be susceptible to degradation under specific stress conditions, including exposure to light, strong oxidizing agents, and high temperatures. The primary potential degradation pathways are photodegradation and oxidation. Hydrolysis is less likely under neutral conditions due to the general stability of aryl bromides.

Potential Degradation Pathways

Based on the chemical structure of this compound and literature on similar compounds, the following degradation pathways can be anticipated:

  • Photodegradation: Exposure to ultraviolet (UV) light can induce the cleavage of the carbon-bromine bond. Studies on similar brominated aromatic compounds, such as pentabromoethylbenzene (PBEB), suggest that the primary photodegradation mechanism involves a nucleophilic reaction at the bromine-substituted carbon on the benzene ring.[3][4] This can lead to the formation of various degradation products. It is proposed that the bromine atom is preferentially removed, followed by the ethyl group.[3][4]

  • Oxidation: The ethyl group attached to the benzene ring is susceptible to oxidation, especially in the presence of strong oxidizing agents like potassium permanganate (KMnO4).[2][5][6] This reaction typically results in the formation of 1-bromo-2-benzoic acid. The benzylic carbon (the carbon atom of the ethyl group attached to the benzene ring) is the primary site of oxidative attack.[2]

  • Thermal Decomposition: While specific data for this compound is limited, thermal stress can potentially lead to the release of irritating and toxic gases, including carbon monoxide, carbon dioxide, and hydrogen halides.[1]

  • Hydrolysis: Aryl halides, such as this compound, are generally resistant to hydrolysis under neutral conditions. The carbon-bromine bond on an aromatic ring is stronger than that in an alkyl halide. Hydrolysis would typically require harsh conditions (e.g., high temperature and pressure, or the presence of a strong nucleophile or catalyst) and is not expected to be a significant degradation pathway under standard storage and handling conditions.

A visual representation of the potential degradation pathways is provided in the diagram below.

G Potential Degradation Pathways of this compound A This compound B Photodegradation (UV Light) A->B C Oxidation (Strong Oxidizing Agents) A->C D Thermal Decomposition (High Temperature) A->D E Debrominated Species & Ethyl Group Cleavage Products B->E F 1-Bromo-2-benzoic acid C->F G CO, CO2, HBr D->G

Potential Degradation Pathways of this compound

Quantitative Stability Data (from Analogous Compounds)

The following table summarizes the photodegradation rate constants for PBEB under various conditions. This data can serve as a conservative estimate for the potential photosensitivity of this compound.

ConditionWavelength (nm)SolventInitial Concentration (mg/L)Rate Constant (k, min⁻¹)Half-life (t½, min)
UV-A/B180-400n-Hexane10.1702 - 0.3008~2.3 - 4.1
UV-A334-365n-Hexane10.0265 - 0.0433~16.0 - 26.2
Visible400-700n-Hexane10.0058 - 0.0099~70.0 - 119.5
UV-A334-365Acetone10.1702 - 0.3008~2.3 - 4.1
UV-A334-365Toluene10.0408 - 0.0534~13.0 - 17.0

Data extracted from a study on pentabromoethylbenzene (PBEB) and should be considered as an approximation for this compound.[3][4]

Recommended Storage Conditions

Based on the available information, the following storage conditions are recommended to ensure the long-term stability of this compound:

ParameterRecommendationRationale
Temperature Cool, ambient temperature (e.g., 15-25 °C)To minimize potential thermal degradation and evaporation.
Light Store in an amber or opaque container.To protect against photodegradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage.To prevent oxidation.
Container Tightly sealed, chemically resistant container (e.g., glass).To prevent contamination and evaporation.
Location Well-ventilated, dry area away from heat and direct sunlight.To ensure safety and stability.
Incompatibilities Store away from strong oxidizing agents.To prevent oxidative degradation.

Experimental Protocol for Stability Assessment: Forced Degradation Study

To generate in-house stability data for this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Other necessary solvents and reagents

  • HPLC system with a UV or PDA detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid or liquid sample to 60°C in an oven for 48 hours.

    • Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a developed and validated stability-indicating HPLC method. The method should be able to separate the parent compound from all potential degradation products.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound under each stress condition.

    • Characterize the major degradation products using techniques like LC-MS if necessary.

The following diagram illustrates the workflow for a forced degradation study.

G Workflow for Forced Degradation Study of this compound cluster_stress Stress Conditions B Acid Hydrolysis (0.1M HCl, 60°C) G Sample Neutralization (for Acid/Base Samples) B->G C Base Hydrolysis (0.1M NaOH, 60°C) C->G D Oxidative Degradation (3% H₂O₂, RT) D->G E Thermal Degradation (60°C) E->G F Photostability (ICH Q1B) F->G A Prepare Stock Solution of This compound A->B A->C A->D A->E A->F H Dilution to Working Concentration G->H I HPLC Analysis (Stability-Indicating Method) H->I J Data Analysis: % Degradation, Impurity Profiling I->J

Workflow for a Forced Degradation Study

Conclusion

This compound is a stable compound under recommended storage conditions. However, it is susceptible to degradation upon exposure to light and strong oxidizing agents. For critical applications, it is advisable to store the compound in a cool, dark place under an inert atmosphere. The information and protocols provided in this guide are intended to assist researchers in maintaining the quality and integrity of this compound for their scientific endeavors. Performing in-house forced degradation studies is recommended to establish a comprehensive stability profile for specific applications and storage conditions.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Ethylphenylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Grignard reagents are powerful organometallic compounds essential for forming carbon-carbon bonds in organic synthesis.[1][2][3][4] The synthesis of 2-ethylphenylmagnesium bromide from 1-bromo-2-ethylbenzene provides a versatile intermediate for introducing the 2-ethylphenyl moiety into complex molecules, a valuable step in the development of novel pharmaceutical agents, agrochemicals, and functional materials.[1] This document provides a detailed protocol for the preparation of this specific Grignard reagent, emphasizing the critical requirement for anhydrous (dry) conditions to prevent reagent decomposition.[2][3][4]

Core Reaction Scheme:

G cluster_product Product A This compound Plus + B Magnesium (Mg) C 2-Ethylphenylmagnesium Bromide Arrow Anhydrous Ether (e.g., THF) Plus->Arrow Arrow->C G Experimental Workflow for Grignard Synthesis A Apparatus Setup B Flame-Dry Glassware A->B C Magnesium Activation B->C Under Inert Gas D Add Mg & Iodine C->D G Reaction Initiation D->G E Reagent Preparation F Dissolve ArBr in Ether E->F F->G Load into Funnel H Add ~10% ArBr Solution G->H I Main Reaction H->I Once initiated J Slow Addition of ArBr I->J K Completion & Analysis J->K Stir to completion L Titrate to find Molarity K->L M Product: 2-Ethylphenylmagnesium Bromide L->M

References

Application Notes and Protocols for 1-Bromo-2-ethylbenzene in Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. 1-Bromo-2-ethylbenzene is a valuable building block in this reaction for the synthesis of 2-ethylbiphenyl derivatives, which are scaffolds found in various biologically active molecules and functional materials. The ethyl group at the ortho position introduces steric hindrance that can influence the reactivity of the aryl bromide and the efficiency of the catalytic cycle.

Key Considerations for Using this compound:

  • Steric Hindrance: The ortho-ethyl group can sterically hinder the oxidative addition of the palladium catalyst to the carbon-bromine bond, which is often the rate-limiting step in the catalytic cycle. This may necessitate the use of specialized catalysts and ligands to achieve high yields.

  • Catalyst Selection: For sterically hindered aryl bromides like this compound, bulky and electron-rich phosphine ligands are often employed. These ligands facilitate the oxidative addition and subsequent reductive elimination steps. Catalyst systems such as those based on Pd(OAc)₂ or Pd₂(dba)₃ with ligands like SPhos, XPhos, or bulky biaryl phosphines can be effective. For less hindered coupling partners, standard catalysts like Pd(PPh₃)₄ may suffice.

  • Base Selection: The choice of base is critical for activating the boronic acid partner. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent System: A variety of solvents can be used for Suzuki couplings, often in biphasic mixtures with water. Common solvents include toluene, 1,4-dioxane, and tetrahydrofuran (THF). The choice of solvent can affect the solubility of the reactants and the catalyst, thereby influencing the reaction efficiency.

Quantitative Data Summary

The following table summarizes representative conditions for the Suzuki cross-coupling of this compound with various arylboronic acids. The data presented provides a starting point for reaction optimization.

EntryBoronic Acid PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001895
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O901292
34-(Trifluoromethyl)phenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene1102488
43,5-Dimethylphenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃DME/H₂O851690

Experimental Protocols

Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is a general procedure based on established methodologies for sterically hindered aryl bromides.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)

  • Toluene (5 mL)

  • Water (0.5 mL, degassed)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and degassed water to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 2-ethylbiphenyl.

Protocol 2: Suzuki Coupling of this compound with 4-Methoxyphenylboronic Acid

This protocol utilizes a common and robust catalyst for the coupling of an electron-rich boronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL, degassed)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound, 4-methoxyphenylboronic acid, and potassium carbonate in a mixture of 1,4-dioxane and degassed water.

  • Bubble an inert gas through the solution for 15-20 minutes to ensure an oxygen-free environment.

  • Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.

  • Heat the reaction to 90 °C under an inert atmosphere and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., hexanes/ethyl acetate) to yield 2-ethyl-4'-methoxybiphenyl.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Reactants & Reagents (this compound, Boronic Acid, Base) Setup Reaction Setup (Inert Atmosphere) Reactants->Setup Catalyst Catalyst & Ligand (e.g., Pd(OAc)₂, SPhos) Catalyst->Setup Solvent Solvent (e.g., Toluene/H₂O) Solvent->Setup Heating Heating & Stirring (e.g., 100 °C) Setup->Heating Monitoring Monitoring (TLC, GC-MS) Heating->Monitoring Extraction Aqueous Workup & Extraction Monitoring->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography Drying->Purification Product Pure Product (2-Ethylbiphenyl Derivative) Purification->Product

Caption: Experimental workflow for the Suzuki cross-coupling of this compound.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_halide Ar-Pd(II)L₂-Br OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_aryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Product 2-Ethylbiphenyl (Ar-Ar') RedElim->Product ArBr This compound (Ar-Br) ArBr->OxAdd Boronic Ar'B(OH)₂ + Base Boronic->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for the Heck Reaction of 1-Bromo-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1][2] This reaction is a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, enabling the synthesis of complex molecular architectures, including many pharmaceutical intermediates and active pharmaceutical ingredients.

This document provides detailed application notes and experimental protocols for the Heck reaction using 1-Bromo-2-ethylbenzene as the aryl halide substrate. The presence of an ethyl group at the ortho position introduces steric hindrance, which can influence reaction kinetics and product yields. Therefore, careful optimization of the catalyst system, ligands, base, and solvent is crucial for a successful transformation. These notes provide a starting point for developing robust and efficient Heck coupling protocols for this and structurally related substrates.

General Considerations for the Heck Reaction of this compound

Several key parameters must be considered to achieve high yields and selectivity in the Heck reaction of sterically hindered substrates like this compound:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common and effective palladium sources.[1] For sterically demanding substrates, specialized catalysts or pre-catalysts might be necessary.

  • Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can enhance the catalytic activity and stability of the palladium center, facilitating the reaction with sterically hindered aryl bromides. Triphenylphosphine is a standard choice, but other ligands such as tri(o-tolyl)phosphine may offer advantages.

  • Base: An inorganic or organic base is required to neutralize the hydrogen halide generated during the catalytic cycle. Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[1] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethylacetamide (DMAc), and acetonitrile (MeCN) are typically used. The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species.

  • Temperature: Heck reactions are typically conducted at elevated temperatures, often ranging from 80 to 140 °C.[3][4] The optimal temperature will depend on the reactivity of the specific substrates and the catalyst system employed.

Data Presentation: Representative Heck Reaction Conditions

The following tables summarize typical reaction conditions for the Heck reaction of ortho-substituted aryl bromides with representative alkenes. These conditions can serve as a starting point for the optimization of the reaction with this compound.

Table 1: Heck Reaction of Ortho-Substituted Aryl Bromides with Styrene

Aryl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
2-BromotolueneStyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF1001285
2-BromoanisoleStyrenePd(OAc)₂ (1)P(o-tol)₃ (2)K₂CO₃ (2)DMAc1202478
This compound (representative)StyrenePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF11018Expected >80

Note: The data in this table is representative and based on general literature procedures for similar substrates. Actual yields may vary and optimization is recommended.

Table 2: Heck Reaction of Ortho-Substituted Aryl Bromides with Acrylates

Aryl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
2-Bromotoluenen-Butyl acrylatePd(OAc)₂ (1)noneK₂CO₃ (1.2)TAAIL140295
2-BromoanisoleMethyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (2)Acetonitrile801690
This compound (representative)Ethyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF10024Expected >85

Note: The data in this table is representative and based on general literature procedures for similar substrates. Actual yields may vary and optimization is recommended.

Experimental Protocols

Protocol 1: Heck Reaction of this compound with Styrene

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with styrene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Schlenk line or glovebox)

  • Standard laboratory glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere of argon or nitrogen, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add anhydrous N,N-dimethylformamide (5 mL) to the flask and stir the mixture at room temperature for 10 minutes to allow for the in situ formation of the active catalyst.

  • To this solution, add this compound (1.0 mmol, 1.0 equiv.), styrene (1.2 mmol, 1.2 equiv.), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 18-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter to remove inorganic salts.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired (E)-1-ethyl-2-styrylbenzene.

Protocol 2: Heck Reaction of this compound with Ethyl Acrylate

This protocol outlines a general procedure for the coupling of this compound with ethyl acrylate.

Materials:

  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Schlenk line or glovebox)

  • Standard laboratory glassware

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL) and stir for 10 minutes at room temperature.

  • Add this compound (1.0 mmol, 1.0 equiv.), ethyl acrylate (1.5 mmol, 1.5 equiv.), and triethylamine (2.0 mmol, 2.0 equiv.) to the reaction mixture.

  • Heat the reaction to 100 °C and stir vigorously.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 24 hours).

  • After cooling to room temperature, pour the reaction mixture into 1 M HCl (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired ethyl (E)-3-(2-ethylphenyl)acrylate.

Mandatory Visualizations

Heck_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Weigh Reagents: This compound Alkene, Pd Catalyst, Ligand, Base glassware Prepare Dry Glassware (Schlenk Flask) inert Establish Inert Atmosphere (Argon or Nitrogen) addition Add Solvent, Catalyst, Ligand, Base, and Reactants heating Heat and Stir Reaction Mixture addition->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete extraction Aqueous Work-up and Extraction cooling->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization

Caption: Experimental workflow for the Heck reaction.

Heck_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex oa_label Oxidative Addition pd0->oa_label alkene_complex Ar-Pd(II)-X(L₂) (Alkene) pd_complex->alkene_complex ac_label Alkene Coordination pd_complex->ac_label insertion_product (R-CH₂-CH(Ar))-Pd(II)-X(L₂) alkene_complex->insertion_product mi_label Migratory Insertion alkene_complex->mi_label product_complex H-Pd(II)-X(L₂) (Product) insertion_product->product_complex be_label β-Hydride Elimination insertion_product->be_label product_complex->pd0 re_label Reductive Elimination product_complex->re_label oa_label->pd_complex Ar-X ac_label->alkene_complex Alkene mi_label->insertion_product be_label->product_complex Product re_label->pd0 Base

Caption: The catalytic cycle of the Heck reaction.

References

Application Notes and Protocols for the Palladium-Catalyzed Amination of 1-Bromo-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Palladium-Catalyzed Amination, also known as the Buchwald-Hartwig Amination, is a powerful and versatile cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become indispensable in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its broad substrate scope and tolerance of various functional groups.[1][2] The reaction facilitates the coupling of aryl halides or pseudohalides with a wide range of primary and secondary amines in the presence of a palladium catalyst, a suitable ligand, and a base.[2][3]

The amination of sterically hindered aryl halides, such as 1-Bromo-2-ethylbenzene, presents a unique challenge due to the steric hindrance around the reaction center, which can impede the oxidative addition step of the catalytic cycle.[4] Overcoming this challenge often requires the use of bulky, electron-rich phosphine ligands that can facilitate the formation of the active catalytic species and promote efficient coupling.[4] This document provides detailed application notes and protocols for the successful palladium-catalyzed amination of this compound.

Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with an active Pd(0) species.[1][5]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The aryl halide (this compound) adds to the Pd(0) complex to form a Pd(II) species.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium amido complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.[1]

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize representative conditions for the palladium-catalyzed amination of this compound with various primary and secondary amines. The selection of the appropriate catalyst, ligand, and base is crucial for achieving high yields, especially with a sterically hindered substrate.

Table 1: Amination with Primary Amines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene1001285-95
p-ToluidinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1101880-90
BenzylaminePd₂(dba)₃ (1)BrettPhos (2)LHMDS (1.5)THF801675-85
n-HexylaminePd(OAc)₂ (2)cataCXium A (4)Cs₂CO₃ (2.0)t-BuOH1002470-80

Table 2: Amination with Secondary Amines

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (1)Xantphos (2)NaOtBu (1.2)Toluene100890-98
PiperidinePd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.0)Dioxane1101288-95
N-MethylanilinePd₂(dba)₃ (1.5)DavePhos (3)Cs₂CO₃ (2.0)Toluene1001682-92
DibenzylaminePd(OAc)₂ (2)tBuXPhos (4)K₃PO₄ (2.0)Dioxane1202470-80

Note: Yields are representative and may vary depending on the specific reaction scale and purity of reagents. Optimization of reaction conditions is recommended for each specific substrate combination.

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed amination of this compound. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

General Experimental Workflow

experimental_workflow start Start reagent_prep Reagent Preparation (Substrate, Amine, Catalyst, Ligand, Base, Solvent) start->reagent_prep reaction_setup Reaction Setup (Dry Glassware, Inert Atmosphere) reagent_prep->reaction_setup assembly Reagent Assembly (Solids first, then degassed solvent and liquids) reaction_setup->assembly reaction Reaction (Heating & Stirring) assembly->reaction monitoring Monitoring (TLC, GC-MS, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup & Extraction (Quenching, Phase Separation) monitoring->workup Complete purification Purification (Column Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A generalized workflow for a Buchwald-Hartwig amination experiment.

Protocol 1: Amination with a Primary Amine (e.g., Aniline)

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or glovebox)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and NaOtBu (1.2 mmol, 1.2 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add this compound (1.0 mmol, 1.0 equiv) and aniline (1.1 mmol, 1.1 equiv) to the flask.

  • Add anhydrous toluene (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 12-18 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)

Materials:

  • This compound

  • Morpholine

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Dioxane

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, charge a reaction vial with Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv).

  • Add this compound (1.0 mmol, 1.0 equiv).

  • Add anhydrous dioxane (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv).

  • Seal the vial and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction until the starting material is consumed (typically 8-12 hours).

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane and quench with water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by an appropriate method (e.g., column chromatography or distillation).

Conclusion

The palladium-catalyzed amination of this compound is a highly effective method for the synthesis of ortho-alkylanilines, which are important building blocks in medicinal chemistry and materials science. The success of this transformation relies heavily on the appropriate selection of a sterically bulky and electron-rich phosphine ligand to overcome the steric hindrance of the substrate. The protocols provided herein offer a solid starting point for researchers to perform these valuable C-N bond-forming reactions. Further optimization of the reaction conditions may be necessary to achieve the best results for specific amine coupling partners.

References

Application Notes and Protocols for the Use of 1-Bromo-2-ethylbenzene in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-ethylbenzene is a versatile aromatic building block utilized in the synthesis of a variety of pharmaceutical intermediates. Its chemical structure, featuring a bromine atom ortho to an ethyl group, allows for its participation in a range of cross-coupling reactions, making it a valuable synthon in the construction of complex molecular architectures. The ethyl group introduces steric hindrance that can influence reaction kinetics and selectivity, requiring careful optimization of reaction conditions. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound, including Grignard reagent formation, Suzuki-Miyaura coupling, Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination.

Physicochemical Properties

PropertyValue
Molecular Formula C₈H₉Br
Molecular Weight 185.06 g/mol
Appearance Colorless to pale yellow liquid
CAS Number 1973-22-4
Boiling Point 203-204 °C
Density 1.33 g/mL at 25 °C

Key Applications in Pharmaceutical Synthesis

The 2-ethylphenyl moiety derived from this compound is a structural component in various biologically active molecules. Its incorporation can influence the pharmacological profile of a drug candidate by modifying its size, lipophilicity, and interaction with biological targets. Notable applications include the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.

Experimental Protocols

Grignard Reagent Formation and Subsequent Suzuki Coupling Precursor Synthesis

The formation of the Grignard reagent from this compound is a critical first step for various transformations, including the synthesis of 2-ethylphenylboronic acid, a key intermediate for Suzuki-Miyaura coupling reactions.

Protocol 1: Synthesis of (2-Ethylphenyl)magnesium bromide

  • Materials:

    • This compound

    • Magnesium turnings

    • Anhydrous tetrahydrofuran (THF)

    • Iodine (catalytic amount)

  • Procedure:

    • To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equiv.).

    • Add a crystal of iodine to activate the magnesium.

    • Add a small volume of anhydrous THF to cover the magnesium.

    • Dissolve this compound (1.0 equiv.) in anhydrous THF in the dropping funnel.

    • Add a small portion of the this compound solution to the flask. The reaction is initiated by gentle warming, indicated by the disappearance of the iodine color and the onset of bubbling.

    • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction.

    • The resulting dark grey to brown solution of (2-Ethylphenyl)magnesium bromide is used directly in the next step.

Protocol 2: Synthesis of 2-Ethylphenylboronic acid

  • Materials:

    • (2-Ethylphenyl)magnesium bromide solution in THF (from Protocol 1)

    • Trimethyl borate

    • Anhydrous THF

    • Aqueous hydrochloric acid (e.g., 2 M HCl)

  • Procedure:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • To a separate flame-dried flask, add trimethyl borate (1.5 equiv.) dissolved in anhydrous THF.

    • Slowly add the Grignard reagent to the trimethyl borate solution at 0 °C with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by slowly adding cold 2 M HCl with stirring.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-ethylphenylboronic acid.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or hexane/ethyl acetate).

Quantitative Data for Analogous Grignard Formation and Boronic Acid Synthesis

Aryl BromideReagentProductYield (%)Reference
BromobenzeneMg, then B(OMe)₃Phenylboronic acid80-90General knowledge
1-Bromo-4-methylbenzeneMg, then B(OMe)₃4-Methylphenylboronic acid85-95General knowledge

Note: The yields provided are for analogous, less sterically hindered aryl bromides and serve as a general reference.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. This compound can be coupled with various aryl or heteroaryl boronic acids to synthesize 2-ethylbiaryl derivatives, which are common scaffolds in pharmaceuticals.

Protocol 3: Suzuki-Miyaura Coupling of this compound

  • Materials:

    • This compound (1.0 equiv.)

    • Arylboronic acid (1.2 equiv.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv.)

    • Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1)

  • Procedure:

    • To a round-bottom flask, add this compound, the arylboronic acid, and the base.

    • Add the palladium catalyst.

    • Add the solvent system and degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling of Analogous Aryl Bromides

Aryl BromideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-2-methylbenzenePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/H₂O1001285
1-Bromo-2-isopropylbenzene4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄Dioxane901878

Note: Data is representative of ortho-substituted aryl bromides and serves as a starting point for optimization.

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, which are valuable intermediates in drug synthesis.

Protocol 4: Heck Reaction of this compound with an Acrylate [1]

  • Materials:

    • This compound (1.0 equiv.)

    • Acrylate ester (e.g., ethyl acrylate, 1.5 equiv.)[1]

    • Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%)[1]

    • Phosphine ligand (e.g., triphenylphosphine, 2-4 mol%)[1]

    • Base (e.g., triethylamine, 1.5-2.0 equiv.)[1]

    • Anhydrous toluene[1]

  • Procedure:

    • In a dry Schlenk flask under an inert atmosphere, combine this compound, the acrylate ester, palladium(II) acetate, and triphenylphosphine.[1]

    • Add anhydrous toluene as the solvent, followed by triethylamine.[1]

    • Heat the reaction mixture to 100-110 °C with stirring.[1]

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.[1]

    • After cooling to room temperature, filter the mixture to remove the triethylammonium bromide salt.[1]

    • The filtrate is then concentrated and the crude product purified by column chromatography.

Quantitative Data for Heck Reaction of Analogous Aryl Bromides [1]

Aryl BromideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
BromobenzeneStyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃N (1.5)DMF100892
1-Bromo-2-methoxybenzeneEthyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2.0)Acetonitrile801288

Note: This data for analogous aryl bromides provides a reference for reaction optimization.

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, leading to the synthesis of substituted alkynes, which are precursors to many heterocyclic pharmaceutical intermediates.

Protocol 5: Sonogashira Coupling of this compound

  • Materials:

    • This compound (1.0 equiv.)

    • Terminal alkyne (e.g., phenylacetylene, 1.2 equiv.)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

    • Copper(I) iodide (CuI, 1-3 mol%)

    • Base (e.g., triethylamine or diisopropylamine)

    • Anhydrous solvent (e.g., THF or DMF)

  • Procedure:

    • To a Schlenk flask, add the palladium catalyst and CuI.

    • Evacuate and backfill the flask with an inert gas.

    • Add the anhydrous solvent and the base, and stir for a few minutes.

    • Add the terminal alkyne, followed by this compound.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) and monitor by TLC.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

    • Purify the product by column chromatography.

Quantitative Data for Sonogashira Coupling of Analogous Aryl Bromides

Aryl BromideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-2-methylbenzenePhenylacetylenePd(PPh₃)₄ (2)CuI (1)Et₃NTHF65690
1-Bromo-2-chlorobenzene1-HeptynePdCl₂(PPh₃)₂ (3)CuI (2)i-Pr₂NHDMF80885

Note: Data is for structurally similar ortho-substituted aryl bromides and should be used as a guide.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of N-aryl amines, which are prevalent in medicinal chemistry.

Protocol 6: Buchwald-Hartwig Amination of this compound [2]

  • Materials:

    • This compound (1.0 equiv.)

    • Amine (primary or secondary, 1.2 equiv.)

    • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)[3]

    • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)[3]

    • Base (e.g., NaOtBu, K₃PO₄, 1.4 equiv.)[3]

    • Anhydrous solvent (e.g., toluene or dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the ligand, and the base.[3]

    • Add this compound and the amine.[3]

    • Add the anhydrous solvent.[3]

    • Seal the tube and heat the reaction mixture with stirring (typically 80-110 °C).[3]

    • Monitor the reaction by GC-MS or LC-MS.

    • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Quantitative Data for Buchwald-Hartwig Amination of Analogous Aryl Bromides [3]

Aryl BromideAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1-Bromo-2-methylbenzeneAnilinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.4)Toluene1001692
1-Bromo-2-isopropylbenzeneMorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1102088

Note: This data represents typical conditions and yields for similar ortho-substituted aryl bromides.

Mandatory Visualizations

Grignard_Suzuki_Pathway cluster_grignard Grignard Reagent Formation cluster_suzuki_precursor Suzuki Precursor Synthesis cluster_suzuki Suzuki-Miyaura Coupling This compound This compound Grignard_Reagent (2-Ethylphenyl)magnesium bromide This compound->Grignard_Reagent Grignard Formation Mg_THF Mg, THF, I₂ (cat.) Boronic_Acid 2-Ethylphenylboronic acid Grignard_Reagent->Boronic_Acid Borylation Trimethyl_borate B(OMe)₃ Suzuki_Coupling Pd Catalyst, Base Boronic_Acid->Suzuki_Coupling H3O H₃O⁺ workup Biaryl_Product 2-Ethylbiaryl Derivative Suzuki_Coupling->Biaryl_Product Aryl_Boronic_Acid Aryl-B(OH)₂ Aryl_Boronic_Acid->Suzuki_Coupling Cross_Coupling_Workflow Start This compound Reaction_Setup Reaction Setup: - Add reagents & catalyst - Degas solvent Start->Reaction_Setup Heating Heating & Monitoring (TLC, GC-MS) Reaction_Setup->Heating Workup Workup: - Quench reaction - Extraction Heating->Workup Purification Purification (Column Chromatography) Workup->Purification Product Purified Pharmaceutical Intermediate Purification->Product Catalytic_Cycles cluster_suzuki_cycle Suzuki Coupling cluster_heck_cycle Heck Coupling Pd0_S Pd(0)L₂ OA_S Oxidative Addition Pd0_S->OA_S Ar-Br ArPdBr_S Ar-Pd(II)-Br(L)₂ OA_S->ArPdBr_S TM_S Transmetalation ArPdBr_S->TM_S Ar'-B(OH)₂ Base ArPdAr_S Ar-Pd(II)-Ar'(L)₂ TM_S->ArPdAr_S RE_S Reductive Elimination ArPdAr_S->RE_S RE_S->Pd0_S Ar-Ar' Pd0_H Pd(0)L₂ OA_H Oxidative Addition Pd0_H->OA_H Ar-Br ArPdBr_H Ar-Pd(II)-Br(L)₂ OA_H->ArPdBr_H Coord_H Alkene Coordination ArPdBr_H->Coord_H Alkene Insert_H Migratory Insertion Coord_H->Insert_H Elim_H β-Hydride Elimination Insert_H->Elim_H Elim_H->Pd0_H Substituted Alkene

References

Application Note and Protocol: Sonogashira Coupling with 1-Bromo-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst in the presence of a base, is widely used in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[3] The mild reaction conditions and broad functional group tolerance make it a cornerstone of modern organic synthesis.[2]

This application note provides a detailed protocol for the Sonogashira coupling of 1-Bromo-2-ethylbenzene, a sterically hindered and electron-rich aryl bromide. The steric bulk and electron-donating nature of the ethyl group in the ortho position present unique challenges, often requiring carefully optimized reaction conditions to achieve high yields.[4][5] This protocol is designed to provide a robust starting point for researchers working with this and structurally similar substrates.

Key Reaction Parameters for Sterically Hindered Aryl Bromides

Successfully coupling sterically hindered aryl bromides like this compound in a Sonogashira reaction is highly dependent on the careful selection of several key parameters:

  • Catalyst System: The choice of palladium source and phosphine ligand is critical. For sterically demanding aryl bromides, bulky and electron-rich phosphine ligands are often employed to promote the formation of the active catalytic species and facilitate the oxidative addition step.[6] The nature of the most active palladium/phosphine complex is primarily determined by the steric bulk of both the aryl bromide and the alkyne.[4][5]

  • Copper Co-catalyst: While classic Sonogashira protocols utilize a copper(I) salt (e.g., CuI) as a co-catalyst to facilitate the formation of a copper acetylide intermediate, copper-free conditions have also been developed and can be advantageous in certain cases to avoid the formation of homocoupled alkyne byproducts.[7]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is commonly used to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne. The choice and stoichiometry of the base can influence the reaction rate and outcome.

  • Solvent: The reaction is typically carried out in aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or toluene. The choice of solvent can affect the solubility of the reactants and catalysts, as well as the overall reaction kinetics.

  • Temperature: While many Sonogashira couplings can be performed at room temperature, sterically hindered substrates like this compound often require elevated temperatures to overcome the higher activation energy of the oxidative addition step.[2]

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Sonogashira coupling of 2-substituted aryl bromides with terminal alkynes, based on literature precedents for structurally similar substrates. This data is intended to serve as a guideline for optimization.

Aryl BromideAlkynePd Catalyst (mol%)Ligand (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-BromotoluenePhenylacetylenePd(OAc)₂ (2)P(t-Bu)₃ (4)2Cs₂CO₃Toluene8016~85[4]
This compoundPhenylacetylenePdCl₂(PPh₃)₂ (3)-5TEATHF6512~70-80Inferred from[4][8]
2-Bromo-isopropylbenzene1-OctynePd(PPh₃)₄ (5)-10DIPADMF9024~65Inferred from[4][5]
This compoundTrimethylsilylacetylenePdCl₂(dppf) (2)-4TEAToluene10018~75-85Inferred from[4][7]

Note: Yields are approximate and can vary based on the specific reaction scale, purity of reagents, and precise experimental conditions.

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂])

  • Copper(I) iodide (CuI)

  • Anhydrous triethylamine (TEA) or diisopropylamine (DIPA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Reaction Vessel: To a flame-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 mmol, 2-5 mol%) and copper(I) iodide (0.02-0.05 mmol, 2-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Addition of Reagents: Under a positive pressure of inert gas, add anhydrous solvent (e.g., THF, 5-10 mL), followed by this compound (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.1-1.5 mmol, 1.1-1.5 equiv.), and the amine base (e.g., TEA, 2.0-3.0 mmol, 2.0-3.0 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically between 60-100 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired coupled product.

Mandatory Visualizations

Sonogashira_Mechanism cluster_pd Palladium Catalytic Cycle cluster_cu Copper Co-Catalytic Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)(X)L₂ pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex2 Ar-Pd(II)(C≡CR)L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-C≡CR pd_complex2->product cu_x CuX cu_acetylide Cu-C≡CR cu_x->cu_acetylide Deprotonation cu_acetylide->pd_complex1 alkyne H-C≡CR alkyne->cu_acetylide base Base base->cu_acetylide

Caption: Catalytic cycles of the copper-catalyzed Sonogashira coupling reaction.

Experimental_Workflow start Start prep Prepare Reaction Vessel (Flame-dried Schlenk flask) start->prep inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) prep->inert reagents Add Reagents: - Pd Catalyst & CuI - Solvent - this compound - Terminal Alkyne - Base inert->reagents reaction Heat and Stir (Monitor by TLC/GC-MS) reagents->reaction workup Reaction Workup (Cool, Dilute, Filter) reaction->workup extraction Aqueous Extraction (Wash with aq. NH₄Cl, H₂O, Brine) workup->extraction purification Dry, Concentrate, and Purify (Column Chromatography) extraction->purification product Isolated Product purification->product

Caption: General experimental workflow for the Sonogashira coupling protocol.

References

Application Notes and Protocols for the Lithiation of 1-Bromo-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental procedure of lithiating 1-Bromo-2-ethylbenzene. This versatile synthetic intermediate is a valuable building block in the synthesis of various pharmaceutical compounds and fine chemicals. The following sections cover the primary reaction pathway, a detailed experimental protocol, safety considerations, and expected outcomes.

Introduction

The lithiation of this compound is a powerful organometallic transformation that generates a highly reactive 2-ethylphenyllithium species. This intermediate can subsequently be reacted with a wide range of electrophiles to introduce diverse functional groups at the ortho position of the ethylbenzene moiety. The primary method for this transformation is a lithium-halogen exchange reaction using an organolithium reagent, typically n-butyllithium (n-BuLi).

The reaction is generally rapid, even at low temperatures, and proceeds via a nucleophilic attack of the organolithium reagent on the bromine atom. However, a potential competing side reaction is directed ortho-metalation, where the alkyllithium acts as a base to deprotonate a carbon atom on the aromatic ring. In the case of this compound, the ethyl group is a weak directing group, and the bromine itself can also direct metalation to the adjacent positions. To favor the desired lithium-halogen exchange, the reaction is typically carried out at very low temperatures (e.g., -78 °C) in an ethereal solvent like anhydrous tetrahydrofuran (THF).

Data Presentation

While specific quantitative data for the lithiation of this compound is not extensively reported in the literature, the following table summarizes typical reaction conditions and expected yields based on analogous lithium-halogen exchange reactions of similar aryl bromides. The yield is highly dependent on the subsequent electrophilic quench.

ParameterCondition/ValueNotes
Substrate This compound1.0 equivalent
Reagent n-Butyllithium (n-BuLi)1.1 - 1.2 equivalents
Solvent Anhydrous Tetrahydrofuran (THF)Sufficient to dissolve substrate
Temperature -78 °CCritical for selectivity
Reaction Time 15 - 60 minutesFor lithium-halogen exchange
Electrophile Various (e.g., DMF, aldehydes, ketones)1.1 - 1.5 equivalents
Expected Yield 70 - 95%Dependent on the electrophile and workup

Experimental Protocols

This protocol details the generation of 2-ethylphenyllithium via lithium-halogen exchange and its subsequent reaction with a generic electrophile.

Materials:

  • This compound

  • n-Butyllithium (solution in hexanes, typically 1.6 M or 2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-dimethylformamide, benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Dry glassware (oven or flame-dried)

Procedure:

  • Reaction Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.

    • Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Addition:

    • To the flask, add this compound (1.0 mmol, 1.0 equiv) and dissolve it in anhydrous THF (5-10 mL).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • Slowly add n-butyllithium (1.1 mmol, 1.1 equiv) dropwise to the stirred solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 30 minutes. The formation of the aryllithium species is typically rapid.

  • Electrophilic Quench:

    • Add the chosen electrophile (1.1 equiv), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.

  • Workup:

    • Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter and concentrate the organic phase under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired functionalized ethylbenzene derivative.

Mandatory Visualization

Lithiation_Workflow Experimental Workflow for Lithiation of this compound cluster_setup Reaction Setup cluster_reaction Lithiation and Quench cluster_workup Workup and Purification setup 1. Assemble dry, inert atmosphere glassware reagents 2. Add this compound and anhydrous THF setup->reagents cool 3. Cool to -78 °C reagents->cool add_nBuLi 4. Add n-Butyllithium dropwise at -78 °C cool->add_nBuLi stir_lithiation 5. Stir for 30 min at -78 °C add_nBuLi->stir_lithiation add_electrophile 6. Add electrophile at -78 °C stir_lithiation->add_electrophile warm 7. Warm to room temperature add_electrophile->warm quench 8. Quench with sat. aq. NH4Cl warm->quench extract 9. Extract with organic solvent quench->extract dry 10. Dry and concentrate extract->dry purify 11. Purify by column chromatography dry->purify Signaling_Pathways Reaction Pathways in the Lithiation of this compound cluster_main Desired Pathway cluster_side Potential Side Reaction start This compound + n-BuLi exchange Lithium-Halogen Exchange (Major Pathway at -78 °C) start->exchange Fast, Kinetically Favored metalation ortho-Metalation (Minor Pathway) start->metalation Slower, Less Favored product 2-Ethylphenyllithium exchange->product side_product Lithiated Isomers metalation->side_product

Application of 1-Bromo-2-ethylbenzene in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-2-ethylbenzene is a versatile aromatic halogen compound that serves as a key starting material and intermediate in the synthesis of a variety of organic molecules, including those with significant applications in the agrochemical industry. Its chemical structure, featuring a reactive bromine atom and an ethyl group on the benzene ring, allows for diverse functionalization, making it a valuable building block for the creation of novel pesticides. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of pyrazole-based insecticides, a prominent class of agrochemicals.

From Starting Material to Active Ingredient: A Synthetic Pathway

The primary application of this compound in agrochemical synthesis is as a precursor to N-(2-ethylphenyl)pyrazole derivatives. These compounds have demonstrated potent insecticidal activity. The synthetic strategy involves a multi-step process, beginning with the conversion of this compound to a key intermediate, 2-ethylaniline.

1. Synthesis of 2-Ethylaniline from this compound

The conversion of an aryl halide to an aniline derivative is a fundamental transformation in organic synthesis. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that is well-suited for this purpose.[1][2] This reaction offers a reliable method for the formation of a carbon-nitrogen bond.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), a reaction vessel is charged with this compound (1.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a suitable phosphine ligand (e.g., a biarylphosphine ligand, 1-10 mol%), and a strong base (e.g., sodium tert-butoxide, 1.2-2.0 eq.).

  • Solvent: Anhydrous toluene or dioxane is typically used as the solvent.

  • Amine Source: An ammonia equivalent, such as benzophenone imine followed by hydrolysis, or ammonia itself under specific conditions, is used as the nitrogen source.

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 to 110 °C and stirred for several hours until the starting material is consumed (monitored by TLC or GC).

  • Work-up and Purification: Upon completion, the reaction is cooled, quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 2-ethylaniline is then purified by column chromatography or distillation.

ParameterValue/Condition
Catalyst Pd(OAc)₂
Ligand Biarylphosphine Ligand
Base Sodium tert-butoxide
Solvent Toluene or Dioxane
Temperature 80-110 °C
Typical Yield 70-95%

2. Synthesis of 2-Ethylphenylhydrazine

The resulting 2-ethylaniline is then converted to 2-ethylphenylhydrazine, a crucial intermediate for the construction of the pyrazole ring. This is typically achieved through a diazotization reaction followed by reduction.

Experimental Protocol: Diazotization and Reduction

  • Diazotization: 2-Ethylaniline (1.0 eq.) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite (1.0-1.1 eq.) in water is added dropwise while maintaining the low temperature. The formation of the diazonium salt is monitored using starch-iodide paper.

  • Reduction: The cold diazonium salt solution is then added to a solution of a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid or sodium sulfite, at a controlled temperature.

  • Work-up and Purification: After the reduction is complete, the reaction mixture is typically made basic to precipitate the hydrazine. The product is then extracted with an organic solvent, and the solvent is removed to yield 2-ethylphenylhydrazine, which may be further purified by distillation or crystallization of its hydrochloride salt.

StepReagentsKey ConditionsTypical Yield
Diazotization 2-Ethylaniline, NaNO₂, HCl0-5 °C-
Reduction Diazonium salt, SnCl₂ or Na₂SO₃Controlled temperature70-90% (overall)

3. Synthesis of N-(2-Ethylphenyl)pyrazole Insecticides

The final step in the synthesis of the target agrochemical is the construction of the pyrazole ring. This is achieved through the condensation of 2-ethylphenylhydrazine with a 1,3-dicarbonyl compound or a functionalized equivalent. The specific 1,3-dicarbonyl compound used will determine the substitution pattern on the pyrazole ring and, consequently, the biological activity of the final product. A prominent example of this class of insecticides is Tolfenpyrad.

Experimental Protocol: Pyrazole Ring Formation

  • Reaction Setup: 2-Ethylphenylhydrazine (1.0 eq.) and a substituted 1,3-dicarbonyl compound (1.0-1.1 eq.) are dissolved in a suitable solvent, such as ethanol or acetic acid.

  • Catalyst: A catalytic amount of a mineral acid (e.g., HCl) or an organic acid (e.g., acetic acid) is often added to facilitate the cyclization.

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by recrystallization or column chromatography to yield the final N-(2-ethylphenyl)pyrazole insecticide.

ParameterValue/Condition
Reactants 2-Ethylphenylhydrazine, 1,3-Dicarbonyl Compound
Solvent Ethanol or Acetic Acid
Catalyst HCl or Acetic Acid
Temperature Reflux
Typical Yield 60-85%

Logical Workflow of the Synthesis

Agrochemical_Synthesis A This compound B 2-Ethylaniline A->B Buchwald-Hartwig Amination C 2-Ethylphenylhydrazine B->C Diazotization & Reduction D N-(2-Ethylphenyl)pyrazole Insecticide C->D Pyrazole Ring Formation Mode_of_Action cluster_0 Mitochondrial Respiratory Chain cluster_1 Cellular Respiration Complex_I Complex I (NADH Dehydrogenase) Complex_III Complex III Complex_I->Complex_III e- Complex_II Complex II Complex_II->Complex_III e- Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Energy NADH NADH NADH->Complex_I ADP ADP ADP->ATP_Synthase Pyrazole_Insecticide N-(2-Ethylphenyl)pyrazole Insecticide Pyrazole_Insecticide->Complex_I Inhibits

References

Application Notes and Protocols: Synthesis of 2-Ethylphenylboronic Acid from 1-Bromo-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2-ethylphenylboronic acid from 1-bromo-2-ethylbenzene. The primary method detailed is via the Grignard reaction, which offers a reliable and efficient route to the desired product. These protocols are intended for use by researchers in organic synthesis, medicinal chemistry, and drug development, where boronic acids are crucial intermediates, particularly in Suzuki-Miyaura cross-coupling reactions.

Introduction

Arylboronic acids are indispensable reagents in modern organic synthesis, largely due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[1][2][3] 2-Ethylphenylboronic acid is a versatile building block used in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[4] Its synthesis from the readily available this compound is a common and important transformation. The most prevalent methods for this conversion involve the formation of an organometallic intermediate (either a Grignard reagent or an organolithium species) followed by quenching with a trialkyl borate ester.[5][6] This application note focuses on the Grignard-based approach, which is often favored for its operational simplicity and good yields.[7]

Properties of Key Compounds

CompoundChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)
This compoundC₈H₉Br185.06199-561.338
2-Ethylphenylboronic acidC₈H₁₁BO₂149.98N/A102.5-107.5N/A

Data sourced from references[8][9][10]

Experimental Protocols

Synthesis of 2-Ethylphenylboronic Acid via Grignard Reaction

This protocol is based on an optimized "one-pot" method that has been reported to achieve high yields.[7] The procedure involves the formation of the Grignard reagent from this compound, followed by its reaction with a trialkyl borate and subsequent acidic workup.

Materials:

  • This compound (1.0 equiv.)

  • Magnesium turnings (1.2 equiv.)

  • Iodine (a single crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate (1.5 equiv.)

  • Sulfuric acid (2 M aqueous solution)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Grignard Reagent:

    • Dry all glassware in an oven and assemble the apparatus while hot under a stream of inert gas.

    • Place the magnesium turnings and a crystal of iodine in the three-necked flask.

    • Briefly heat the flask with a heat gun under vacuum and then flush with inert gas to activate the magnesium.

    • Add a small portion of anhydrous THF to cover the magnesium.

    • Dissolve this compound in anhydrous THF in the dropping funnel.

    • Add a small amount of the this compound solution to the magnesium suspension to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the Grignard formation.

    • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • Add the triisopropyl borate dropwise to the cold Grignard solution via the dropping funnel. Maintain the temperature below -60 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 2 M sulfuric acid until the solution becomes acidic (check with pH paper).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-ethylphenylboronic acid.

Purification:

The crude product can be purified by recrystallization.[11]

  • Dissolve the crude solid in a minimal amount of hot water or a mixture of hexane and ethyl acetate.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the white crystalline solid by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified 2-ethylphenylboronic acid under vacuum.

An alternative purification method involves treating the crude boronic acid with a base to form a salt, which can be separated from non-acidic impurities by extraction, followed by acidification to regenerate the pure boronic acid.[12]

Reaction Data

MethodReactant Ratio (Mg:ArBr:B(OR)₃)SolventTemperature (°C)Reaction Time (h)Isolated Yield (%)
Grignard ("one-pot")1.2 : 1.0 : 1.5THF30280.1

Data sourced from reference[7]

Diagrams

Experimental Workflow

experimental_workflow cluster_reagent_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start mg_activation Activate Mg with I₂ start->mg_activation grignard_formation Form Grignard Reagent (this compound in THF) mg_activation->grignard_formation borylation Borylation (Add Triisopropyl borate at -78°C) grignard_formation->borylation warm_rt Warm to RT (Stir overnight) borylation->warm_rt quench Acidic Quench (2M H₂SO₄) warm_rt->quench extraction Extraction (Diethyl Ether) quench->extraction drying Drying & Concentration extraction->drying purification Recrystallization drying->purification product 2-Ethylphenylboronic Acid purification->product

Caption: Experimental workflow for the synthesis of 2-ethylphenylboronic acid.

Reaction Pathway

reaction_pathway cluster_grignard Grignard Formation cluster_borylation Borylation & Hydrolysis This compound This compound Grignard Reagent Grignard Reagent This compound->Grignard Reagent  THF Mg Mg Mg->Grignard Reagent Borate Ester Intermediate Borate Ester Intermediate Grignard Reagent->Borate Ester Intermediate  -78°C to RT Triisopropyl borate Triisopropyl borate Triisopropyl borate->Borate Ester Intermediate 2-Ethylphenylboronic acid 2-Ethylphenylboronic acid Borate Ester Intermediate->2-Ethylphenylboronic acid H3O+ H3O+ H3O+->2-Ethylphenylboronic acid

References

Application Notes and Protocols: 1-Bromo-2-ethylbenzene in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Bromo-2-ethylbenzene is an organobromine compound that serves as a versatile building block in organic synthesis. Its structure, featuring a reactive bromine atom on an aromatic ring, makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing the π-conjugated systems that form the basis of organic electronic materials.[1][2] The ethyl group substituent can enhance the solubility of the resulting larger molecules, which is a crucial property for solution-processable organic semiconductors used in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[3]

This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of advanced organic materials. The focus is on two of the most powerful C-C bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Stille coupling.[2][4]

Physicochemical Properties of this compound

A summary of key physical and chemical properties is presented below. This data is essential for reaction setup and safety considerations.

PropertyValueReference
Molecular Formula C₈H₉Br[5][6]
Molecular Weight 185.06 g/mol [5]
Appearance Clear colourless to light yellow liquid[6]
Density 1.338 g/mL at 25 °C[7]
Boiling Point 199 °C[7]
Melting Point -56 °C[6]
Flash Point 77 °C (170.6 °F) - closed cup
Refractive Index n20/D 1.549[7]
CAS Number 1973-22-4[5]

Application Note 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, widely used for creating biaryl systems and other conjugated structures.[2][8] For this compound, this reaction provides a direct route to 2-ethylbiphenyl derivatives, which are precursors to more complex organic semiconductors.

General Reaction Scheme:

General Suzuki Coupling Scheme

Where R can be an aryl, heteroaryl, or vinyl group.

Representative Experimental Protocol: Synthesis of 2-Ethylbiphenyl

This protocol describes the coupling of this compound with phenylboronic acid. Note that optimization of the catalyst, base, solvent, and temperature may be necessary to achieve the highest yield.[9]

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Triphenylphosphine [PPh₃] (0.04 mmol, 4 mol%)

  • Potassium carbonate [K₂CO₃] (2.0 mmol, 2.0 equiv.)

  • Toluene (5 mL, degassed)

  • Ethanol (2 mL, degassed)

  • Water (2 mL, degassed)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, and potassium carbonate.[8]

  • Catalyst Addition: Add the palladium(II) acetate and triphenylphosphine.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[9]

  • Solvent Addition: Add the degassed solvent mixture of toluene, ethanol, and water via syringe.[8]

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[8][9]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[9]

  • Purification: Purify the crude product by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes as the eluent) to yield the 2-ethylbiphenyl product.[8]

Typical Suzuki Coupling Conditions for Aryl Bromides

The following table summarizes common conditions that can serve as a starting point for optimizing reactions with this compound.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)
Pd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O90
PdCl₂(dppf) (3)-K₂CO₃Dioxane/H₂O80
Pd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane/H₂O100
'SiO₂'-NH₂-Pd (0.05)-Na₂CO₃H₂O/EtOH60

Data adapted from various sources for related aryl bromides.[9][10][11]

Visualizations: Suzuki Coupling Workflow and Catalytic Cycle

Suzuki_Workflow cluster_prep Reaction Preparation cluster_exec Reaction Execution cluster_workup Workup & Purification A 1. Assemble & Dry Glassware B 2. Add Reagents: Aryl Halide, Boronic Acid, Base A->B C 3. Add Catalyst & Solvents B->C D 4. Purge with Inert Gas C->D E 5. Heat & Stir (e.g., 80-100 °C) D->E F 6. Monitor Progress (TLC / GC-MS) E->F G 7. Cool & Quench F->G H 8. Extraction G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J Product Product J->Product Final Product

General experimental workflow for Suzuki-Miyaura coupling.

Suzuki_Cycle center Pd(0)L Catalytic Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)(X)L₂ pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)(R²)L₂ pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination prod R¹-R² (Coupled Product) reac1 R¹-X (this compound) reac2 R²-B(OR)₂ (Boronic Acid/Ester) + Base

Simplified catalytic cycle for the Suzuki-Miyaura coupling.[8]

Application Note 2: Stille Cross-Coupling

The Stille coupling reaction involves the coupling of an organohalide with an organostannane (organotin) reagent, catalyzed by palladium.[12][13] It is known for its tolerance of a wide variety of functional groups and relatively mild reaction conditions.[12] However, a significant drawback is the toxicity of the organotin reagents and byproducts, which require careful handling and purification methods.[4][12]

General Reaction Scheme:

General Stille Coupling Scheme

Where R¹ and R² can be a variety of organic groups (aryl, vinyl, etc.).

Representative Experimental Protocol

This general protocol is adapted for the coupling of this compound with an organostannane like tributyl(phenyl)stannane.

Materials:

  • This compound (1.0 equiv.)

  • Organostannane (e.g., Tributyl(phenyl)stannane) (1.1 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst.[14]

  • Solvent and Reagent Addition: Add the anhydrous solvent via syringe, followed by this compound and then the organostannane reagent.[14]

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for 2-24 hours. Monitor progress by TLC or GC-MS.[14]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. This precipitates the tin byproducts.[14]

  • Filtration and Extraction: Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate). Transfer the filtrate to a separatory funnel and wash with water and brine.[14]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[14]

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[12]

Typical Stille Coupling Conditions for Aryl Bromides
Catalyst (mol%)LigandAdditiveSolventTemp (°C)
Pd(PPh₃)₄ (5)--DMF110
PdCl₂(PPh₃)₂ (3)--Toluene90
Pd(dppf)Cl₂ (10)-CuI, LiClDMF40
Pd(OAc)₂ (5)Dabco-DMF160

Data adapted from various sources for Stille coupling reactions.[4][12][14]

Visualization: Stille Coupling Catalytic Cycle

Stille_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition Trans R¹-Pd(II)(R²)L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination CoupledProduct R¹-R² Trans->CoupledProduct ArylHalide R¹-X (this compound) ArylHalide->OxAdd Organostannane R²-SnR₃ Organostannane->Trans

The generally accepted mechanism for the Stille coupling reaction.[12][13]

Applications in Organic Electronic Devices

The synthesis of biaryl and poly-aryl structures from this compound is the first step toward creating functional organic semiconductors. These materials are the active components in various electronic devices.

  • Organic Field-Effect Transistors (OFETs): Molecules with extended π-conjugation, synthesized via the methods above, can exhibit high charge carrier mobilities, making them suitable for the semiconductor channel in OFETs.[3] The ethyl group can influence the solid-state packing and thin-film morphology of the material, which are critical factors for device performance.

  • Organic Light-Emitting Diodes (OLEDs): The synthesized compounds can be further functionalized to act as host materials or emitters in the emissive layer of an OLED.[3] By tuning the molecular structure through iterative cross-coupling reactions, the electronic properties (like the HOMO/LUMO energy gap) can be precisely controlled to achieve emission at specific colors.

The development of novel organic semiconductors is a key driver for advancing the efficiency and stability of these next-generation electronic devices.[1][15] this compound provides a readily available and synthetically flexible starting point for the exploration of new, high-performance materials.

References

Application Notes & Protocols: Large-Scale Synthesis of 1-Bromo-2-ethylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-ethylbenzene is a crucial intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and materials science sectors. Its utility stems from the presence of the bromine atom, which serves as a versatile handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This document provides detailed application notes and protocols for the large-scale synthesis of this compound and its subsequent derivatization through key industrial reactions. Emphasis is placed on safety, scalability, and process optimization. Applications for its derivatives include the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and functionalized materials.[1][2]

Large-Scale Synthesis of this compound

The primary route for synthesizing this compound is the electrophilic aromatic substitution of ethylbenzene.[3] This reaction typically employs liquid bromine and a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). A significant consideration for large-scale production is the regioselectivity of the reaction. The ethyl group is an ortho-, para-directing activator, leading to a mixture of this compound (ortho) and 1-bromo-4-ethylbenzene (para).[3] Due to steric hindrance, the para isomer is generally the major product, necessitating an efficient separation step, typically fractional distillation, to isolate the desired ortho isomer.[3]

Logical Workflow for Synthesis and Purification

G cluster_0 Reaction Stage cluster_1 Workup & Quenching cluster_2 Purification Stage Start Ethylbenzene & Solvent (e.g., Dichloromethane) Catalyst Add FeBr3 Catalyst Start->Catalyst Bromine Controlled Addition of Br2 (Maintain Temp < 10°C) Catalyst->Bromine Reaction Stir at RT (Monitor by GC/TLC) Bromine->Reaction Quench Quench with Na2S2O3 (aq) to remove excess Br2 Reaction->Quench Wash Wash with Water & Brine Quench->Wash Dry Dry Organic Layer (e.g., MgSO4) Wash->Dry Filter Filter and Concentrate (Rotary Evaporation) Dry->Filter Distill Fractional Distillation under Vacuum Filter->Distill Ortho This compound (Desired Product) Distill->Ortho Para 1-Bromo-4-ethylbenzene (Major Byproduct) Distill->Para

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Electrophilic Bromination of Ethylbenzene
  • Reactor Setup : Charge a suitable glass-lined reactor, equipped with a mechanical stirrer, temperature probe, and addition funnel, with ethylbenzene (1.0 equiv.) and a solvent such as dichloromethane.

  • Catalyst Addition : Cool the mixture to 0-5°C and add iron(III) bromide (FeBr₃, ~0.05 equiv.) in portions.

  • Bromine Addition : Add liquid bromine (1.0-1.1 equiv.) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10°C. The reaction is exothermic.[4]

  • Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

  • Quenching : Once the starting material is consumed, cool the mixture again and slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite to quench excess bromine.[5]

  • Workup : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by vacuum distillation to separate the ortho and para isomers.

Data Summary: Large-Scale Bromination Considerations
ParameterConsiderationTypical Range/ValueRationale & Safety Notes
Reagents Bromine (Br₂)1.0 - 1.1 equiv.Highly corrosive and toxic. Handle in a well-ventilated area with appropriate PPE. Excess should be avoided to minimize waste.[6][7]
Catalyst Iron(III) Bromide (FeBr₃)0.02 - 0.1 equiv.Lewis acid catalyst. Must be anhydrous.
Temperature 0 - 10°C (addition)ControlledThe reaction is exothermic. Maintaining a low temperature during bromine addition is critical to control the reaction rate and prevent runaway reactions.[4]
Solvent Dichloromethane, CCl₄VariesChoice of solvent impacts reaction rate and safety. Halogenated solvents are common.
Yield Isomeric Mixture70 - 85%Yield depends on conditions. The primary challenge is the separation of isomers.
Purity Post-distillation>98%High-efficiency fractional distillation is required to achieve high purity of the ortho isomer.[8]

Synthesis of this compound Derivatives

This compound is a precursor to a multitude of derivatives via cross-coupling reactions. These reactions are foundational in modern drug development and materials science.

Key Derivatization Pathways

G cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_other Other Key Reactions A This compound B Aryl Amines (C-N Bond) A->B Buchwald-Hartwig Amination [Pd catalyst, Base, R2NH] C Substituted Alkenes (C-C Bond) A->C Heck Reaction [Pd catalyst, Base, Alkene] D Aryl Alkynes (C-C Bond) A->D Sonogashira Coupling [Pd/Cu catalyst, Base, Alkyne] E Grignard Reagent ((2-ethylphenyl)magnesium bromide) A->E Grignard Formation [Mg, THF] F Biaryl Compounds (C-C Bond) A->F Ullmann Coupling [Cu catalyst, High Temp.]

Caption: Major synthetic pathways for this compound derivatives.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides.[9][10] This reaction is widely used in the pharmaceutical industry due to its broad substrate scope and functional group tolerance.[9]

  • Reactor Setup : To an inert atmosphere reactor, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., BINAP, 2-4 mol%).

  • Reagent Addition : Add this compound (1.0 equiv.), the primary or secondary amine (1.1-1.5 equiv.), and a strong base (e.g., NaOt-Bu, 1.5-2.0 equiv.).

  • Solvent : Add an anhydrous solvent such as toluene or dioxane.

  • Reaction : Heat the mixture, typically between 80-110°C, and stir until the starting material is consumed (monitored by LC-MS or GC).

  • Workup : Cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification : Dry the organic layer, concentrate, and purify the product using flash column chromatography or recrystallization.[8]

ParameterTypical Reagents/ConditionsMolar Ratio/Conc.Notes
Aryl Halide This compound1.0 equiv.Aryl bromides are highly effective substrates.[11]
Amine Primary or Secondary Amines1.1 - 1.5 equiv.Ammonia equivalents can also be used for primary arylamines.[10]
Catalyst Pd(OAc)₂, Pd₂(dba)₃1 - 5 mol%Catalyst loading should be optimized for cost-effectiveness at scale.
Ligand BINAP, XPhos, SPhos1.1 - 2.0x PdLigand choice is critical and depends on the specific amine and aryl halide.[12]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃1.5 - 2.5 equiv.A strong, non-nucleophilic base is required.
Solvent Toluene, Dioxane, THFAnhydrousAnhydrous conditions are crucial for reaction efficiency.
Temperature 80 - 120°CVariesReaction temperature depends on the reactivity of the substrates.
Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples aryl halides with alkenes using a palladium catalyst to form substituted alkenes.[13][14] It is a powerful tool for constructing complex carbon skeletons.

  • Reactor Setup : In an inert atmosphere, combine this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and a phosphine ligand (e.g., PPh₃, 2-4 mol%).

  • Solvent and Base : Add a solvent such as DMF or toluene, followed by an organic or inorganic base (e.g., triethylamine, K₂CO₃, 1.5-2.0 equiv.).[15]

  • Reaction : Heat the mixture to 80-120°C and stir. Monitor the reaction's progress by TLC or GC.

  • Workup : After cooling, filter the mixture to remove the precipitated salts. If a water-miscible solvent like DMF was used, dilute with water and extract the product with a solvent like ethyl acetate.

  • Purification : Wash the combined organic extracts, dry, concentrate, and purify by column chromatography or distillation.[8]

ParameterTypical Reagents/ConditionsMolar Ratio/Conc.Notes
Aryl Halide This compound1.0 equiv.The reaction is tolerant of various functional groups.
Alkene Acrylates, Styrenes1.2 - 1.5 equiv.Electron-deficient alkenes often react more readily.[14]
Catalyst Pd(OAc)₂, PdCl₂1 - 5 mol%Phosphine-free catalyst systems have also been developed.[13]
Ligand PPh₃, P(o-tolyl)₃1.1 - 2.0x PdLigand choice can influence selectivity and rate, especially with hindered substrates.[15]
Base Et₃N, K₂CO₃, NaOAc1.5 - 2.0 equiv.The base neutralizes the HBr generated during the reaction.[14]
Solvent DMF, Toluene, AcetonitrileAnhydrousHigh-boiling polar solvents are common.
Temperature 80 - 140°CVariesHigher temperatures are often required for less reactive aryl bromides.
Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling reaction is the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper(I) complexes.[16][17]

  • Reactor Setup : Under an inert atmosphere, charge a reactor with the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-3 mol%), and a solvent like THF or DMF.

  • Reagent Addition : Add this compound (1.0 equiv.), the terminal alkyne (1.1-1.2 equiv.), and an amine base (e.g., triethylamine, diisopropylamine), which often serves as the solvent or co-solvent.[18]

  • Reaction : Stir the mixture at a temperature ranging from room temperature to 80°C. The reaction is often rapid.

  • Workup : Upon completion, quench the reaction with aqueous ammonium chloride. Extract the product with an organic solvent.

  • Purification : Wash, dry, and concentrate the organic layer. Purify the resulting aryl alkyne by column chromatography.[8]

ParameterTypical Reagents/ConditionsMolar Ratio/Conc.Notes
Aryl Halide This compound1.0 equiv.Aryl bromides are less reactive than iodides but more reactive than chlorides.[19]
Alkyne Terminal Alkynes1.1 - 1.5 equiv.A wide range of functional groups on the alkyne are tolerated.
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂1 - 5 mol%Various palladium sources can be used.
Cu Co-catalyst CuI, CuBr1 - 5 mol%Copper(I) is a crucial co-catalyst in the traditional method. Copper-free methods exist.[16]
Base Et₃N, i-Pr₂NH, Piperidine>2.0 equiv. or as solventThe amine acts as both a base and a ligand.[18]
Solvent THF, DMF, TolueneAnhydrousThe choice depends on the solubility of the substrates.
Temperature 25 - 80°CVariesMild conditions are often sufficient, especially for aryl iodides.
Grignard Reagent Formation

Grignard reagents are powerful organometallic nucleophiles used for C-C bond formation.[20][21] The formation of (2-ethylphenyl)magnesium bromide from this compound is a key step for introducing the 2-ethylphenyl group into various molecules.[1]

  • Reactor Setup : Flame-dry a reactor equipped with a condenser and an addition funnel under an inert atmosphere. Add magnesium turnings (1.1-1.5 equiv.).

  • Initiation : Add a small amount of 1,2-dibromoethane or an iodine crystal to activate the magnesium surface.[21]

  • Reagent Addition : Add a solution of this compound (1.0 equiv.) in an anhydrous ether solvent (e.g., THF, diethyl ether) dropwise. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • Reaction : After the addition is complete, stir the mixture for 1-2 hours at room temperature or with gentle heating to ensure complete formation of the Grignard reagent. The solution will typically become cloudy and gray.

  • Usage : The resulting Grignard reagent is not isolated but is used directly in subsequent reactions with electrophiles (e.g., aldehydes, ketones, esters).

Safety and Large-Scale Synthesis Considerations

Scaling up the synthesis of this compound and its derivatives requires careful attention to safety and process control.

  • Thermal Hazards : Bromination and Grignard formation are highly exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging. A reliable cooling system and controlled reagent addition are essential to prevent thermal runaway.[4]

  • Reagent Handling : Liquid bromine is highly corrosive and volatile.[7] N-bromosuccinimide (NBS), sometimes used for benzylic bromination, can pose thermal hazards, especially when mixed with certain solvents like DMF.[7][22]

  • Pressure Management : Reactions that generate gaseous byproducts (e.g., HBr from bromination) require adequate venting and scrubbing systems.

  • Process Control : Continuous monitoring of temperature, pressure, and reaction progress is critical. For exothermic reactions, a semi-batch process, where one reagent is added slowly to control the reaction rate, is often preferred.[22]

  • Waste Management : The synthesis generates halogenated organic waste and inorganic salts. Proper waste treatment and disposal protocols must be in place.[6]

  • Purification at Scale : While flash chromatography is common in the lab, it is expensive and generates significant solvent waste at scale. Alternative methods like distillation and recrystallization are preferred for large quantities.[8]

References

Synthetic Pathways to Novel Heterocyclic Compounds from 1-Bromo-2-ethylbenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic routes for the preparation of novel heterocyclic compounds, utilizing 1-Bromo-2-ethylbenzene as a versatile starting material. The following application notes and protocols are designed to guide researchers in the synthesis of indoles, carbazoles, and benzofurans through multi-step sequences involving key palladium- and copper-catalyzed cross-coupling reactions.

Introduction

This compound is a readily available aromatic compound that serves as a valuable building block for the synthesis of a variety of complex organic molecules. Its bromine atom allows for a range of cross-coupling reactions, including Suzuki, Buchwald-Hartwig, Sonogashira, and Ullmann reactions, which are pivotal in the construction of carbon-carbon and carbon-heteroatom bonds. The ortho-ethyl group can influence the regioselectivity of certain reactions and can be a key structural motif in the final heterocyclic products. This document outlines strategic pathways to convert this compound into key intermediates, which are subsequently transformed into medicinally relevant heterocyclic scaffolds.

Summary of Synthetic Strategies

The overall strategy involves the initial functionalization of this compound to introduce key functionalities required for subsequent cyclization reactions. The primary pathways described herein focus on the synthesis of indoles, carbazoles, and benzofurans.

Synthetic_Pathways A This compound B 2-Ethylaniline A->B Buchwald-Hartwig Amination C 2-Ethylphenylboronic acid A->C Lithiation then Borylation J 2-Ethylphenol A->J Ullmann Condensation F 2-Ethylphenylhydrazine B->F Diazotization then Reduction H 2-Iodo-6-ethylaniline B->H Iodination D 2-Amino-2'-ethylbiphenyl C->D Suzuki Coupling with 2-bromoaniline E Ethyl-substituted Carbazoles D->E Oxidative Cyclization G Ethyl-substituted Indoles (Fischer Synthesis) F->G Condensation with ketone/aldehyde I Ethyl-substituted Indoles (Larock Synthesis) H->I Palladium-catalyzed Annulation with alkyne K Ethyl-substituted Benzofurans J->K Palladium/Copper-catalyzed Cyclization with alkyne

Caption: Overall synthetic strategies from this compound.

Data Presentation: Summary of Key Reactions and Yields

The following table summarizes the key transformations with representative reaction conditions and expected yields based on literature precedents for similar substrates.

Transformation Starting Material Reagents and Conditions Product Typical Yield (%) Reference
Buchwald-Hartwig AminationThis compoundPd₂(dba)₃, BINAP, NaOt-Bu, NH₃, Toluene, 80 °C2-Ethylaniline85-95[1]
Suzuki CouplingThis compound, 2-Aminophenylboronic acidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °C2-Amino-2'-ethylbiphenyl75-90[2]
Ullmann CondensationThis compoundCuI, 8-hydroxyquinoline, K₂CO₃, NMP, 120 °C2-Ethylphenol70-85[3][4]
Fischer Indole Synthesis2-Ethylphenylhydrazine, CyclohexanonePolyphosphoric acid, 100 °C9-Ethyl-1,2,3,4-tetrahydrocarbazole80-90[5][6]
Larock Indole Synthesis2-Bromo-6-ethylaniline, DiphenylacetylenePd(OAc)₂, PPh₃, K₂CO₃, DMF, 100 °C1-(2-Ethylphenyl)-2,3-diphenyl-1H-indole70-85[7][8]
Graebe-Ullmann Carbazole Synthesis2-Amino-2'-ethylbiphenylNaNO₂, HCl then heat4-Ethylcarbazole60-75[9]

Experimental Protocols

Protocol 1: Synthesis of 2-Ethylaniline via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed amination of this compound to produce the key intermediate, 2-ethylaniline.[10][1]

Materials:

  • This compound

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOt-Bu)

  • Ammonia (as a solution in dioxane or as a gas)

  • Toluene, anhydrous

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (1-2 mol%) and BINAP (2-4 mol%).

  • Add anhydrous toluene to dissolve the catalyst and ligand.

  • Add this compound (1.0 equiv) and sodium tert-butoxide (1.2-1.5 equiv).

  • Introduce ammonia (2.0-3.0 equiv) to the reaction mixture.

  • Seal the flask and heat the mixture at 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add Pd₂(dba)₃ and BINAP to Schlenk flask B Add Toluene A->B C Add this compound and NaOtBu B->C D Introduce Ammonia C->D E Heat at 80-100 °C with stirring D->E F Monitor by TLC/GC-MS E->F G Cool and Quench with water F->G H Extract with Ethyl Acetate G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J

Caption: Workflow for the synthesis of 2-Ethylaniline.

Protocol 2: Synthesis of 9-Ethyl-1,2,3,4-tetrahydrocarbazole via Fischer Indole Synthesis

This protocol details the acid-catalyzed cyclization of 2-ethylphenylhydrazine with cyclohexanone to form a tetrahydrocarbazole derivative, a precursor to carbazoles.[5][6]

Materials:

  • 2-Ethylaniline (from Protocol 1)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Stannous chloride (SnCl₂)

  • Cyclohexanone

  • Polyphosphoric acid (PPA)

Procedure: Part A: Synthesis of 2-Ethylphenylhydrazine

  • Dissolve 2-ethylaniline (1.0 equiv) in a mixture of concentrated HCl and water at 0 °C.

  • Slowly add an aqueous solution of NaNO₂ (1.05 equiv) while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • In a separate flask, prepare a solution of SnCl₂ (3.0 equiv) in concentrated HCl.

  • Slowly add the diazonium salt solution to the SnCl₂ solution at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Basify the mixture with a concentrated NaOH solution and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate to obtain crude 2-ethylphenylhydrazine.

Part B: Fischer Indole Synthesis

  • Combine the crude 2-ethylphenylhydrazine (1.0 equiv) and cyclohexanone (1.1 equiv).

  • Add polyphosphoric acid (PPA) to the mixture with stirring.

  • Heat the reaction mixture to 100-120 °C for 1-2 hours.

  • Monitor the reaction by TLC.

  • Pour the hot reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the product by column chromatography or recrystallization.

Protocol2_Workflow cluster_hydrazine Part A: Hydrazine Synthesis cluster_fischer Part B: Fischer Indole Synthesis A Diazotization of 2-Ethylaniline B Reduction with SnCl₂ A->B C Work-up and Isolation B->C D Condensation with Cyclohexanone C->D E Cyclization in PPA D->E F Work-up and Purification E->F

Caption: Workflow for Fischer Indole Synthesis.

Protocol 3: Synthesis of an Ethyl-Substituted Benzofuran via Palladium/Copper-Catalyzed Cyclization

This protocol outlines the synthesis of a benzofuran derivative starting from 2-ethylphenol, which can be prepared from this compound via an Ullmann condensation.[3][11]

Materials:

  • 2-Ethylphenol

  • A terminal alkyne (e.g., Phenylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure: Part A: Synthesis of 2-Ethylphenol (Ullmann Condensation)

  • Combine this compound (1.0 equiv), potassium hydroxide (2.0 equiv), CuI (10 mol%), and 8-hydroxyquinoline (20 mol%) in N-methyl-2-pyrrolidone (NMP).

  • Heat the mixture at 120-140 °C for 12-24 hours under an inert atmosphere.

  • Cool the reaction, dilute with water, and acidify with HCl.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify by column chromatography to yield 2-ethylphenol.

Part B: Benzofuran Synthesis

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2-5 mol%), CuI (5-10 mol%), and PPh₃ (4-10 mol%).

  • Add anhydrous DMF, followed by 2-ethylphenol (1.0 equiv), the terminal alkyne (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Heat the reaction mixture at 100-120 °C until the starting materials are consumed (monitor by TLC).

  • Cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol3_Workflow cluster_ullmann Part A: Ullmann Condensation cluster_benzofuran Part B: Benzofuran Synthesis A Combine reagents in NMP B Heat at 120-140 °C A->B C Work-up and Purification B->C D Combine catalysts, reagents in DMF C->D E Heat at 100-120 °C D->E F Work-up and Purification E->F

Caption: Workflow for Benzofuran Synthesis.

Conclusion

The synthetic routes detailed in these application notes provide a robust framework for the synthesis of diverse heterocyclic compounds from this compound. By employing well-established palladium- and copper-catalyzed reactions, researchers can access a variety of substituted indoles, carbazoles, and benzofurans. The provided protocols offer a starting point for optimization and can be adapted for the synthesis of a wide range of novel heterocyclic structures for applications in drug discovery and materials science. It is recommended that all reactions be carried out by trained personnel in a well-ventilated fume hood, employing appropriate personal protective equipment.

References

Application Notes and Protocols for Flow Chemistry Involving 1-Bromo-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 1-bromo-2-ethylbenzene in common and synthetically valuable flow chemistry transformations. Continuous flow processing offers significant advantages over traditional batch chemistry, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and greater scalability. The following sections detail model protocols for Suzuki-Miyaura, Sonogashira, and Heck couplings, as well as Grignard reagent formation and lithiation, using this compound as a key starting material. While direct literature for flow reactions of this compound is limited, these protocols are based on well-established procedures for analogous aryl bromides.

Application Note 1: Continuous Flow Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in the pharmaceutical and fine chemical industries.[1] Implementing this reaction in a continuous flow setup using a packed-bed heterogeneous catalyst allows for efficient product formation, simplified purification by avoiding the need to remove dissolved catalysts, and the potential for catalyst recycling.[2]

Data Presentation: Model Reaction Parameters
ParameterValueReference / Justification
Aryl Halide This compound-
Coupling Partner Phenylboronic acidModel Substrate
Catalyst Immobilized Palladium (e.g., PdCl₂(PPh₃)₂ on DVB resin)Heterogeneous catalyst suitable for flow, effective for aryl bromides.[2]
Base N,N-Diisopropylethylamine (DIPEA)Soluble organic base to prevent blockages in the flow reactor.[2]
Solvent System Ethanol / Water / 1,2-Dimethoxyethane (2:1:2)Ensures solubility of all reaction components.[2]
Concentrations This compound (0.5 M), Phenylboronic acid (0.65 M), DIPEA (1.0 M)Typical concentrations for flow Suzuki couplings.[2]
Temperature 120 °CElevated temperature to drive the reaction with the less reactive aryl bromide.
Flow Rate 0.3 mL/minCorresponds to a specific residence time based on reactor volume.
Residence Time ~10 minutes (dependent on column volume)Sufficient time for high conversion with aryl bromides.
Back Pressure 100 psiTo prevent solvent outgassing at elevated temperatures.
Expected Yield >90%Based on similar reactions with deactivated aryl bromides.
Experimental Protocol

1. Materials and Reagents:

  • This compound

  • Phenylboronic acid

  • N,N-Diisopropylethylamine (DIPEA)

  • Ethanol, HPLC grade

  • Deionized Water

  • 1,2-Dimethoxyethane (DME), anhydrous

  • Immobilized Palladium Catalyst (e.g., SPM3Pd or similar)

  • Inert gas (Nitrogen or Argon)

2. Equipment Setup:

  • A continuous flow reactor system (e.g., Vapourtec R-Series or similar) equipped with at least one high-pressure pump.

  • A packed-bed column reactor (e.g., Omnifit glass column, 10 cm x 6.6 mm ID).

  • A column heater module.

  • A back-pressure regulator (BPR).

  • A product collection system (fraction collector or collection vessel).

3. Procedure:

  • Catalyst Column Preparation: Weigh the empty column reactor. Carefully pack the column with the heterogeneous palladium catalyst (~0.7 g). Weigh the packed column to determine the exact mass of the catalyst. Install the column into the heater module of the flow reactor.[3]

  • Reagent Preparation:

    • Solvent System: Prepare a stock solution of the Ethanol/Water/DME (2:1:2 v/v/v) solvent mixture.

    • Reagent Solution: In a volumetric flask, prepare a stock solution containing phenylboronic acid (0.65 M), this compound (0.5 M), and DIPEA (1.0 M) dissolved in the solvent system. Degas the solution by sparging with an inert gas for 15-20 minutes.

  • System Priming and Equilibration:

    • Prime the pump and lines with the solvent system to remove any air.

    • Flow the solvent system through the packed catalyst column at a low flow rate (e.g., 0.1 mL/min) to wet the catalyst bed.

    • Set the column heater to 120 °C and allow the system to equilibrate. Set the BPR to 100 psi.

  • Reaction Execution:

    • Switch the pump inlet to the reagent solution.

    • Set the desired flow rate to 0.3 mL/min.

    • Allow the system to reach a steady state by diverting the initial output (approximately 3-4 reactor volumes) to waste.

    • Begin collecting the product. Monitor the reaction progress by taking periodic samples for analysis (e.g., LC-MS, GC-MS).

  • Shutdown and Work-up:

    • Upon completion, switch the pump back to the pure solvent system and flush the reactor and lines for at least 30 minutes.

    • Reduce the temperature and pressure.

    • The collected product stream can be concentrated under reduced pressure to remove the solvent. The resulting crude product can be purified by standard methods such as flash chromatography or crystallization.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling_Workflow cluster_setup Flow Reactor Setup reagent_prep Reagent Preparation (this compound, Phenylboronic Acid, DIPEA in Solvent) pump HPLC Pump reagent_prep->pump solvent_prep Solvent Preparation (EtOH/H2O/DME) solvent_prep->pump packed_column Packed Catalyst Column (Immobilized Pd) Heated to 120°C pump->packed_column 0.3 mL/min bpr Back Pressure Regulator (100 psi) packed_column->bpr collection Product Collection (2-(2-ethylphenyl)benzene) bpr->collection

Caption: Workflow for continuous flow Suzuki-Miyaura coupling.

Application Note 2: Continuous Flow Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes.[4] A continuous flow approach, particularly a copper-free variant, can enhance safety and simplify the reaction setup. Using a fixed-bed reactor with an immobilized catalyst facilitates product isolation.[5]

Data Presentation: Model Reaction Parameters
ParameterValueReference / Justification
Aryl Halide This compound-
Coupling Partner PhenylacetyleneModel Substrate
Catalyst Immobilized Palladium (e.g., 10% Pd/C or FibreCat®)Heterogeneous catalyst suitable for copper-free conditions.[5]
Base Sodium HydroxideStrong inorganic base, effective in alcoholic solvents.[5]
Solvent System MethanolCommon solvent for flow Sonogashira reactions.[5]
Concentrations This compound (0.05 M), Phenylacetylene (0.06 M), NaOH (0.15 M)Dilute conditions often favor high conversion and selectivity.[5]
Temperature 100 °CSufficient for activating the aryl bromide.
Flow Rate 0.1 mL/minSlower flow rate to ensure adequate residence time for the less reactive bromide.
Residence Time ~5-8 minutes (dependent on cartridge volume)Typical for H-Cube® systems.[5]
Back Pressure 100 barHigh pressure to maintain solvent in the liquid phase well above its boiling point.
Expected Yield 70-85%Based on data for other aryl bromides.
Experimental Protocol

1. Materials and Reagents:

  • This compound

  • Phenylacetylene

  • Sodium Hydroxide (NaOH)

  • Methanol, HPLC grade

  • Immobilized Palladium Catalyst Cartridge (e.g., 70mm CatCart® with 10% Pd/C)

  • Dichloromethane (for work-up)

  • Brine solution

2. Equipment Setup:

  • A high-temperature, high-pressure flow reactor (e.g., ThalesNano H-Cube® or similar).

  • HPLC pump for reagent delivery.

  • Pre-packed catalyst cartridge.

  • Back-pressure regulator capable of maintaining 100 bar.

  • Product collection system.

3. Procedure:

  • Catalyst Installation: Install the pre-packed catalyst cartridge into the reactor system according to the manufacturer's instructions.

  • Reagent Preparation: Prepare a methanolic solution containing this compound (0.05 M), phenylacetylene (1.2 eq., 0.06 M), and sodium hydroxide (3 eq., 0.15 M).[5] Filter the solution through a 0.45 µm filter to remove any particulates.

  • System Priming and Equilibration:

    • Flush the entire system, including the catalyst cartridge, with methanol for 10-15 minutes to wet the catalyst and remove air.[5]

    • Set the reaction parameters: Temperature = 100 °C, Pressure = 100 bar.[5]

    • Allow the system to reach thermal and pressure stability while flowing pure methanol.

  • Reaction Execution:

    • Switch the pump inlet to the prepared reagent solution.

    • Set the flow rate to 0.1 mL/min.[5]

    • Divert the initial reactor volume to waste to ensure steady-state conditions before collecting the product stream.

    • Collect the product solution. The reaction can be monitored by offline analysis (GC-MS, LC-MS).

  • Shutdown and Work-up:

    • After the run, flush the system with pure methanol for an extended period.

    • Cool down the reactor and depressurize the system safely.

    • To the collected methanolic product solution, add dichloromethane and wash with water, then brine.[5]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, 1-ethyl-2-(phenylethynyl)benzene.

    • Purify by column chromatography if necessary.

Visualization: Sonogashira Coupling Logical Flow

Sonogashira_Logic_Flow start Start prep Prepare Reagent Solution (Aryl Bromide, Alkyne, Base in Methanol) start->prep prime Prime System & Equilibrate (100°C, 100 bar) prep->prime run Pump Reagent Solution (0.1 mL/min) prime->run collect Collect Product Stream run->collect shutdown Flush System with Solvent collect->shutdown workup Aqueous Work-up & Purification shutdown->workup end End workup->end

Caption: Logical process flow for the Sonogashira coupling reaction.

Application Note 3: Continuous Flow Heck Coupling

The Mizoroki-Heck reaction is a versatile method for the arylation of alkenes.[6] Performing this reaction in a high-temperature flow reactor can significantly reduce reaction times and improve efficiency, often without the need for specialized ligands.[7]

Data Presentation: Model Reaction Parameters
ParameterValueReference / Justification
Aryl Halide This compound-
Coupling Partner n-Butyl acrylateModel activated alkene.[7]
Catalyst Palladium(II) Acetate (Pd(OAc)₂)Simple, ligandless palladium source effective at high temperatures.[1]
Base Triethylamine (TEA)Common organic base for Heck reactions.[1]
Solvent System Acetonitrile (MeCN)Polar aprotic solvent stable at high temperatures.[7]
Concentrations This compound (0.2 M), n-Butyl acrylate (0.3 M), TEA (0.24 M), Pd(OAc)₂ (0.1 mol%)Representative concentrations for thermal flow Heck reactions.
Temperature 220 °CHigh temperature is required for ligandless catalysis with aryl bromides.[7]
Flow Rate 1.0 mL/minFaster flow rate enabled by high-temperature kinetics.
Residence Time ~5-10 minutesShort residence times are a key advantage of high-temperature flow chemistry.[7]
Back Pressure ~30 bar (450 psi)To ensure MeCN remains in the liquid phase.
Expected Yield >85%High yields are achievable in short timescales at elevated temperatures.[7]
Experimental Protocol

1. Materials and Reagents:

  • This compound

  • n-Butyl acrylate

  • Triethylamine (TEA)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Acetonitrile (MeCN), HPLC grade

2. Equipment Setup:

  • A high-temperature flow reactor system with a stainless steel or Hastelloy reactor coil.

  • High-pressure pump.

  • High-temperature reactor module.

  • Back-pressure regulator.

3. Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound (0.2 M), n-butyl acrylate (1.5 eq., 0.3 M), triethylamine (1.2 eq., 0.24 M), and Pd(OAc)₂ (0.1 mol%) in acetonitrile. The solution should be prepared fresh and kept under an inert atmosphere if possible.

  • System Startup:

    • Prime the pump and reactor coil with pure acetonitrile.

    • Set the reactor temperature to 220 °C and the back-pressure regulator to ~30 bar.

    • Allow the system to stabilize while flowing acetonitrile.

  • Reaction Execution:

    • Switch the pump feed to the premixed reagent solution.

    • Set the flow rate to 1.0 mL/min.

    • After allowing for stabilization (3-4 reactor volumes), begin collecting the reactor output.

  • Shutdown and Work-up:

    • Flush the system with acetonitrile until the collected solvent is clear.

    • Cool and depressurize the system.

    • The collected product mixture can be filtered through a pad of celite to remove any precipitated palladium black.

    • The filtrate is then concentrated under reduced pressure. The residue can be purified via vacuum distillation or column chromatography to isolate the desired butyl (E)-3-(2-ethylphenyl)acrylate.

Visualization: Heck Coupling Experimental Workflow

Heck_Coupling_Workflow reagent_sol Premixed Reagent Solution (Substrates, Base, Catalyst in Acetonitrile) pump HPLC Pump reagent_sol->pump reactor High-Temperature Coil Reactor (220°C) pump->reactor 1.0 mL/min bpr Back Pressure Regulator (~30 bar) reactor->bpr filter In-line Filter (optional) bpr->filter collection Product Collection filter->collection

Caption: High-temperature continuous flow Heck coupling setup.

Application Note 4: Continuous Flow Grignard Reagent Formation

The formation of Grignard reagents is highly exothermic and can be challenging to control in large-scale batch reactors.[8] Flow chemistry offers a safer and more efficient alternative by using a packed bed of magnesium, providing excellent temperature control and enabling the in situ use of the generated reagent.[8]

Data Presentation: Model Reaction Parameters
ParameterValueReference / Justification
Aryl Halide This compound-
Reagent Magnesium turnings (activated)Standard reagent for Grignard formation.
Solvent Anhydrous Tetrahydrofuran (THF)Common solvent for Grignard reagents.
Concentration This compound (0.5 M in THF)A practical concentration for flow synthesis.
Temperature 35-40 °CMild heating to ensure reaction initiation and completion.
Flow Rate 0.5 mL/minA moderate flow rate to balance residence time and throughput.
Residence Time ~4 minutes (in Mg bed)Sufficient for high conversion of the aryl bromide.
Quenching Agent Benzaldehyde (0.5 M in THF)Model electrophile for subsequent reaction.
Expected Yield >95% (Grignard formation), >85% (trapped product)Flow methods typically give very high conversion to the Grignard reagent.[8]
Experimental Protocol

1. Materials and Reagents:

  • This compound

  • Magnesium turnings

  • Iodine (for activation)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzaldehyde (freshly distilled)

2. Equipment Setup:

  • A two-pump flow chemistry system.

  • A packed-bed reactor column suitable for holding solid reagents.

  • A column heater.

  • A T-mixer for combining reagent streams.

  • A coil reactor for the quenching reaction.

  • Back-pressure regulator (optional, ~10-20 psi).

3. Procedure:

  • Magnesium Bed Preparation: Pack the column reactor with magnesium turnings. Activate the magnesium by briefly flowing a dilute solution of iodine in THF through the column until the color disappears, followed by a pure THF wash.

  • Reagent Preparation:

    • Pump A: Prepare a solution of this compound (0.5 M) in anhydrous THF.

    • Pump B: Prepare a solution of benzaldehyde (0.5 M) in anhydrous THF.

    • Ensure both solutions are kept under an inert atmosphere.

  • System Startup and Grignard Formation:

    • Set the magnesium column temperature to 40 °C.

    • Start Pump A, flowing the this compound solution through the magnesium bed at 0.5 mL/min. The output of this reactor is the (2-ethylphenyl)magnesium bromide solution.

  • In-situ Quenching Reaction:

    • The Grignard reagent stream from the column is fed into a T-mixer.

    • Start Pump B, flowing the benzaldehyde solution at 0.5 mL/min into the other inlet of the T-mixer.

    • The combined stream flows through a coil reactor (e.g., 5 mL volume, providing a 5-minute residence time) at ambient temperature to allow the quenching reaction to complete.

  • Collection and Work-up:

    • Collect the output from the coil reactor into a flask containing saturated aqueous ammonium chloride solution to quench any unreacted Grignard reagent.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the resulting (2-ethylphenyl)(phenyl)methanol via column chromatography.

Visualization: Telescoped Grignard Formation and Quench

Grignard_Workflow cluster_pumpA Reagent Stream A cluster_pumpB Reagent Stream B aryl_bromide This compound (0.5M in THF) pumpA Pump A aryl_bromide->pumpA mg_reactor Packed Mg Reactor (40°C) pumpA->mg_reactor 0.5 mL/min electrophile Benzaldehyde (0.5M in THF) pumpB Pump B electrophile->pumpB t_mixer pumpB->t_mixer 0.5 mL/min mg_reactor->t_mixer Grignard Reagent quench_reactor Quench Coil (Ambient Temp) t_mixer->quench_reactor collection Quench & Work-up quench_reactor->collection

Caption: Telescoped workflow for Grignard formation and reaction.

Application Note 5: Continuous Flow Lithiation and Electrophilic Trap

Lithium-halogen exchange is an extremely fast and often highly exothermic reaction, making it ideally suited for flow chemistry where precise temperature control and short residence times can be achieved.[9] This allows for the generation of highly reactive aryllithium species that can be trapped in situ with an electrophile, often suppressing side reactions that occur in batch processes.[10]

Data Presentation: Model Reaction Parameters
ParameterValueReference / Justification
Aryl Halide This compound-
Reagent n-Butyllithium (n-BuLi)Standard reagent for lithium-halogen exchange.[9]
Solvent Anhydrous Tetrahydrofuran (THF)Ethereal solvent required for lithiation.[9]
Concentrations This compound (0.2 M), n-BuLi (0.22 M, 1.1 eq)Near-stoichiometric amounts are typical.
Temperature -70 °CLow temperature to ensure stability of the aryllithium intermediate.
Flow Rates Aryl Bromide (1.0 mL/min), n-BuLi (1.0 mL/min)Equal flow rates for efficient mixing.
Residence Time 1 < 2 seconds (in mixer/first coil)Lithium-halogen exchange is nearly instantaneous at this temperature.
Quenching Agent N,N-Dimethylformamide (DMF, 0.3 M in THF)Model electrophile to form an aldehyde.
Residence Time 2 ~2 minutes (in second coil)To ensure complete reaction with the electrophile.
Expected Yield >90%Flow chemistry provides high efficiency for this transformation.
Experimental Protocol

1. Materials and Reagents:

  • This compound

  • n-Butyllithium (n-BuLi, typically 1.6 M or 2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF, freshly distilled)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

2. Equipment Setup:

  • A multi-pump flow chemistry system with cooling modules.

  • T-mixer for combining streams.

  • Multiple residence unit coils (e.g., PFA tubing).

  • Cryogenic cooling bath or circulating cooler.

3. Procedure:

  • Reagent Preparation (under inert atmosphere):

    • Pump A: Prepare a solution of this compound (0.2 M) in anhydrous THF.

    • Pump B: Prepare a solution of n-BuLi (0.22 M) in a mixture of THF and hexanes (note the final concentration).

    • Pump C: Prepare a solution of DMF (0.3 M) in anhydrous THF.

  • System Startup:

    • Cool all residence coils and mixing units to -70 °C.

    • Prime all pumps and lines with anhydrous THF.

  • Reaction Execution (Lithiation):

    • Start Pumps A and B at equal flow rates (e.g., 1.0 mL/min each) to combine the aryl bromide and n-BuLi streams in a T-mixer.

    • The combined stream flows through a short residence coil (e.g., 0.1 mL volume) to ensure complete lithium-halogen exchange.

  • Reaction Execution (Electrophilic Trap):

    • The output stream containing the (2-ethylphenyl)lithium intermediate is immediately combined with the DMF stream from Pump C (at 1.0 mL/min) in a second T-mixer.

    • This new stream flows through a larger residence coil (e.g., 6 mL volume) to allow for the trapping reaction to go to completion.

  • Quenching and Collection:

    • The output from the final reactor coil is directed into a collection flask containing a vigorously stirred solution of saturated aqueous NH₄Cl to quench the reaction.

  • Work-up:

    • Perform a standard aqueous work-up. Extract with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

    • Purify the crude 2-ethylbenzaldehyde by column chromatography.

Visualization: Lithiation and Electrophilic Trap Workflow

Lithiation_Workflow ArBr This compound (0.2M in THF) pumpA Pump A ArBr->pumpA nBuLi n-BuLi (0.22M in THF/Hex) pumpB Pump B nBuLi->pumpB DMF DMF (0.3M in THF) pumpC Pump C DMF->pumpC mixer1 pumpA->mixer1 pumpB->mixer1 mixer2 pumpC->mixer2 coil1 Coil 1 (<2s res.) -70°C mixer1->coil1 Aryllithium Formation coil1->mixer2 coil2 Coil 2 (~2 min res.) -70°C mixer2->coil2 Electrophilic Trap quench Quench & Collect (Sat. aq. NH4Cl) coil2->quench

Caption: Workflow for low-temperature lithiation and electrophilic trap.

References

Troubleshooting & Optimization

improving yield of Grignard formation from 1-Bromo-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Grignard formation from 1-Bromo-2-ethylbenzene.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is not initiating. What are the common causes and how can I solve this?

A1: The most common reason for a Grignard reaction failing to initiate is the presence of a passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings. This layer forms when magnesium is exposed to air and prevents the metal from reacting with the aryl halide. Additionally, even trace amounts of moisture in the glassware or solvent can quench the reaction.

Troubleshooting Steps:

  • Ensure Rigorously Anhydrous Conditions: All glassware must be thoroughly dried, either by flame-drying under an inert atmosphere or by oven-drying overnight. Solvents, typically tetrahydrofuran (THF) or diethyl ether, must be anhydrous.

  • Activate the Magnesium: The magnesium turnings need to be activated to remove the oxide layer and expose a fresh, reactive surface. Several methods can be employed:

    • Mechanical Activation: Vigorously stir the dry magnesium turnings under an inert atmosphere before adding the solvent. You can also crush the magnesium turnings with a dry glass rod against the bottom of the flask.[1]

    • Chemical Activation:

      • Iodine: Add a small crystal of iodine to the magnesium turnings. The disappearance of the purple or brown color of the iodine is a good indicator that the reaction has initiated.[2]

      • 1,2-Dibromoethane (DBE): Add a few drops of DBE. It reacts with magnesium to form ethene gas (which can be observed as bubbling) and magnesium bromide, thereby activating the surface.[1]

    • Sonication: Placing the reaction flask in an ultrasonic bath can help break up the oxide layer.

Q2: I am observing a significant amount of a high-boiling point byproduct. What is it likely to be and how can I minimize its formation?

A2: A common side reaction in Grignard preparations is Wurtz coupling, where the newly formed Grignard reagent (2-ethylphenylmagnesium bromide) reacts with the starting material (this compound) to form a biphenyl derivative.[1] This is particularly favored at higher concentrations of the aryl bromide and increased reaction temperatures.

Strategies to Minimize Wurtz Coupling:

  • Slow Addition: Add the this compound solution slowly from a dropping funnel to the magnesium suspension. This maintains a low concentration of the aryl halide, reducing the likelihood of it reacting with the formed Grignard reagent.

  • Temperature Control: Maintain a moderate reaction temperature. While some initial warming may be necessary for initiation, the reaction is exothermic. If the reaction becomes too vigorous, cooling may be required to prevent side reactions.

  • Use of Highly Activated Magnesium: Freshly activated magnesium can promote a faster formation of the Grignard reagent, potentially outcompeting the Wurtz coupling reaction.

Q3: What are the visual indicators of a successful Grignard reaction initiation?

A3: A successful initiation is typically characterized by several observable signs:

  • The disappearance of the color of a chemical activator like iodine.[2]

  • Spontaneous boiling of the solvent (especially with low-boiling point ethers like diethyl ether).

  • The appearance of a cloudy, grayish, or brownish color in the reaction mixture.

  • The generation of heat (an exothermic reaction).

Q4: Which solvent is best for this Grignard reaction?

A4: Ethereal solvents are essential for stabilizing the Grignard reagent. Tetrahydrofuran (THF) is generally preferred for the synthesis of Grignard reagents from aryl halides as it offers better stabilization of the Grignard reagent complex compared to diethyl ether. Ensure the solvent is anhydrous.

Data Presentation

While specific yield data for the Grignard formation from this compound is not extensively reported, the following table summarizes typical quantitative data for the formation of analogous aryl Grignard reagents under different conditions. This provides a reasonable expectation of outcomes.[2]

ParameterStandard Conditions (Refluxing THF)Low-Temperature Conditions (-20°C to 0°C)
Typical Yield 80-95%85-98%
Reaction Time 1-3 hours2-4 hours
Key Side Products Biphenyl (Wurtz coupling)Minimized biphenyl formation
Initiation Iodine crystal, 1,2-dibromoethaneIodine crystal, gentle warming
Titrated Molarity 0.5 - 1.0 M0.5 - 1.0 M

Experimental Protocols

Protocol for the Formation of 2-Ethylphenylmagnesium Bromide

This protocol is designed to maximize the yield of the Grignard reagent while minimizing side reactions.

Materials and Reagents:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (or 1,2-dibromoethane)

  • Three-neck round-bottom flask

  • Reflux condenser with a nitrogen/argon inlet

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Flame-dry all glassware under a stream of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: To the flask, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and coats the magnesium turnings. Allow the flask to cool.[2]

  • Reaction Initiation: Add a small volume of anhydrous THF to the flask to cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (approximately 10%) of the aryl bromide solution to the magnesium suspension. Gently warm the mixture to initiate the reaction, which is indicated by the disappearance of the iodine color and the appearance of a cloudy solution. If the reaction does not start, gentle heating or sonication may be applied.[2]

  • Grignard Reagent Formation: Once the reaction has initiated, slowly add the remaining solution of this compound from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete conversion.

  • Quantification and Use: The concentration of the resulting Grignard reagent solution should be determined by titration (e.g., with a standard solution of sec-butanol in the presence of a colorimetric indicator like 1,10-phenanthroline). The Grignard reagent is typically used immediately in the subsequent synthetic step.

Visualizations

experimental_workflow Experimental Workflow for Grignard Formation setup Apparatus Setup (Flame-dried glassware, inert atmosphere) mg_activation Magnesium Activation (Mg turnings + Iodine crystal) setup->mg_activation initiation Reaction Initiation (Add ~10% aryl bromide in THF, gentle warming) mg_activation->initiation formation Grignard Formation (Slow addition of remaining aryl bromide, reflux) initiation->formation quantification Quantification & Use (Titration, immediate use) formation->quantification

Caption: Key stages of the experimental procedure for Grignard reagent formation.

troubleshooting_workflow Troubleshooting Grignard Reaction Initiation start Reaction does not initiate check_anhydrous Are conditions strictly anhydrous? start->check_anhydrous activate_mg Has magnesium been activated? check_anhydrous->activate_mg Yes solution_anhydrous Dry glassware and solvents rigorously check_anhydrous->solution_anhydrous No solution_activate Activate Mg: - Chemical (I2, DBE) - Mechanical (crush) - Sonication activate_mg->solution_activate No reinitiate Attempt re-initiation with gentle warming activate_mg->reinitiate Yes solution_anhydrous->start solution_activate->start success Reaction Initiated reinitiate->success

Caption: A decision-making workflow for troubleshooting a failed Grignard reaction initiation.

References

Technical Support Center: Suzuki Coupling of 1-Bromo-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 1-Bromo-2-ethylbenzene. The information provided herein is intended to help overcome common challenges and side reactions encountered during this specific cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in the Suzuki coupling of this compound?

A1: Due to the steric hindrance imposed by the ortho-ethyl group, several side reactions can compete with the desired cross-coupling. The most prevalent of these include:

  • Homocoupling: Dimerization of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1][2]

  • Protodeboronation: Cleavage of the carbon-boron bond of the organoboron reagent, replacing it with a carbon-hydrogen bond. This side reaction consumes the boronic acid and reduces the overall yield.

  • Dehalogenation: Reduction of the starting material, this compound, to ethylbenzene. This can be caused by certain bases, solvents, or impurities acting as a hydride source.[3][4]

  • Oxidation of the Boronic Acid: Boronic acids are susceptible to oxidation, which can lead to the formation of various byproducts and reduce the efficiency of the reaction.[3]

Q2: How does the steric hindrance of the ortho-ethyl group in this compound affect the reaction?

A2: The ethyl group at the ortho position creates significant steric bulk around the reaction center. This can:

  • Slow Down Oxidative Addition: The initial step of the catalytic cycle, where the palladium catalyst inserts into the carbon-bromine bond, can be sterically hindered, leading to slower reaction rates.[5]

  • Impede Reductive Elimination: The final step, where the new carbon-carbon bond is formed, can also be hindered, making it difficult for the coupled product to be released from the palladium center.[5]

  • Favor Side Reactions: When the desired cross-coupling is slow, competing side reactions like homocoupling and protodeboronation can become more prominent.

Q3: My Suzuki coupling of this compound is giving a low yield. What are the primary troubleshooting steps?

A3: Low yields are a common issue with sterically hindered substrates.[2] Here are the initial steps to troubleshoot:

  • Catalyst and Ligand Choice: This is the most critical factor. For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be ineffective.[5][6] Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the reaction.[5][7]

  • Base Selection: The choice of base is crucial for the transmetalation step. For challenging couplings, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate.[5]

  • Solvent System: Anhydrous aprotic solvents such as dioxane, toluene, or THF are commonly used.[5] Ensure your solvents are thoroughly degassed to remove oxygen, which can contribute to homocoupling.[1]

  • Reaction Temperature: Higher temperatures are often required to overcome the activation energy for sterically hindered substrates. However, excessively high temperatures can also lead to catalyst decomposition. Careful optimization is key.

Troubleshooting Guide: Side Reaction Mitigation

This guide provides specific strategies to minimize common side reactions when coupling this compound.

Issue/Side ReactionPotential Cause(s)Recommended Solution(s)
High Levels of Homocoupling Product Presence of oxygen in the reaction mixture. Inefficient reduction of Pd(II) precatalyst to active Pd(0).Rigorously degas all solvents and the reaction vessel.[1] Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or ensure efficient in situ reduction of a Pd(II) source.[8] Employ bulky, electron-rich ligands that favor the cross-coupling pathway.[7]
Significant Protodeboronation Presence of water or protic impurities. Elevated temperatures and prolonged reaction times.Use anhydrous solvents and reagents. If an aqueous base is used, minimize the amount of water. Consider using potassium trifluoroborates which are more resistant to protodeboronation.
Formation of Ethylbenzene (Dehalogenation) Use of strong, nucleophilic bases (e.g., alkoxides). Protic solvents (e.g., alcohols) acting as a hydride source.Switch to a weaker, non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃.[4] Utilize anhydrous aprotic solvents such as dioxane or toluene.[4]
Low or No Conversion Inactive catalyst system for the sterically hindered substrate. Insufficient reaction temperature or time.Switch to a palladium catalyst with a bulky, electron-rich ligand (e.g., Pd(OAc)₂ with SPhos or XPhos).[5][7] Carefully increase the reaction temperature, monitoring for catalyst decomposition. Extend the reaction time and monitor progress by TLC or LC-MS.
Catalyst Decomposition (Palladium Black) High reaction temperatures. Presence of oxygen.Optimize the temperature to be sufficient for reaction without causing catalyst precipitation.[6] Ensure thorough degassing of the reaction mixture.[3] More robust ligands can help stabilize the catalyst in solution.[4]

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki coupling of this compound with an arylboronic acid. Note: This protocol should be considered a starting point, and optimization of catalyst, ligand, base, solvent, and temperature is highly recommended for each specific substrate combination.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Degassed water (if using a mixed solvent system)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three to five times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst and the phosphine ligand.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. If a co-solvent is used, add the degassed water.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Side_Reactions cluster_main Desired Suzuki Coupling cluster_side Side Reactions ArylHalide This compound CatalyticCycle Pd(0) Catalytic Cycle ArylHalide->CatalyticCycle Oxidative Addition Dehalogenation Dehalogenation (Ethylbenzene) ArylHalide->Dehalogenation Reduction BoronicAcid Arylboronic Acid BoronicAcid->CatalyticCycle Transmetalation Homocoupling Homocoupling (Biaryl byproduct) BoronicAcid->Homocoupling Dimerization Protodeboronation Protodeboronation (Arene byproduct) BoronicAcid->Protodeboronation C-B Cleavage Product Cross-Coupled Product CatalyticCycle->Product Reductive Elimination

Caption: Main Suzuki coupling pathway and competing side reactions for this compound.

Troubleshooting_Workflow Start Low Yield or Side Product Formation CheckCatalyst Is the Catalyst/Ligand System Optimal for Steric Hindrance? Start->CheckCatalyst CheckBase Is the Base Appropriate? CheckCatalyst->CheckBase Yes ChangeCatalyst Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) CheckCatalyst->ChangeCatalyst No CheckConditions Are Reaction Conditions (Temp, Degassing) Optimized? CheckBase->CheckConditions Yes ChangeBase Use a Stronger, Non-nucleophilic Base (e.g., K₃PO₄, Cs₂CO₃) CheckBase->ChangeBase No OptimizeConditions Thoroughly Degas Solvents and Optimize Temperature CheckConditions->OptimizeConditions No Success Improved Yield and Purity CheckConditions->Success Yes ChangeCatalyst->CheckBase ChangeBase->CheckConditions OptimizeConditions->Success

Caption: A troubleshooting workflow for optimizing the Suzuki coupling of this compound.

References

Technical Support Center: Optimizing Catalyst Loading for the Heck Reaction with 1-Bromo-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in the Heck reaction of 1-Bromo-2-ethylbenzene.

Troubleshooting Guide

This guide addresses common issues encountered during the Heck reaction with this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My Heck reaction is showing low to no conversion of this compound. What are the likely causes?

A: Low or no conversion in a Heck reaction can stem from several factors, primarily related to the catalyst's activity and the reaction conditions.

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst (e.g., Pd(OAc)₂). Ensure your reaction conditions, including the choice of ligand and base, are suitable for the in-situ reduction of the palladium source.

  • Catalyst Deactivation: The formation of palladium black is a common indicator of catalyst deactivation, where Pd(0) species aggregate and precipitate out of the solution.[1] This can be caused by high temperatures, the presence of oxygen, or impurities in the reagents or solvents.[1]

  • Steric Hindrance: this compound possesses an ortho-substituent, which can sterically hinder the oxidative addition step to the palladium center. The choice of a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) can help overcome this steric barrier.[2]

  • Suboptimal Reaction Conditions: The temperature, solvent, and base are critical parameters. For sterically hindered aryl bromides, higher temperatures are often required, but this must be balanced with catalyst stability.[3]

Q2: I am observing the formation of palladium black in my reaction. What does this signify and how can I prevent it?

A: The appearance of palladium black indicates the precipitation of catalytically inactive palladium metal.[1] This is a common mode of catalyst deactivation in Heck reactions.

To prevent the formation of palladium black:

  • Use Stabilizing Ligands: Phosphine ligands or N-heterocyclic carbenes (NHCs) are crucial for stabilizing the Pd(0) catalytic species and preventing its aggregation.[1]

  • Optimize Temperature: Excessively high temperatures can accelerate catalyst decomposition. It is important to find an optimal temperature that allows for a reasonable reaction rate without causing significant catalyst deactivation.

  • Ensure Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Degassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[1]

  • Purity of Reagents: Impurities in the solvent or starting materials can poison the catalyst. Using high-purity, anhydrous solvents and pure reagents is essential.

Q3: My reaction is producing significant side products, such as the homocoupling of this compound. How can I minimize this?

A: Homocoupling of the aryl halide is a common side reaction in palladium-catalyzed cross-coupling reactions.

  • Lower Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Optimizing the temperature to the minimum required for efficient product formation can help.

  • Adjust Catalyst/Ligand Ratio: The ratio of the palladium precursor to the ligand can influence the prevalence of side reactions. A systematic optimization of this ratio may be necessary.

  • Choice of Base: The nature and strength of the base can impact the reaction pathway. Triethylamine, potassium carbonate, and sodium acetate are common bases used in Heck reactions.[2] Experimenting with different bases could suppress homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for a Heck reaction with an aryl bromide like this compound?

A: The catalyst loading for Heck reactions can vary significantly depending on the reactivity of the substrates and the efficiency of the catalytic system. For aryl bromides, typical palladium catalyst loadings range from 0.5 mol% to 5 mol%.[4] However, for sterically hindered substrates like this compound, a slightly higher initial catalyst loading (e.g., 1-2 mol%) might be necessary to achieve a good yield.[2] Optimization studies are crucial to determine the lowest effective catalyst concentration for a specific reaction.

Q2: How do I choose the right ligand for the Heck reaction of this compound?

A: Due to the steric hindrance from the ortho-ethyl group, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are often preferred as they can promote the oxidative addition step and stabilize the palladium catalyst. Examples include tri(o-tolyl)phosphine, t-butylphosphines, or biaryl phosphines like XPhos. N-heterocyclic carbenes (NHCs) are also excellent ligands for challenging Heck couplings.[2][5]

Q3: What is the role of the base in the Heck reaction, and which one should I use?

A: The base plays a crucial role in the Heck reaction's catalytic cycle. Its primary function is to neutralize the hydrogen halide (HBr in this case) that is eliminated in the final step, regenerating the active Pd(0) catalyst.[6] Common bases include organic amines like triethylamine and inorganic bases such as potassium carbonate or sodium acetate. The choice of base can affect the reaction rate and yield, and may need to be optimized for the specific substrate and solvent system.

Q4: Can the solvent affect the optimization of catalyst loading?

A: Yes, the solvent can significantly influence the outcome of a Heck reaction and the optimal catalyst loading. Polar aprotic solvents like DMF, NMP, or DMAc are commonly used as they can help to stabilize the catalytic species. The choice of solvent can impact reaction rates, selectivity, and catalyst stability.[3] Therefore, solvent screening is an important part of the optimization process.

Data Presentation

The following tables provide representative data on how different reaction parameters can influence the yield of the Heck reaction between this compound and a generic alkene (e.g., styrene or an acrylate). This data is illustrative and serves as a guide for designing optimization experiments.

Table 1: Effect of Palladium Catalyst Loading on Reaction Yield

EntryCatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1Pd(OAc)₂/PPh₃0.51002445
2Pd(OAc)₂/PPh₃1.01002475
3Pd(OAc)₂/PPh₃2.01002485
4Pd(OAc)₂/PPh₃5.01002486

Reaction Conditions: this compound (1 mmol), alkene (1.2 mmol), PPh₃ (2 mol% per mol% of Pd), K₂CO₃ (2 mmol), DMF (5 mL).

Table 2: Effect of Ligand on Reaction Yield

EntryLigand (2 mol%)Catalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
1PPh₃1.01101868
2P(o-tolyl)₃1.01101882
3XPhos1.01101891
4SIMes (NHC)1.01101893

Reaction Conditions: this compound (1 mmol), styrene (1.2 mmol), Pd(OAc)₂ (1 mol%), Cs₂CO₃ (2 mmol), Dioxane (5 mL).

Experimental Protocols

Detailed Experimental Protocol for Heck Reaction of this compound with Styrene

This protocol provides a starting point for the optimization of the Heck reaction.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add palladium(II) acetate (e.g., 0.01 mmol, 1 mol%) and XPhos (e.g., 0.02 mmol, 2 mol%).

  • Add anhydrous DMF (e.g., 5 mL) to dissolve the catalyst and ligand.

  • To this solution, add this compound (1.0 mmol, 1.0 equiv), styrene (1.2 mmol, 1.2 equiv), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).[2]

  • Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

  • Heat the reaction mixture to 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[2]

  • Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted alkene.

Visualizations

Heck_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd_complex Ar-Pd(II)-X(L)₂ oxidative_addition->pd_complex alkene_coordination Alkene Coordination pd_complex->alkene_coordination + Alkene pi_complex π-Complex alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion sigma_complex σ-Alkyl Pd(II) Complex migratory_insertion->sigma_complex beta_hydride_elimination β-Hydride Elimination sigma_complex->beta_hydride_elimination hydrido_complex H-Pd(II)-X(L)₂ beta_hydride_elimination->hydrido_complex product Substituted Alkene beta_hydride_elimination->product reductive_elimination Reductive Elimination (Base) hydrido_complex->reductive_elimination + Base reductive_elimination->pd0 base_hx Base-H⁺X⁻ reductive_elimination->base_hx aryl_halide This compound (Ar-X) aryl_halide->oxidative_addition alkene Alkene alkene->alkene_coordination

Caption: The catalytic cycle of the Heck reaction.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_reagents Add this compound, Alkene, Base, Solvent setup->add_reagents add_catalyst Add Pd Precursor & Ligand add_reagents->add_catalyst reaction Heat and Stir add_catalyst->reaction monitor Monitor Progress (TLC/GC-MS) reaction->monitor decision Reaction Complete? monitor->decision decision->reaction No workup Work-up (Quench, Extract, Wash) decision->workup Yes purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for optimizing Heck reaction conditions.

Troubleshooting_Guide start Low or No Product Formation check_catalyst Is Palladium Black Observed? start->check_catalyst catalyst_deactivation Catalyst Deactivation check_catalyst->catalyst_deactivation Yes no_deactivation No Obvious Deactivation check_catalyst->no_deactivation No optimize_temp Lower Temperature catalyst_deactivation->optimize_temp use_stabilizing_ligand Use Bulky/Electron-Rich Ligand catalyst_deactivation->use_stabilizing_ligand inert_atmosphere Ensure Inert Atmosphere catalyst_deactivation->inert_atmosphere check_reagents Check Reagent Purity catalyst_deactivation->check_reagents check_conditions Review Reaction Conditions no_deactivation->check_conditions increase_temp Increase Temperature check_conditions->increase_temp Temperature? screen_solvents Screen Solvents (e.g., DMF, Dioxane) check_conditions->screen_solvents Solvent? screen_bases Screen Bases (e.g., K₂CO₃, Cs₂CO₃) check_conditions->screen_bases Base? increase_catalyst Increase Catalyst Loading check_conditions->increase_catalyst Catalyst Loading?

Caption: Troubleshooting decision tree for a low-yielding Heck reaction.

References

Technical Support Center: Purification of Crude 1-Bromo-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purification of crude 1-Bromo-2-ethylbenzene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound typically contains a variety of impurities stemming from the synthesis process. The most common include:

  • Unreacted Starting Materials: Residual ethylbenzene.

  • Isomeric Byproducts: 1-Bromo-4-ethylbenzene (p-bromoethylbenzene) is a common isomer formed during electrophilic aromatic bromination.

  • Side-chain Bromination Products: (1-Bromoethyl)benzene and (2-bromoethyl)benzene can form, especially under radical conditions (e.g., exposure to UV light).[1]

  • Poly-brominated Species: Di- and tri-brominated ethylbenzenes can be produced if the reaction conditions are not carefully controlled.

  • Residual Bromine: Unreacted bromine is often present and needs to be quenched.

Q2: What are the primary methods for purifying crude this compound?

A2: The primary purification techniques for this compound are:

  • Washing/Quenching: To remove unreacted bromine and acidic byproducts.

  • Fractional Distillation: To separate components with different boiling points, such as the desired product from unreacted starting materials and some isomeric byproducts.

  • Column Chromatography: To achieve high purity separation, especially for isomers with close boiling points.

Q3: Which purification method is more effective: fractional distillation or column chromatography?

A3: The choice between fractional distillation and column chromatography depends on the specific impurities present and the desired final purity.

  • Fractional distillation is effective for separating compounds with a significant difference in boiling points. It is a good first step for removing unreacted ethylbenzene and can provide some separation of isomeric bromoethylbenzenes.

  • Column chromatography offers higher resolution for separating compounds with very similar physical properties, such as ortho and para isomers. It is generally the preferred method for achieving high isomeric purity.[2]

Troubleshooting Guides

Issue 1: Persistent Color in the Organic Layer After Washing
  • Symptom: The organic layer remains yellow or orange even after washing with water.

  • Possible Cause: Incomplete removal of unreacted bromine.

  • Solution:

    • Quenching: Wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).

    • Procedure: Add the quenching solution to the separatory funnel containing the organic layer and shake. The color of the bromine should disappear. If the color persists, add more quenching solution.

    • Follow-up: After quenching, wash the organic layer with water and then with brine to remove any remaining inorganic salts.

Issue 2: Poor Separation of Isomers During Fractional Distillation
  • Symptom: GC-MS analysis of the distilled fractions shows significant cross-contamination of this compound and its isomers (e.g., 1-Bromo-4-ethylbenzene).

  • Possible Cause: Insufficient column efficiency or improper distillation rate. The boiling points of bromoethylbenzene isomers are very close, making separation by distillation challenging.

  • Solution:

    • Use a High-Efficiency Column: Employ a fractionating column with a high number of theoretical plates (e.g., a Vigreux or packed column).

    • Slow and Steady Distillation: Distill the mixture slowly to allow for proper equilibration between the liquid and vapor phases in the column. A rate of 1-2 drops per second for the distillate is recommended.

    • Insulate the Column: Wrap the distillation column with glass wool or aluminum foil to maintain a consistent temperature gradient.

    • Consider Vacuum Distillation: Lowering the pressure will reduce the boiling points and may improve separation.

    • Alternative Method: If high isomeric purity is required, column chromatography is the recommended next step.

Issue 3: Co-elution of Product and Impurities During Column Chromatography
  • Symptom: TLC or GC-MS analysis of the column fractions shows that the desired product is eluting with an unknown impurity.

  • Possible Cause: The impurity has a very similar polarity to this compound.

  • Solution:

    • Optimize the Solvent System: Perform a thorough TLC analysis with various solvent systems to find an eluent that provides better separation. A common starting point for non-polar compounds like bromoethylbenzenes is a mixture of hexane and ethyl acetate. Try varying the ratio to fine-tune the separation.

    • Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina or a reverse-phase C18 column.

    • Gradient Elution: Employ a gradient elution, starting with a non-polar solvent (e.g., pure hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). This can help to resolve closely eluting compounds.

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
This compound 185.061991.338
Ethylbenzene106.171360.867
1-Bromo-4-ethylbenzene185.062051.341
(1-Bromoethyl)benzene185.06202-2031.356
(2-Bromoethyl)benzene185.06220-2211.355

Note: Data sourced from various chemical suppliers and databases.[3][4][5][6]

Table 2: Comparison of Purification Techniques for this compound

TechniquePrinciple of SeparationTypical Purity AchievedEstimated Yield LossAdvantagesDisadvantages
Fractional Distillation Difference in boiling points>95% (for removal of non-isomeric impurities)10-20%Good for large scale, effective for removing impurities with significantly different boiling points.Poor separation of isomers with close boiling points.[7][8]
Column Chromatography Differential adsorption to a stationary phase based on polarity>99%15-30%High resolution, excellent for separating isomers and achieving high purity.[2]More time-consuming and requires larger volumes of solvent compared to distillation.

Note: The purity and yield loss are estimates and can vary depending on the initial purity of the crude product and the specific experimental conditions.

Experimental Protocols

Protocol 1: Fractional Distillation of Crude this compound

Objective: To remove lower-boiling impurities (e.g., unreacted ethylbenzene) and higher-boiling impurities from crude this compound.

Materials:

  • Crude this compound (pre-washed to remove bromine)

  • Round-bottom flask

  • Fractionating column (Vigreux or packed)

  • Distillation head, condenser, and receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Thermometer

  • Glass wool and aluminum foil for insulation

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. Place boiling chips or a stir bar in the round-bottom flask.

  • Charging the Flask: Add the crude this compound to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Distillation:

    • Begin heating the flask gently.

    • As the mixture begins to boil, observe the vapor rising through the fractionating column.

    • Collect the first fraction, which will be enriched in lower-boiling impurities like ethylbenzene (boiling point ~136°C). The temperature at the distillation head will remain relatively constant during this phase.

    • Once the temperature begins to rise, change the receiving flask to collect the intermediate fraction.

    • As the temperature stabilizes near the boiling point of this compound (~199°C), change to a clean receiving flask to collect the main product fraction.

    • Continue distillation until a small amount of residue remains in the distilling flask. Do not distill to dryness.

  • Analysis: Analyze the purity of the collected fractions using GC-MS or HPLC.

Protocol 2: Column Chromatography of this compound

Objective: To separate this compound from isomeric impurities and other closely related byproducts.

Materials:

  • Partially purified this compound (e.g., after distillation)

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • TLC Analysis: Determine an optimal eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 98:2 v/v). The ideal solvent system should give the desired product an Rf value of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the chromatography column and allow it to pack, ensuring there are no air bubbles.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions in separate tubes.

    • Monitor the separation by periodically analyzing the collected fractions by TLC.

  • Fraction Pooling and Solvent Removal:

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

  • Analysis: Confirm the purity of the final product by GC-MS or HPLC.

Visualizations

PurificationWorkflow Crude Crude this compound Wash Washing/Quenching (e.g., Na2S2O3) Crude->Wash Remove Br2 Distill Fractional Distillation Wash->Distill Remove low/high boiling impurities Column Column Chromatography Distill->Column Isomer Separation Pure Pure this compound Column->Pure TroubleshootingDistillation Start Poor Isomer Separation in Distillation CheckColumn Is the fractionating column efficient enough? Start->CheckColumn CheckRate Is the distillation rate slow and steady? CheckColumn->CheckRate Yes UseBetterColumn Use a column with more theoretical plates CheckColumn->UseBetterColumn No CheckInsulation Is the column well-insulated? CheckRate->CheckInsulation Yes SlowDown Reduce heating to 1-2 drops/sec distillate CheckRate->SlowDown No Insulate Wrap column with glass wool/foil CheckInsulation->Insulate No ConsiderChromatography Proceed to Column Chromatography for high purity CheckInsulation->ConsiderChromatography Yes UseBetterColumn->CheckRate SlowDown->CheckInsulation Insulate->ConsiderChromatography

References

Technical Support Center: Lithiation of 1-Bromo-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the lithiation of 1-bromo-2-ethylbenzene. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My lithiation of this compound is failing, resulting in low or no yield of the desired product after quenching with an electrophile. What are the most common causes?

Failure of this reaction typically stems from three main areas: compromised reagents/reaction conditions, competing side reactions, or instability of the organolithium intermediate.

  • Reagent and Condition Issues: Organolithium reactions are highly sensitive to moisture and air. Inadequate drying of glassware, solvent, or the starting material can quench the organolithium reagent. Similarly, using a poorly titrated or degraded n-butyllithium (n-BuLi) solution is a frequent cause of failure.

  • Competing Side Reactions: The primary competing reaction for this compound is benzylic deprotonation (lateral lithiation) at the ethyl group. Instead of the desired lithium-halogen exchange at the bromine, the n-BuLi can act as a base and abstract a proton from the carbon adjacent to the aromatic ring.

  • Intermediate Instability: While the 2-ethylphenyllithium intermediate is expected to be reasonably stable at low temperatures, allowing it to warm up prematurely can lead to decomposition or side reactions.

Q2: How can I be sure my reagents and reaction setup are suitable for the lithiation?

Strict adherence to anhydrous and anaerobic techniques is critical.

  • Glassware: All glassware should be oven-dried at a minimum of 120°C for several hours and cooled under a stream of dry, inert gas (argon or nitrogen).

  • Solvents: Anhydrous solvents are essential. Tetrahydrofuran (THF), a common solvent for lithiations, should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl) or obtained from a commercial supplier in a sealed, dry container.

  • n-Butyllithium: The concentration of commercially available n-BuLi solutions can decrease over time. It is crucial to titrate the n-BuLi solution before use to determine its exact molarity. A common method is titration with a known concentration of a suitable indicator, such as N-benzylbenzamide, until a color change is observed.

  • Inert Atmosphere: The reaction should be carried out under a positive pressure of a dry, inert gas like argon or nitrogen. This can be achieved using a Schlenk line or a glovebox.

Q3: I suspect benzylic deprotonation is the main side reaction. How can I favor the desired lithium-halogen exchange over this side reaction?

Several factors can be adjusted to favor lithium-halogen exchange:

  • Temperature: Lithium-halogen exchange is a very fast process, even at low temperatures.[1] Performing the reaction at very low temperatures (typically -78°C or lower) significantly slows down the rate of benzylic deprotonation, which generally requires a higher activation energy.

  • Choice of Lithiating Agent: While n-BuLi is commonly used, it is a strong base. In cases where benzylic deprotonation is problematic, using a more sterically hindered or less basic organolithium reagent could be considered, though this may also slow the desired reaction. However, for aryl bromides, n-BuLi at low temperatures is usually effective. Lithium amides, such as lithium diisopropylamide (LDA), are strong, non-nucleophilic bases and are often used to intentionally promote benzylic deprotonation.[2] Therefore, avoiding such reagents is key if lithium-halogen exchange is the goal.

  • Solvent: The choice of solvent can influence the reactivity of the organolithium reagent. Ethereal solvents like THF are generally preferred for lithium-halogen exchange as they can solvate the lithium cation and increase the reactivity of the reagent.

Q4: My reaction seems to work initially (color change is observed), but I still get a low yield. What could be happening?

This scenario could point to several issues:

  • Instability of the Aryllithium Intermediate: Even if the 2-ethylphenyllithium forms successfully, it can be unstable at higher temperatures. Ensure the reaction mixture is kept at or below -78°C until the electrophile is added. A study on the closely related 1-lithio-2-(2-bromoethyl)-benzene showed it to be stable for over an hour at -95 to -100°C in both THF/hexane and diethyl ether/hexane.[3][4]

  • Inefficient Quenching: The electrophile must be added efficiently to the cold reaction mixture. If the electrophile is added too slowly or if it is not reactive enough, the aryllithium intermediate may have time to decompose or participate in side reactions.

  • Side Reactions of the Product: The product itself might be unstable under the workup conditions. A standard workup involves quenching with a saturated aqueous solution of ammonium chloride.[5]

Quantitative Data Summary

Aryl BromideOrganolithium ReagentSolventTemperature (°C)Quenching AgentYield (%)Reference
1-Bromo-4-tert-butylbenzenen-BuLiHeptane/THF0H₂O>97[6]
1-Bromo-2-methoxynaphthalenen-BuLiEtherRoom Temp.DMFQuantitative[7]
3-Bromopyridinen-BuLiToluene-40B(OiPr)₃High[8]
1-Bromo-2-(2-bromoethyl)benzenen-BuLiTHF/Hexane-95 to -100ElectrophileStable intermediate[3][4]

Experimental Protocols

Detailed Protocol for Lithiation of this compound

This protocol is a general procedure based on standard practices for lithium-halogen exchange on aryl bromides.[5] Optimization may be required.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes (titrated)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-dimethylformamide (DMF), benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Dry glassware (oven or flame-dried)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.

  • Reagent Addition: To the flask, add this compound (1.0 mmol, 1.0 equiv) and dissolve it in anhydrous THF (5-10 mL).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • n-BuLi Addition: Slowly add a solution of n-BuLi (1.1 equiv) in hexanes dropwise to the stirred solution of this compound over 10-15 minutes. A color change is typically observed.

  • Stirring: Stir the reaction mixture at -78°C for 30-60 minutes.

  • Electrophilic Quench: Add the chosen electrophile (1.1 equiv), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78°C.

  • Warming and Quenching: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Visualizations

Troubleshooting Logic for Failed Lithiation

Troubleshooting_Lithiation Start Failed Lithiation of This compound Check_Reagents 1. Verify Reagent Quality and Reaction Setup Start->Check_Reagents Check_Conditions 2. Assess Reaction Conditions Start->Check_Conditions Check_Side_Reactions 3. Investigate Potential Side Reactions Start->Check_Side_Reactions Anhydrous Ensure anhydrous conditions (glassware, solvent) Check_Reagents->Anhydrous Issue? Titrate_BuLi Titrate n-BuLi solution Check_Reagents->Titrate_BuLi Issue? Inert_Atmosphere Maintain strict inert atmosphere Check_Reagents->Inert_Atmosphere Issue? Low_Temp Maintain low temperature (-78°C or lower) Check_Conditions->Low_Temp Issue? Addition_Rate Control addition rate of n-BuLi Check_Conditions->Addition_Rate Issue? Benzylic_Deprotonation Benzylic Deprotonation (Lateral Lithiation) Check_Side_Reactions->Benzylic_Deprotonation Evidence? Intermediate_Decomposition Intermediate Decomposition Check_Side_Reactions->Intermediate_Decomposition Evidence? Solution_Reagents Solution: - Re-dry all components - Use freshly titrated BuLi Anhydrous->Solution_Reagents Titrate_BuLi->Solution_Reagents Inert_Atmosphere->Solution_Reagents Solution_Conditions Solution: - Use cryo-cooling - Slow, dropwise addition Low_Temp->Solution_Conditions Addition_Rate->Solution_Conditions Solution_Side_Reactions Solution: - Ensure very low temp - Short reaction time before quench Benzylic_Deprotonation->Solution_Side_Reactions Intermediate_Decomposition->Solution_Conditions

Caption: Troubleshooting workflow for failed lithiation reactions.

Reaction Pathways: Lithiation of this compound

Reaction_Pathways Start This compound + n-BuLi Desired_Product 2-Ethylphenyllithium (Desired Intermediate) Start->Desired_Product Lithium-Halogen Exchange (fast at -78°C) Side_Product Benzylic Lithiation (Side Product) Start->Side_Product Benzylic Deprotonation (slower at -78°C) Quenched_Desired Desired Product (after electrophile) Desired_Product->Quenched_Desired + Electrophile (E+) Quenched_Side Side Product (after electrophile) Side_Product->Quenched_Side + Electrophile (E+)

Caption: Competing reaction pathways in the lithiation of this compound.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 1-Bromo-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting catalyst deactivation in cross-coupling reactions involving 1-Bromo-2-ethylbenzene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound particularly challenging?

A1: The primary challenge arises from the steric hindrance imposed by the ethyl group at the ortho position to the bromine atom. This steric bulk can significantly impede key steps in the catalytic cycle, namely oxidative addition and reductive elimination. Slower reaction rates can lead to longer reaction times at elevated temperatures, which in turn increases the likelihood of catalyst deactivation.

Q2: What are the common signs of catalyst deactivation in my reaction?

A2: Common indicators of catalyst deactivation include:

  • Stalled or incomplete reaction: The reaction fails to proceed to completion, leaving a significant amount of starting material.

  • Formation of black precipitate: This often indicates the agglomeration of the palladium catalyst into inactive palladium black.[1]

  • Low or no product yield: Despite extended reaction times or increased temperatures, the desired product is formed in low amounts or not at all.

  • Increased side product formation: The appearance of significant amounts of byproducts such as homocoupled products or hydrodehalogenated starting material can suggest that the desired catalytic cycle is being inhibited.[2]

Q3: What are the primary mechanisms of catalyst deactivation with a sterically hindered substrate like this compound?

A3: The main deactivation pathways include:

  • Slow Oxidative Addition: The bulky ethyl group can sterically shield the carbon-bromine bond, making it difficult for the palladium catalyst to insert itself and initiate the catalytic cycle. This can lead to catalyst decomposition over time.

  • Difficult Reductive Elimination: The final step of the catalytic cycle, where the new carbon-carbon bond is formed, can also be sterically hindered. This can lead to the accumulation of stable palladium(II) intermediates that are prone to decomposition or participation in undesired side reactions.

  • Ligand Degradation: Phosphine-based ligands, commonly used in cross-coupling reactions, can be susceptible to oxidation or other degradation pathways, especially at higher temperatures and over long reaction times.[3]

  • Palladium Agglomeration: The active Pd(0) species can aggregate to form inactive palladium black, a common deactivation pathway.[1]

Q4: How does the choice of ligand impact catalyst stability and activity for this substrate?

A4: Ligand selection is critical when working with sterically hindered substrates. Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), are often highly effective.[4] These ligands promote the formation of monoligated palladium species, which are generally more reactive in oxidative addition. Their steric bulk can also facilitate the reductive elimination step. N-heterocyclic carbene (NHC) ligands are another class of bulky, electron-donating ligands that can enhance catalyst stability and activity in these challenging couplings.

Q5: Can the choice of base and solvent affect catalyst deactivation?

A5: Yes, both the base and solvent play crucial roles. A base that is too strong or poorly soluble can lead to side reactions and catalyst decomposition. The solvent affects the solubility of the catalyst, reagents, and intermediates, which in turn influences reaction rates and catalyst stability. A solvent screen is often recommended to find the optimal conditions for a specific reaction.[2]

Troubleshooting Guides

Issue 1: Low or No Conversion
Possible Cause Troubleshooting Steps
Inefficient Oxidative Addition 1. Switch to a Bulkier, Electron-Rich Ligand: Employ ligands such as SPhos, XPhos, or other Buchwald-type biaryl phosphines. For particularly challenging cases, consider N-heterocyclic carbene (NHC) ligands. 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst) to ensure efficient and quantitative generation of the active Pd(0) species.[4] 3. Increase Reaction Temperature: Carefully increase the reaction temperature in increments. However, be mindful that excessive heat can accelerate catalyst decomposition.
Catalyst Decomposition 1. Ensure Rigorous Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands.[3] 2. Lower Catalyst Loading: While counterintuitive, very high catalyst loadings can sometimes lead to faster decomposition. Optimization of catalyst loading is recommended. 3. Add an extra equivalent of ligand: An excess of ligand relative to palladium can sometimes improve catalyst stability.[5]
Poor Reagent Quality 1. Verify Purity of Starting Materials: Ensure that this compound and the coupling partner are pure, as impurities can act as catalyst poisons.[2] 2. Use a Fresh, High-Purity Base: Ensure the base is anhydrous and has been stored properly.
Issue 2: Significant Side Product Formation
Side Product Possible Cause Troubleshooting Steps
Homocoupling The coupling of two molecules of the boronic acid or two molecules of the aryl halide.1. Rigorous Degassing: Oxygen often promotes the homocoupling of boronic acids. Ensure all reagents and solvents are thoroughly degassed.[6] 2. Use a Pre-catalyst: Pd(II) pre-catalysts can sometimes lead to homocoupling during the in-situ reduction to Pd(0). Using a Pd(0) source or a well-defined pre-catalyst can mitigate this.[6]
Hydrodehalogenation Replacement of the bromine atom with a hydrogen atom.1. Use a Milder Base: A very strong base can sometimes act as a hydride source. Consider screening different bases. 2. Change the Solvent: The solvent can sometimes be a source of hydrogen. Trying different anhydrous solvents may help.
Protodeboronation (in Suzuki Coupling) Cleavage of the C-B bond of the boronic acid/ester.1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. 2. Choose a Milder Base: Consider using bases like K₃PO₄ or Cs₂CO₃. 3. Use a Boronic Ester: Pinacol esters of boronic acids are often more stable towards protodeboronation.

Quantitative Data

The following tables summarize reaction conditions and yields for cross-coupling reactions of substrates structurally similar to this compound. This data can serve as a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Ortho-Substituted Aryl Bromides

Aryl Bromide Boronic Acid Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
1-Bromo-2-methylbenzenePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001895[7]
1-Bromo-2-isopropylbenzenePhenylboronic acidPd₂(dba)₃ (1)XPhos (2.5)K₃PO₄Dioxane1001292Data extrapolated from similar reactions
This compound4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O801688Data extrapolated from similar reactions

Table 2: Buchwald-Hartwig Amination of Ortho-Substituted Aryl Bromides

Aryl Bromide Amine Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
1-Bromo-2-methylbenzeneMorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001298Data extrapolated from similar reactions
This compoundAnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane1102491Data extrapolated from similar reactions
1-Bromo-2-isopropylbenzenen-HexylaminePd(OAc)₂ (1.5)BrettPhos (3)K₃PO₄t-BuOH1001894Data extrapolated from similar reactions

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous toluene

  • Degassed water

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a glovebox or under a positive pressure of inert gas, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) to the flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • XPhos (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube.

  • Add anhydrous toluene (5 mL) to the tube.

  • Add this compound (1.0 mmol) followed by the amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizations

Troubleshooting_Workflow Start Low or No Conversion Check_Catalyst Is the Catalyst System Optimized? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Solution_Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Check_Catalyst->Solution_Ligand No Check_Reagents Are Reagents High Quality? Check_Conditions->Check_Reagents Yes Solution_Inert Ensure Rigorous Inert Atmosphere (Degas Solvents/Reagents) Check_Conditions->Solution_Inert No Solution_Purity Verify Purity of Starting Materials and Base Check_Reagents->Solution_Purity No Success Successful Reaction Check_Reagents->Success Yes Solution_Precatalyst Use a Well-Defined Pre-catalyst (e.g., Buchwald G3/G4) Solution_Ligand->Solution_Precatalyst Solution_Precatalyst->Check_Conditions Solution_Temp Optimize Reaction Temperature Solution_Inert->Solution_Temp Solution_Temp->Check_Reagents Solution_Purity->Success

Caption: A troubleshooting workflow for addressing low conversion.

Catalyst_Deactivation_Pathways Active_Catalyst Active Pd(0)L Catalyst Deactivation Catalyst Deactivation Active_Catalyst->Deactivation Pathway1 Palladium Black Formation Deactivation->Pathway1 Pathway2 Ligand Degradation Deactivation->Pathway2 Pathway3 Formation of Inactive Pd(II) Species Deactivation->Pathway3 Inactive_Catalyst Inactive Catalyst Pathway1->Inactive_Catalyst Pathway2->Inactive_Catalyst Pathway3->Inactive_Catalyst

Caption: Common pathways for catalyst deactivation.

References

Technical Support Center: Managing Steric Hindrance in Reactions with 1-Bromo-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing steric hindrance in chemical reactions involving 1-Bromo-2-ethylbenzene. The bulky ortho-ethyl group presents significant challenges, often leading to low yields and slow reaction rates. This guide offers practical solutions, detailed experimental protocols, and comparative data to facilitate successful synthesis.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound so challenging?

A1: The primary difficulty arises from steric hindrance caused by the ethyl group at the ortho position to the bromine atom. This bulkiness physically obstructs the approach of reactants and catalysts to the reaction center, slowing down reaction rates and often leading to lower yields.[1][2][3] For many reactions, especially those involving metal catalysts, the steric hindrance can impede crucial steps in the catalytic cycle, such as oxidative addition.[4][5]

Q2: What are the most common issues encountered when using this compound?

A2: The most frequent problems include:

  • Low or no product yield: This is the most common issue, directly resulting from steric hindrance preventing the reaction from proceeding efficiently.

  • Slow reaction rates: Reactions may require prolonged heating and extended reaction times to achieve even moderate conversion.

  • Formation of side products: In cross-coupling reactions, side reactions like protodeboronation in Suzuki-Miyaura couplings can become significant.[6] In Grignard reagent formation, homo-coupling to form biphenyls is a common side reaction.[7]

  • Difficulty in catalyst activation and turnover: The bulky substrate can hinder the coordination of the catalyst, leading to deactivation.

Q3: How can I improve the yield of my cross-coupling reaction with this compound?

A3: To improve yields in cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira, consider the following strategies:

  • Catalyst and Ligand Selection: Employ palladium catalysts with bulky, electron-rich phosphine ligands.[4][8][9] These ligands, often of the dialkylbiarylphosphine class (e.g., XPhos, SPhos, RuPhos), are designed to stabilize the active catalytic species and facilitate the reaction with sterically hindered substrates.[4][10]

  • Reaction Conditions: Optimizing reaction conditions is crucial. This may involve increasing the reaction temperature, extending the reaction time, or carefully selecting the solvent and base.[11][12]

  • Catalyst Loading: In some cases, a higher catalyst loading may be necessary to achieve a reasonable reaction rate and yield.

Q4: Are there specific ligands that are recommended for sterically hindered substrates like this compound?

A4: Yes, several classes of ligands have been developed specifically for challenging, sterically hindered couplings. Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) and Hartwig's ferrocene-based ligands are highly effective.[13][14] These ligands are both bulky and electron-donating, which promotes the formation of the active monoligated palladium species believed to be crucial in the catalytic cycle.[4]

Q5: I am struggling to form the Grignard reagent from this compound. What can I do?

A5: Grignard reagent formation with sterically hindered aryl halides can be difficult. Here are some troubleshooting tips:

  • Magnesium Activation: Ensure the magnesium turnings are fresh and highly active. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane can help initiate the reaction.[15]

  • Anhydrous Conditions: Grignard reactions are extremely sensitive to moisture. Ensure all glassware is oven-dried and all solvents and reagents are anhydrous.[7]

  • Initiation: Gentle heating may be required to start the reaction. Once initiated, the reaction is exothermic and may require cooling to maintain a steady rate.

  • Solvent Choice: While diethyl ether is common, tetrahydrofuran (THF) can sometimes be a better solvent for more challenging substrates due to its higher boiling point and better solvating properties.[16]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

If you are experiencing low yields when performing a Suzuki-Miyaura coupling with this compound, follow this troubleshooting workflow.

G start Low Yield in Suzuki Coupling reagent_quality Verify Reagent Quality (Aryl Halide, Boronic Acid, Base, Solvent) start->reagent_quality catalyst_system Optimize Catalyst System reagent_quality->catalyst_system Reagents OK ligand Screen Bulky Ligands (e.g., XPhos, SPhos, RuPhos) catalyst_system->ligand precatalyst Try Different Palladium Precatalysts (e.g., Pd(OAc)2, Pd2(dba)3) ligand->precatalyst Still Low Yield success Improved Yield ligand->success Yield Improves reaction_conditions Adjust Reaction Conditions precatalyst->reaction_conditions Still Low Yield precatalyst->success Yield Improves temperature Increase Reaction Temperature reaction_conditions->temperature base Screen Different Bases (e.g., K3PO4, Cs2CO3, K2CO3) temperature->base Still Low Yield temperature->success Yield Improves solvent Change Solvent System (e.g., Toluene, Dioxane, THF/H2O) base->solvent Still Low Yield base->success Yield Improves solvent->success Yield Improves

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

Issue 2: Unsuccessful Buchwald-Hartwig Amination

For challenges with Buchwald-Hartwig amination, the choice of ligand and base is critical.

G start Failed Buchwald-Hartwig Amination ligand_screening Screen Sterically Demanding Ligands (e.g., BrettPhos, RuPhos, Josiphos-type) start->ligand_screening base_screening Optimize Base (e.g., NaOt-Bu, K3PO4, Cs2CO3) ligand_screening->base_screening No Improvement success Successful C-N Coupling ligand_screening->success Reaction Proceeds solvent_choice Change Solvent (e.g., Toluene, Dioxane) base_screening->solvent_choice No Improvement base_screening->success Reaction Proceeds temperature_control Increase Reaction Temperature solvent_choice->temperature_control No Improvement solvent_choice->success Reaction Proceeds amine_partner Consider Amine Coupling Partner (Primary vs. Secondary) temperature_control->amine_partner No Improvement temperature_control->success Reaction Proceeds

Caption: Logic for troubleshooting Buchwald-Hartwig amination reactions.

Data Presentation: Ligand Selection for Cross-Coupling

The choice of ligand is paramount for successful cross-coupling with this compound. The following table summarizes recommended ligands for various reaction types.

Cross-Coupling ReactionRecommended Ligand ClassSpecific ExamplesRationale
Suzuki-Miyaura Bulky, electron-rich dialkylbiaryl phosphinesXPhos, SPhos, RuPhosThese ligands promote the formation of the active monoligated Pd(0) species and facilitate reductive elimination, which can be the rate-limiting step for sterically hindered substrates.[4][10]
Buchwald-Hartwig Amination Sterically demanding biaryl phosphines, ferrocene-based ligandsBrettPhos, Josiphos-type ligands, BINAPThe choice depends on the amine. Bulky ligands are generally required to overcome the steric hindrance of the aryl bromide.[13][17]
Sonogashira Bulky phosphinesP(t-Bu)3, XPhosThese ligands stabilize the palladium catalyst and promote the coupling of sterically hindered aryl bromides with terminal alkynes.[18][19]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol provides a general procedure that may require optimization for specific substrates.

Reaction Scheme:

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add palladium(II) acetate, XPhos, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add this compound, phenylboronic acid, and anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours for completion.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol outlines a general method for the amination of the sterically hindered aryl bromide.

Reaction Scheme:

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Morpholine (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

  • BrettPhos (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv.)

  • Anhydrous dioxane (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, BrettPhos, and sodium tert-butoxide to an oven-dried vial.

  • Add this compound, morpholine, and anhydrous dioxane.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute the reaction mixture with dichloromethane and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash chromatography to obtain the desired product.

References

workup procedure for quenching 1-Bromo-2-ethylbenzene Grignard reagent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions for the workup procedure following the use of 1-Bromo-2-ethylbenzene Grignard reagent.

Troubleshooting Guide

This guide addresses specific issues that may arise during the quenching and workup of your Grignard reaction.

Question: Why is my product yield low or non-existent after the workup?

Answer: Low or no yield can stem from several issues during the reaction or workup phase. A common cause is the premature quenching of the Grignard reagent by protic compounds like water or alcohols before or during the reaction with your electrophile.[1] Ensure all glassware is rigorously dried and solvents are anhydrous.[2] Another possibility is that the Grignard reagent itself failed to form in high yield; this can be due to a passivating oxide layer on the magnesium.[3][4]

To diagnose the issue:

  • Confirm Grignard Formation: Before adding your electrophile, you can test for Grignard formation by taking a small aliquot, quenching it with D₂O, and analyzing the product for deuterium incorporation via NMR.[5]

  • Review Reaction Conditions: Ensure an inert atmosphere (nitrogen or argon) was maintained throughout the reagent formation and reaction.[6][7]

  • Optimize Workup: Improper quenching can lead to product loss. The process is highly exothermic and must be done slowly at low temperatures (e.g., 0 °C) to prevent side reactions.[7][8]

Question: I'm observing a significant amount of ethylbenzene in my crude product. What happened?

Answer: The formation of ethylbenzene indicates that the this compound Grignard reagent was protonated (quenched) before it could react with your intended electrophile.[6] This is a classic sign of exposure to a proton source.

Common Proton Sources:

  • Atmospheric Moisture: Inadequate inert atmosphere technique can allow moisture from the air to enter the reaction vessel.[2]

  • Contaminated Reagents: Use of non-anhydrous solvents or electrophiles will quench the Grignard reagent.[6]

  • Acidic Electrophiles: Grignard reagents are strong bases and will be quenched by any acidic protons in the electrophile itself, such as those from alcohols, carboxylic acids, or terminal alkynes.[9]

Question: An unmanageable emulsion or a thick precipitate formed during the aqueous quench. How do I resolve this?

Answer: The formation of emulsions and precipitates (magnesium salts) is a frequent issue during Grignard workups.[8]

Solutions:

  • To Break Emulsions: Add a saturated aqueous solution of sodium chloride (brine).[8] This increases the ionic strength of the aqueous layer, which helps to separate the organic and aqueous phases.[8]

  • To Dissolve Precipitates (Magnesium Salts):

    • If your product is stable to acid, slowly add a dilute acid like 1 M HCl.[3] Continue adding the acid with vigorous stirring until the solids dissolve.[10] Be aware that this can be exothermic.[8]

    • For acid-sensitive products, a saturated aqueous solution of ammonium chloride (NH₄Cl) is a milder alternative that can help dissolve the magnesium salts.[3][8]

    • In some cases, filtering the mixture through a pad of Celite before extraction can remove the solids.[8]

Question: My final product contains a high-boiling, non-polar impurity. What could it be?

Answer: This is likely a homocoupling product, in this case, 2,2'-diethylbiphenyl. This byproduct results from a Wurtz-type reaction where the Grignard reagent (R-MgX) attacks the unreacted aryl halide (R-X).[11]

Minimization Strategies:

  • Slow Addition: Add the this compound solution slowly to the magnesium turnings during the Grignard formation step. This maintains a low concentration of the aryl halide, minimizing the chance of it reacting with the newly formed Grignard reagent.[12]

  • Maintain Temperature: The formation of the Grignard reagent is exothermic.[1] Use a cooling bath to maintain a steady temperature and prevent runaway reactions that can favor side product formation.

G

Frequently Asked Questions (FAQs)

Q1: What is the purpose of "quenching" in a Grignard reaction workup?

A: Quenching serves two primary purposes. First, it neutralizes any unreacted, highly reactive Grignard reagent.[8] Second, it protonates the magnesium alkoxide intermediate that forms after the Grignard reagent adds to an electrophile (like an aldehyde or ketone), yielding the final neutral alcohol product.[8][13][14]

Q2: How do I choose the right quenching agent?

A: The choice of quenching agent depends on the stability of your product and the need to dissolve magnesium salt byproducts.[8] For most products, especially those prone to dehydration like tertiary alcohols, a saturated aqueous solution of ammonium chloride (NH₄Cl) is the preferred choice due to its mild acidity.[8] If your product is robust, a dilute strong acid like HCl or H₂SO₄ can be used to both protonate the product and effectively dissolve the magnesium salts.[8][15]

Quenching AgentTypical UseBest ForPotential Issues
Sat. aq. NH₄Cl Poured into reaction mixture at 0 °CAcid-sensitive products (e.g., tertiary alcohols)[8]May not fully dissolve magnesium salts[8]
Dilute HCl or H₂SO₄ Reaction mixture poured over ice, then acid is addedRobust products; dissolving Mg salts[3][10]Can cause dehydration of sensitive alcohols to alkenes[8]
Water Added dropwise to reaction at 0 °CSimple protonation when Mg salts are not an issueHighly exothermic; can form insoluble Mg(OH)X salts[7][10][15]

Q3: Does the order of addition matter during the quench?

A: Yes, the order of addition is critical for safety and reaction success. The standard and safest procedure is to pour the Grignard reaction mixture slowly into a separate flask containing the cold (0 °C) quenching solution with vigorous stirring.[16] Adding the quenching solution dropwise directly to the Grignard reaction mixture can be very dangerous due to the highly exothermic nature of the reaction, which can cause the low-boiling ether solvent to splash or boil violently.[10][17] Respect the potential for an induction period, where the reaction may not start immediately but can then proceed with sudden vigor.[10]

Q4: What are the key safety precautions for quenching a Grignard reagent?

A: Grignard reagents are highly reactive and their quenching can be dangerous if not performed correctly.[7]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, and a flame-resistant lab coat.[7]

  • Fume Hood: Perform the entire procedure in a chemical fume hood.[7]

  • Cooling: Always cool the reaction mixture in an ice bath before and during the quench to control the exothermic reaction.[8][10]

  • Slow Addition: Add the reagent to the quenching solution slowly and in a controlled manner.[7]

  • Fire Safety: Keep a Class D fire extinguisher (for combustible metals) or a dry powder (ABC) extinguisher nearby. NEVER use water or a CO₂ extinguisher on a Grignard fire, as they can exacerbate it.[2][7]

Experimental Protocols

Standard Protocol for Quenching and Workup

This protocol describes a general workup procedure following the reaction of a Grignard reagent with an electrophile (e.g., an aldehyde or ketone).

Methodology:

  • Cooling: Once the reaction is complete (as determined by a method like TLC), place the reaction flask in an ice-water bath and cool the mixture to 0 °C.[8]

  • Quenching: While stirring vigorously, slowly and carefully pour the cold reaction mixture into a separate beaker containing a cold (0 °C) saturated aqueous solution of ammonium chloride.[8][16]

  • Extraction: Transfer the entire mixture to a separatory funnel. If two layers are not distinct, add more organic solvent (like diethyl ether or ethyl acetate) and brine to facilitate separation.[3][16]

  • Separation: Separate the layers. Extract the aqueous layer two more times with the organic solvent to ensure all product is recovered.[16]

  • Washing: Combine all the organic extracts. Wash the combined organic layer sequentially with water and then with brine to remove residual water-soluble impurities.[3]

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[8]

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.[8][16] The crude product can then be purified by an appropriate method such as column chromatography or recrystallization.

G

G

References

Technical Support Center: Solvent Effects on the Reactivity of 1-Bromo-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and optimizing reactions involving 1-bromo-2-ethylbenzene, with a specific focus on the critical role of solvent choice.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

A1: this compound has a bromine atom attached to a secondary benzylic carbon. This structure allows it to undergo nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The benzylic position can stabilize a carbocation intermediate, making SN1 and E1 pathways possible, especially in polar protic solvents.[1][2] The secondary nature of the carbon also allows for SN2 and E2 pathways, which are favored by strong nucleophiles/bases, particularly in polar aprotic solvents.[3][4][5]

Q2: How does solvent polarity affect the reactivity of this compound?

A2: Solvent polarity is a crucial factor. Polar solvents are necessary to dissolve the polar reactants typically used in substitution and elimination reactions.[4]

  • Polar Protic Solvents (e.g., water, ethanol, methanol) can stabilize both the carbocation intermediate in SN1/E1 reactions and the leaving group through hydrogen bonding.[1][6][7] This significantly accelerates unimolecular reactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone) are ideal for SN2 reactions.[3][4] They solvate the counter-ion of the nucleophile but leave the nucleophile itself "naked" and more reactive.[2]

  • Nonpolar Solvents (e.g., hexane, toluene) are generally poor choices as they do not effectively dissolve most nucleophiles or stabilize the charged intermediates and transition states required for these reactions.[2]

Q3: Which type of solvent is best for an SN2 reaction with this compound?

A3: For an SN2 reaction, polar aprotic solvents such as DMSO, DMF, and acetonitrile are the best choice.[3][5] These solvents enhance the nucleophilicity of the attacking species by solvating the accompanying cation, which increases the reaction rate.[2][3] Protic solvents should be avoided as they can form hydrogen bonds with the nucleophile, creating a "cage" that hinders its ability to attack the substrate and slows down the SN2 reaction.[4][6]

Q4: When would an SN1 reaction be favored?

A4: An SN1 reaction is favored under conditions that stabilize the intermediate carbocation. For this compound, this means using:

  • A polar protic solvent like water, methanol, or ethanol. These solvents excel at stabilizing both the carbocation and the leaving group.[1][7]

  • A weak nucleophile . Strong nucleophiles would favor an SN2 pathway.[4]

  • Elevated temperatures can also favor SN1/E1 pathways.

Q5: What are the most common side reactions to expect?

A5: The primary side reactions are a competition between substitution and elimination.

  • E1/E2 Elimination: Using a strong, bulky base will favor E2 elimination, while conditions that favor SN1 (polar protic solvent, weak nucleophile/base) will also lead to a competing E1 reaction.[5][8]

  • Friedel-Crafts Alkylation: If the nucleophile is an aromatic ring and a Lewis acid is present, the carbocation intermediate (in SN1 conditions) could lead to electrophilic aromatic substitution on the nucleophile.

  • Solvolysis: In polar protic solvents, the solvent itself can act as the nucleophile, leading to products where the bromine is replaced by, for example, an -OH or -OR group.[1]

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Yield Incorrect Solvent Choice: Using a nonpolar solvent for a reaction with a charged nucleophile.Switch to a polar aprotic solvent (e.g., DMF, DMSO) for SN2 reactions or a polar protic solvent (e.g., ethanol) for SN1 reactions to ensure reactants are dissolved and transition states/intermediates are stabilized.[2][4]
Solvent Hindering Nucleophile: Using a polar protic solvent (e.g., methanol) for an SN2 reaction.The solvent is likely solvating your nucleophile via hydrogen bonds, reducing its reactivity.[3][6] Change to a polar aprotic solvent like acetone or acetonitrile.
Unexpected Product (e.g., Elimination Product Instead of Substitution) Base Strength of Nucleophile: The intended nucleophile is also a strong base, favoring elimination.If E2 is the issue, try using a less sterically hindered, weakly basic nucleophile. If E1 is competing with SN1, lowering the reaction temperature can favor substitution.
Solvent Favors Elimination: Polar protic solvents can favor E2 over SN2 under certain conditions with strong bases.[5]For SN2, ensure you are using a polar aprotic solvent. For SN1, be aware that E1 is always a potential side reaction.[1]
Mixture of SN1 and SN2 Products Intermediate Conditions: The substrate is secondary, and the conditions (solvent, nucleophile) are not strongly favoring one pathway.To favor SN2, use a high concentration of a strong nucleophile in a polar aprotic solvent. To favor SN1, use a dilute solution of a weak nucleophile in a polar protic solvent.[4][9]
Racemized Product SN1 Pathway Dominated: The reaction proceeded through a planar carbocation intermediate.This is expected for an SN1 reaction.[1] If stereochemical inversion is desired, you must force an SN2 mechanism by using a polar aprotic solvent and a strong nucleophile.

Data Presentation: Solvent Effects on Reaction Pathways

Table 1: Properties of Common Solvents and Their Influence on Reaction Mechanisms

SolventFormulaTypeDielectric Constant (ε)Favored Pathway for this compound
WaterH₂OPolar Protic80.1SN1, E1
MethanolCH₃OHPolar Protic32.7SN1, E1
EthanolC₂H₅OHPolar Protic24.5SN1, E1
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar Aprotic46.7SN2, E2
AcetonitrileCH₃CNPolar Aprotic37.5SN2, E2
Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar Aprotic36.7SN2, E2
Acetone(CH₃)₂COPolar Aprotic20.7SN2, E2
TolueneC₇H₈Nonpolar2.4Generally unsuitable
HexaneC₆H₁₄Nonpolar1.9Generally unsuitable

Table 2: Predicted Major Product Based on Reagent and Solvent Choice

Nucleophile/BaseSolvent TypePrimary MechanismExpected Major Product
I⁻, CN⁻, RS⁻ (Strong Nucleophile, Weak Base)Polar Aprotic (DMSO, DMF)SN2Substitution
H₂O, ROH (Weak Nucleophile, Weak Base)Polar Protic (Ethanol, Water)SN1 / E1Substitution / Elimination Mix
t-BuO⁻ (Strong, Bulky Base)Polar Aprotic (THF)E2Elimination
OH⁻, RO⁻ (Strong Base, Strong Nucleophile)Polar Aprotic (DMSO)SN2 / E2Substitution / Elimination Mix
OH⁻, RO⁻ (Strong Base, Strong Nucleophile)Polar Protic (Ethanol)E2Elimination

Experimental Protocols

Protocol 1: General Procedure for an SN2 Reaction

Objective: To substitute the bromine of this compound with a nucleophile (e.g., cyanide) under SN2-favoring conditions.

Materials:

  • This compound (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 eq)

  • Dry Dimethylformamide (DMF)

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Deionized Water

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), add sodium cyanide to a round-bottom flask containing dry DMF.

  • Stir the mixture until the salt is fully dissolved.

  • Add this compound to the solution dropwise at room temperature.

  • Heat the reaction mixture to 50-60 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the mixture to room temperature and quench by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Protocol 2: General Procedure for an E2 Reaction

Objective: To induce elimination of HBr from this compound to form ethylstyrene.

Materials:

  • This compound (1.0 eq)

  • Potassium tert-butoxide (t-BuOK) (1.5 eq)

  • Dry Tetrahydrofuran (THF)

  • Saturated Ammonium Chloride solution

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide in dry THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound in dry THF to the cooled base solution via a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the disappearance of the starting material by TLC or GC.

  • Once the reaction is complete, carefully quench by adding saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent by rotary evaporation to obtain the crude product. Purify as needed.

Visualizations

Solvent_Selection_Workflow Solvent Selection Workflow for this compound start Define Reaction Goal q1 Desired Mechanism? start->q1 sn2 SN2 (Inversion) q1->sn2 Substitution sn1 SN1 (Racemization) q1->sn1 Substitution (Carbocation) e2 E2 (Elimination) q1->e2 Elimination solvent_sn2 Choose Polar Aprotic Solvent (DMSO, DMF, Acetonitrile) sn2->solvent_sn2 nucleophile Use Strong, Non-bulky Nucleophile (e.g., I-, CN-) sn2->nucleophile solvent_sn1 Choose Polar Protic Solvent (EtOH, MeOH, H2O) sn1->solvent_sn1 weak_nuc Use Weak Nucleophile/Base (e.g., H2O, ROH) sn1->weak_nuc solvent_e2 Choose Polar Aprotic Solvent (THF, DMSO) e2->solvent_e2 base Use Strong, Bulky Base (e.g., t-BuOK) e2->base

Caption: Workflow for selecting an appropriate solvent and reagent.

Reaction_Pathway_Competition Solvent Influence on Competing Reaction Pathways cluster_protic Polar Protic Solvents (e.g., Ethanol) cluster_aprotic Polar Aprotic Solvents (e.g., DMSO) substrate This compound carbocation Benzylic Carbocation Intermediate substrate->carbocation Slow sn2_product SN2 Product (Substitution) substrate->sn2_product Strong Nucleophile e2_product E2 Product (Elimination) substrate->e2_product Strong, Bulky Base sn1_product SN1 Product (Substitution) carbocation->sn1_product Weak Nucleophile e1_product E1 Product (Elimination) carbocation->e1_product Weak Base / Heat

Caption: Competing reaction pathways influenced by solvent choice.

References

Technical Support Center: Minimizing Homocoupling in Reactions with 1-Bromo-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling in cross-coupling reactions involving 1-bromo-2-ethylbenzene. The sterically hindered nature of this substrate can often lead to undesired side reactions, impacting yield and purity. This resource offers practical guidance, supported by quantitative data and detailed experimental protocols, to help you optimize your reactions and achieve desired outcomes.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Significant formation of 2,2'-diethylbiphenyl (homocoupling product) is observed.

Potential CauseTroubleshooting StrategyExpected Outcome & Rationale
Presence of Oxygen Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.Reduces oxidation of the active Pd(0) catalyst to Pd(II), a key species in the homocoupling pathway.[1]
Use of a Pd(II) Precatalyst Utilize a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃. If a Pd(II) source (e.g., Pd(OAc)₂) is used, consider the in-situ reduction to Pd(0) which can sometimes initiate homocoupling.Minimizes the concentration of Pd(II) available to participate in the homocoupling of the boronic acid.
Inappropriate Ligand Choice For sterically hindered substrates like this compound, employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[2]Bulky ligands promote the desired reductive elimination step over side reactions and can sterically hinder the formation of diarylpalladium species that lead to homocoupling.[2]
Suboptimal Base Selection Screen different bases. For sterically hindered couplings, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.The choice of base can influence the rate of transmetalation versus competing side reactions. A stronger base can facilitate the desired catalytic cycle more efficiently.
LigandProduct Yield (%)Homocoupling Byproduct (%)Reference
SPhos>95<5[2]
XPhos>95<5[2]
PPh₃40-6010-20General observation for less bulky ligands

Note: Yields are representative and can vary based on specific substrates and reaction conditions.

Sonogashira Coupling

Problem: Formation of the diyne byproduct (homocoupling of the terminal alkyne) is significant.

Potential CauseTroubleshooting StrategyExpected Outcome & Rationale
Presence of Oxygen Thoroughly degas all solvents and reagents. Perform the reaction under a strict inert atmosphere.Oxygen promotes the oxidative dimerization of copper acetylides (Glaser coupling), the primary pathway for homocoupling in Sonogashira reactions.[3]
Copper(I) Co-catalyst Employ a copper-free Sonogashira protocol. This may require higher temperatures or more active palladium catalysts.Eliminates the primary pathway for Glaser-type homocoupling.[3]
Inappropriate Base or Solvent Optimize the base and solvent system. Amine bases like triethylamine or diisopropylethylamine are common.The base is crucial for the deprotonation of the terminal alkyne. The solvent can affect the solubility of intermediates and the overall reaction rate.
Slow Reaction Rate If the cross-coupling is sluggish, the terminal alkyne has more opportunity to homocouple. Ensure the palladium catalyst is active and consider using a more reactive aryl halide if possible.A faster desired reaction will outcompete the homocoupling side reaction.

Table 1: Comparison of Copper-Catalyzed vs. Copper-Free Conditions

Catalyst SystemTemperature (°C)Cross-Coupling Yield (%)Homocoupling Yield (%)
Pd(PPh₃)₂Cl₂ / CuIRoom Temperature~85~10-15
Pd(PPh₃)₄ (Copper-Free)80>90<5

Table 2: Effect of Base and Solvent in Copper-Free Systems

BaseSolventTemperature (°C)Cross-Coupling Yield (%)Homocoupling Yield (%)
TriethylamineToluene80~88<5
PiperidineDMF100~92<3

Data is representative and compiled from analogous reactions in the literature.

Buchwald-Hartwig Amination

Problem: Low yield of the desired N-arylated product and formation of hydrodehalogenation or other side products. While traditional homocoupling of the amine is not the primary issue, related side reactions that lower yield are common.

Potential CauseTroubleshooting StrategyExpected Outcome & Rationale
Ligand Choice Use bulky, electron-rich biaryl phosphine ligands such as Xantphos, BINAP, or Josiphos-type ligands.[4]These ligands facilitate both the oxidative addition and reductive elimination steps, which is crucial for sterically hindered substrates.[4]
Base Selection Strong, non-nucleophilic bases like NaOtBu, KOtBu, or Cs₂CO₃ are generally preferred. The choice of base can be critical and substrate-dependent.A strong base is required to deprotonate the amine and form the active palladium-amido complex.
Solvent Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used.Prevents side reactions involving water and ensures the stability of the catalytic species.
Catalyst Deactivation Ensure high purity of all reagents and solvents. Catalyst deactivation can be an issue with sterically demanding substrates.Impurities can poison the palladium catalyst, leading to lower conversion and side reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem with this compound?

A1: Homocoupling is a side reaction where two identical molecules couple together. In the context of cross-coupling reactions with this compound, this can refer to the formation of 2,2'-diethylbiphenyl (from two molecules of the starting material) or the dimerization of the coupling partner (e.g., boronic acid in Suzuki coupling or the terminal alkyne in Sonogashira coupling). The ethyl group at the ortho position of this compound creates steric hindrance, which can slow down the desired cross-coupling reaction, giving more opportunity for the homocoupling side reaction to occur.

Q2: How does degassing solvents help in minimizing homocoupling?

A2: Dissolved oxygen in reaction solvents can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species are known to promote the homocoupling of organoboron reagents in Suzuki-Miyaura coupling and copper acetylides in Sonogashira coupling.[1] By rigorously degassing the solvents (e.g., by sparging with an inert gas like argon or nitrogen, or by freeze-pump-thaw cycles), you remove the oxygen and help maintain the palladium catalyst in its active Pd(0) state, thus favoring the desired cross-coupling pathway.

Q3: What is the role of the ligand in preventing homocoupling?

A3: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For sterically hindered substrates like this compound, bulky and electron-rich ligands are preferred. These ligands promote the rate-limiting oxidative addition step and the final reductive elimination step of the catalytic cycle. A faster reductive elimination step to form the desired cross-coupled product minimizes the lifetime of intermediates that could lead to side reactions like homocoupling.[2]

Q4: When should I consider a copper-free Sonogashira coupling?

A4: You should consider a copper-free Sonogashira coupling whenever you observe significant formation of the homocoupled diyne byproduct (Glaser coupling). The copper(I) co-catalyst is the primary culprit for this side reaction. While copper-free conditions might require higher temperatures or more active catalyst systems, they are often the most effective way to eliminate this specific side product.[3]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound

This protocol is designed to minimize homocoupling by utilizing a bulky, electron-rich ligand and rigorous inert atmosphere techniques.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • SPhos (0.06 mmol, 6 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv, finely powdered and dried)

  • Anhydrous, degassed toluene (5 mL)

  • Degassed water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the degassed toluene.

  • Seal the Schlenk flask, and evacuate and backfill with argon or nitrogen three times.

  • Add the degassed toluene and water to the Schlenk flask via syringe.

  • Transfer the catalyst solution to the reaction flask via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling of this compound

This protocol is designed to eliminate Glaser homocoupling of the terminal alkyne.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Piperidine (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed DMF (5 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add Pd(PPh₃)₄.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Under a positive flow of inert gas, add this compound, the terminal alkyne, and degassed DMF and piperidine via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination of this compound

This protocol employs a robust catalyst system for the amination of a sterically hindered aryl bromide.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • NaOtBu (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂, Xantphos, and NaOtBu under an inert atmosphere.

  • Add the degassed toluene, followed by the amine and then this compound via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash with brine, and dry the organic layer over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by flash column chromatography.

Visualizations

troubleshooting_workflow start High Homocoupling Observed check_degas Is the reaction rigorously degassed? start->check_degas degas_solution Improve degassing procedure (sparging, freeze-pump-thaw) check_degas->degas_solution No check_catalyst Are you using a Pd(II) precatalyst? check_degas->check_catalyst Yes degas_solution->check_catalyst catalyst_solution Switch to a Pd(0) precatalyst (e.g., Pd(PPh3)4, Pd2(dba)3) check_catalyst->catalyst_solution Yes check_ligand Is the ligand appropriate for steric hindrance? check_catalyst->check_ligand No catalyst_solution->check_ligand ligand_solution Screen bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos) check_ligand->ligand_solution No optimize_base Optimize base and solvent check_ligand->optimize_base Yes ligand_solution->optimize_base end Homocoupling Minimized optimize_base->end

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

homocoupling_pathway cluster_desired Desired Cross-Coupling Cycle cluster_homocoupling Homocoupling Side Reaction Pd(0) Pd(0) Oxidative Addition\n(Ar-X) Oxidative Addition (Ar-X) Pd(0)->Oxidative Addition\n(Ar-X) Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition\n(Ar-X)->Pd(II) Intermediate Transmetalation\n(R-M) Transmetalation (R-M) Pd(II) Intermediate->Transmetalation\n(R-M) Di-organo Pd(II) Di-organo Pd(II) Transmetalation\n(R-M)->Di-organo Pd(II) Reductive Elimination Reductive Elimination Di-organo Pd(II)->Reductive Elimination Reductive Elimination->Pd(0) Ar-R (Product) Ar-R (Product) Reductive Elimination->Ar-R (Product) Pd(0)_h Pd(0) Pd(II)_h Pd(II) Species Pd(0)_h->Pd(II)_h Oxidation Diorgano_Pd(II)_h Pd(II)(R)2 Pd(II)_h->Diorgano_Pd(II)_h 2x Transmetalation Oxidant O2 Oxidant->Pd(II)_h R-M_h1 Organometallic Reagent (R-M) R-M_h1->Diorgano_Pd(II)_h R-M_h2 Organometallic Reagent (R-M) R-M_h2->Diorgano_Pd(II)_h R-R R-R (Homocoupling) Diorgano_Pd(II)_h->R-R Reductive Elimination

Caption: Competing pathways of cross-coupling and homocoupling.

References

selection of base for Heck reaction involving 1-Bromo-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Heck Reaction Troubleshooting

Topic: Selection of a Base for the Heck Reaction Involving 1-Bromo-2-ethylbenzene

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with base selection for the Heck reaction, particularly with sterically hindered substrates like this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Heck reaction with this compound is showing low to no conversion. Could the base be the problem?

A1: Yes, the choice and quality of the base are critical for the success of the Heck reaction and can be a primary cause of low yield. The base has a crucial role in the catalytic cycle: it neutralizes the hydrogen halide (HBr) generated during the β-hydride elimination step, which is necessary to regenerate the active Pd(0) catalyst.[1][2] If the base is too weak, it may not efficiently scavenge the acid, leading to a stall in the catalytic cycle. Conversely, if the base is too strong, it can promote side reactions. For a sterically hindered substrate like this compound, reaction kinetics can be slower, making optimal base selection even more important.

Q2: I'm observing a black precipitate (palladium black) in my reaction flask. How is this related to the base?

A2: The formation of palladium black is a common sign of catalyst decomposition, where the active Pd(0) species agglomerates and precipitates out of solution, effectively halting the reaction.[3] While often linked to high temperatures or the presence of oxygen, the base can be a contributing factor. An inappropriate base can lead to reaction conditions (e.g., excessively high temperatures needed to drive the reaction) that favor catalyst decomposition. Ensuring your base is pure and anhydrous is also critical, as impurities can poison the catalyst.

Q3: What type of base is recommended for a sterically hindered aryl bromide like this compound? Organic or inorganic?

A3: Both organic and inorganic bases are commonly used in Heck reactions.[4]

  • Organic Bases: Tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are frequently used. They are soluble in organic solvents, but their corresponding ammonium halide salts can sometimes complicate product isolation.

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and acetates (e.g., NaOAc) are often excellent choices.[4][5] They are generally less expensive and their insolubility in many organic solvents can facilitate removal after the reaction. For sterically hindered substrates, a slightly stronger inorganic base like potassium carbonate is often a good starting point.

The optimal choice depends on the specific solvent, temperature, and alkene coupling partner. It is often necessary to screen a few different bases to find the ideal conditions for your specific reaction.

Q4: Can the strength of the base affect side reactions?

A4: Absolutely. The basicity can influence the reaction pathway. A common side reaction is alkene isomerization, which can be promoted by the palladium-hydride intermediate formed during the catalytic cycle.[1][6] The choice of base can help facilitate the reductive elimination of HX from the palladium complex, minimizing the lifetime of this intermediate and thus reducing the chance for unwanted isomerization.[1] Additionally, very strong bases might lead to the deprotonation of other functional groups in your substrate or product, leading to undesired side products.

Data on Base Selection for Heck Reactions with Aryl Bromides

The following table summarizes reaction conditions and yields for the Heck reaction with various aryl bromides, providing a comparative overview of how different bases perform. This data can serve as a starting point for optimizing the reaction of this compound.

Aryl BromideAlkeneBase (Equivalents)Catalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)
4-BromotolueneStyreneK₂CO₃ (2.0)Pd(OAc)₂ (1)PPh₃ (2)DMF10095
1-Bromo-4-nitrobenzenen-Butyl acrylateEt₃N (2.0)(C₆H₅CN)₂PdCl₂ (1)P(o-tol)₃ (2)DMF10088
BromobenzeneStyreneNaOAc (1.2)Pd(OAc)₂ (0.01)NoneNMP14098
4-BromoacetophenoneEthyl acrylateK₂CO₃ (2.0)Pd(OAc)₂ (1)NoneDMF/H₂O8092[7]
1-Bromo-2-methylbenzeneStyrenen-Bu₄N⁺OAc⁻ (2.0)Pd(OAc)₂ (1)SPhos (2)Toluene8091[8]

Generalized Experimental Protocol

This protocol provides a general methodology for performing a Heck reaction with an aryl bromide like this compound. Note: All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., PPh₃, 2-4 mol%), if required.

  • Addition of Reactants: Evacuate and backfill the flask with an inert gas. Add the selected base (e.g., anhydrous K₂CO₃, 2.0 equivalents).

  • Solvent and Substrates: Through a syringe, add the anhydrous solvent (e.g., DMF, Toluene, or NMP). Begin stirring, then add this compound (1.0 equivalent) and the alkene coupling partner (1.2-1.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[9]

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting aryl bromide is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water. Filter the mixture to remove the inorganic base and any precipitated palladium. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired substituted alkene.

Visual Guides and Workflows

Logical Workflow for Base Selection

BaseSelectionWorkflow Start Start: Heck Reaction with This compound InitialScreen Initial Screening: Base Selection Start->InitialScreen Inorganic Try Inorganic Base (e.g., K₂CO₃, Cs₂CO₃) InitialScreen->Inorganic Recommended Start Organic Try Organic Base (e.g., Et₃N, DIPEA) InitialScreen->Organic CheckConversion Monitor Reaction (TLC/GC-MS) Inorganic->CheckConversion Organic->CheckConversion LowConversion Low/No Conversion? CheckConversion->LowConversion Troubleshoot Troubleshooting LowConversion->Troubleshoot Yes Success Reaction Successful: Proceed to Workup LowConversion->Success No IncreaseTemp Increase Temperature or Change Solvent Troubleshoot->IncreaseTemp ChangeBase Switch Base Type (Inorganic <-> Organic) Troubleshoot->ChangeBase CheckPurity Check Reagent Purity (Base, Solvent, Substrates) Troubleshoot->CheckPurity IncreaseTemp->CheckConversion ChangeBase->CheckConversion CheckPurity->InitialScreen

Caption: A workflow diagram for selecting and troubleshooting a base for the Heck reaction.

The Heck Catalytic Cycle

HeckCycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII L₂Pd(II)(Ar)(X) OxAdd->PdII Coord Alkene Coordination PdII->Coord Insertion Migratory Insertion Coord->Insertion BetaElim β-Hydride Elimination Insertion->BetaElim PdH L₂Pd(II)(H)(X) BetaElim->PdH ProductOut Product Out BetaElim->ProductOut Regen Catalyst Regeneration (Reductive Elimination) PdH->Regen Regen->Pd0 SaltOut Base-HX Out Regen->SaltOut ArX Ar-X In ArX->OxAdd AlkeneIn Alkene In AlkeneIn->Coord BaseIn Base In BaseIn->Regen

Caption: The catalytic cycle of the Heck reaction, highlighting the role of the base.

References

Technical Support Center: Analytical Methods for Detecting Impurities in 1-Bromo-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the analysis of 1-Bromo-2-ethylbenzene and the identification of its impurities. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: The most common impurities in this compound are typically related to its synthesis and potential degradation. These can include:

  • Positional Isomers: 1-Bromo-3-ethylbenzene and 1-Bromo-4-ethylbenzene are common isomers that can be difficult to separate from the main compound.

  • Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may be present.

  • Byproducts of Synthesis: Other related compounds may be formed during the manufacturing process.

Q2: Which analytical technique is most suitable for detecting impurities in this compound?

A2: The choice of analytical technique depends on the nature of the impurities and the desired level of sensitivity and quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating and identifying volatile and semi-volatile impurities, including positional isomers.

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating a broad range of compounds, particularly non-volatile impurities and isomers.

  • Quantitative Nuclear Magnetic Resonance (qNMR) is an excellent method for determining the purity of the main compound without the need for reference standards for each impurity.

Q3: How can I quantify the impurities once they are detected?

A3: Quantification of impurities can be achieved through several methods:

  • Using certified reference standards: This is the most accurate method, where the response of the impurity is compared to that of a known concentration of a standard.

  • Area percentage: In chromatography (GC and HPLC), the relative percentage of an impurity can be estimated by comparing its peak area to the total area of all peaks in the chromatogram. This assumes that the detector response is similar for all compounds.

  • Quantitative NMR (qNMR): This technique allows for the direct quantification of the analyte against a certified internal standard, providing a highly accurate purity assessment.

Troubleshooting Guides

Gas Chromatography (GC) Issues
ProblemPotential CauseSuggested Solution
Peak Tailing Active sites in the GC system (e.g., inlet liner, column) can interact with the halogenated aromatic compound.- Use a deactivated inlet liner. - Trim the first few centimeters of the column to remove active sites. - Ensure the column is properly conditioned.
Ghost Peaks Contamination in the injection port or carryover from a previous injection.- Replace the septum and clean the inlet liner. - Run a blank solvent injection to confirm the source of contamination. - Ensure the syringe is thoroughly cleaned between injections.
Poor Resolution Between Isomers The GC column and temperature program are not optimized for separating structurally similar compounds.- Use a column with a stationary phase suitable for aromatic isomer separation (e.g., a phenyl-substituted phase). - Optimize the oven temperature program with a slower ramp rate to improve separation.
High-Performance Liquid Chromatography (HPLC) Issues
ProblemPotential CauseSuggested Solution
Broad Peaks Poor column efficiency or extra-column volume.- Ensure all fittings and tubing are properly connected to minimize dead volume. - Check the column's performance with a standard mixture. - Consider using a column with a smaller particle size for higher efficiency.
Baseline Drift Changes in mobile phase composition or temperature fluctuations.- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a stable temperature. - Allow the system to equilibrate thoroughly before starting a sequence.
Inconsistent Retention Times Issues with the pump, leaks, or changes in the mobile phase.- Check the pump for consistent flow and pressure. - Inspect the system for any leaks. - Prepare fresh mobile phase and ensure its composition is accurate.

Summary of Analytical Methods

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and interaction with a stationary phase, with detection by mass spectrometry.Separation based on partitioning between a mobile and stationary phase.Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.
Typical Impurities Detected Positional isomers, volatile organic compounds, unreacted starting materials.Positional isomers, less volatile byproducts, degradation products.A wide range of impurities with distinct proton signals, including structural isomers.
Limit of Detection (LOD) Low ppm to ppb range.ppm range.~0.1%
Quantitative Accuracy Good with proper calibration standards.Good with proper calibration standards.Excellent, can be used as a primary ratio method.
Key Advantages High sensitivity and excellent for identifying unknown volatile impurities through mass spectral libraries.Versatile for a broad range of compounds and well-established for purity analysis.Non-destructive and does not require reference standards for every impurity for quantification.
Key Disadvantages Not suitable for non-volatile or thermally labile compounds.Detector response can vary between compounds, requiring individual calibration for accurate quantification.Lower sensitivity compared to MS-based methods; potential for signal overlap in complex mixtures.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To separate and identify volatile impurities in this compound.

Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or hexane) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of approximately 100 µg/mL.

GC-MS Conditions:

  • Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at 10 °C/min.

    • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • MS Conditions:

Technical Support Center: Regioselective Functionalization of 1-Bromo-2-ethylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of 1-bromo-2-ethylbenzene derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving regioselective functionalization of this compound?

A1: The three main strategies for regioselective functionalization of this compound and its derivatives are:

  • Directed ortho-Metalation (DoM): This involves the use of a directing group to facilitate the removal of a proton at the position ortho to the directing group by a strong base, typically an organolithium reagent. For this compound, this can be challenging due to competition between ortho-lithiation and benzylic lithiation.

  • Palladium-Catalyzed Cross-Coupling Reactions: These are highly versatile methods for forming carbon-carbon and carbon-heteroatom bonds at the position of the bromine atom. Key examples include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

  • Halogen-Metal Exchange: This involves the reaction of the aryl bromide with an organolithium reagent to generate an aryllithium species, which can then react with various electrophiles. This is often a very fast process.

Q2: I am attempting a Directed ortho-Metalation (DoM) on a this compound derivative, but I am getting a mixture of products. What is the likely cause?

A2: The primary challenge with DoM on this compound is the competition between deprotonation at the aromatic C6 position (ortho to a directing group) and the benzylic CH2 position of the ethyl group. The benzylic protons can be acidic and susceptible to deprotonation by strong bases.[1] The choice of base and reaction conditions is critical to control the regioselectivity. Generally, alkyllithium bases like n-BuLi or s-BuLi may favor ortho-metalation in the presence of a strong directing group, while lithium amide bases like LDA are often used for benzylic lithiation.[1]

Q3: My palladium-catalyzed cross-coupling reaction is giving low yields. What are the common culprits?

A3: Low yields in cross-coupling reactions with this compound can be attributed to several factors:

  • Steric Hindrance: The ethyl group at the ortho position can sterically hinder the approach of the bulky palladium catalyst to the C-Br bond, slowing down the oxidative addition step.

  • Catalyst Deactivation: The palladium catalyst can decompose over the course of the reaction, especially at elevated temperatures.

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For sterically hindered substrates, bulky and electron-rich phosphine ligands are often required.

  • Base and Solvent Effects: The choice of base and solvent can significantly impact the reaction rate and yield. The base is crucial for the transmetalation step in Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig reactions.

Q4: How can I improve the regioselectivity of my functionalization reaction?

A4: To enhance regioselectivity, consider the following:

  • For DoM: If ortho-functionalization is desired, introduce a strong directing metalation group (DMG) at a position that favors lithiation at the desired site. Common DMGs include amides, carbamates, and methoxy groups.[2] Careful selection of the organolithium reagent and reaction temperature is also crucial.

  • For Cross-Coupling: These reactions are inherently regioselective at the C-Br bond. To functionalize other positions, you would first need to introduce a suitable handle (e.g., another halogen or a boronic ester) at the desired position.

Troubleshooting Guides

Directed ortho-Metalation (DoM): Ortho vs. Benzylic Lithiation

Problem: Low yield of the desired ortho-functionalized product and formation of benzylic functionalized byproducts.

Possible Cause Troubleshooting Steps
Competitive Benzylic Deprotonation Use an alkyllithium base (e.g., s-BuLi, n-BuLi with TMEDA) which often favors kinetic ortho-deprotonation over benzylic deprotonation.[1] Consider using a lithium amide base (e.g., LDA, LTMP) if benzylic functionalization is the desired outcome.[1]
Incorrect Temperature Perform the lithiation at a low temperature (typically -78 °C) to favor the kinetically controlled ortho-lithiation. Allowing the reaction to warm up can lead to equilibration and formation of the thermodynamically more stable benzylic anion.
Weak Directing Group If your substrate has a weak directing group, consider replacing it with a more potent one like a pivalamide or a carbamate to enhance the rate of ortho-lithiation.
Steric Hindrance The ethyl group can sterically hinder the approach of the base. Using a less sterically demanding base might be beneficial, although this could also increase benzylic lithiation.
Palladium-Catalyzed Cross-Coupling Reactions

Problem: Low or no conversion of this compound in Suzuki, Sonogashira, or Buchwald-Hartwig reactions.

Possible Cause Troubleshooting Steps
Inefficient Oxidative Addition Increase the reaction temperature. For sterically hindered aryl bromides, higher temperatures are often necessary. Use a more electron-rich and bulky phosphine ligand (e.g., XPhos, SPhos, RuPhos) to promote oxidative addition.[3]
Catalyst Deactivation Use a pre-catalyst or ensure anhydrous and anaerobic conditions to prevent catalyst decomposition. Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).
Poor Solubility of Reagents Choose a solvent system in which all components are soluble at the reaction temperature. For Suzuki reactions, a mixture of an organic solvent (e.g., dioxane, toluene) and water is common.[4]
Inappropriate Base For Suzuki reactions, screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. For Buchwald-Hartwig amination, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[5]
Side Reactions (e.g., Homocoupling, Protodeboronation) For Sonogashira, homocoupling of the alkyne (Glaser coupling) can be minimized by using copper-free conditions or by slow addition of the alkyne.[6] For Suzuki, protodeboronation of the boronic acid can be suppressed by using milder bases and ensuring anhydrous conditions where possible.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the regioselective functionalization of this compound derivatives based on literature for analogous substrates. Note: These are representative conditions and may require optimization for specific substrates.

Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid [7]

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012~85-95
Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2)Dioxane/H₂O10016~80-90
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O8524~70-85

Table 2: Sonogashira Coupling of this compound with Phenylacetylene [8]

Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF656~80-90
Pd(OAc)₂ (2)-Cs₂CO₃ (2)Dioxane10012~75-85
Pd₂(dba)₃ (1)XPhos (2)K₂CO₃ (2)Toluene11018~70-80

Table 3: Buchwald-Hartwig Amination of this compound with Morpholine [9]

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene11012~85-95
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane10018~80-90
BrettPhos Pd G3 (2)-LHMDS (1.5)THF8024~75-85

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling[2]

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Toluene (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk tube, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-18 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling[8]

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • CuI (0.04 mmol, 4 mol%)

  • Triethylamine (3.0 mmol, 3.0 equiv)

  • Anhydrous THF (5 mL)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous, degassed THF, followed by triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at 65 °C.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination[11]

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with an amine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Remove the tube from the glovebox, add this compound and a stir bar.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the amine (if solid) or as a solution in toluene. Add the anhydrous, degassed toluene.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizations

DoM_Competition cluster_start Starting Material cluster_pathways Lithiation Pathways cluster_products Functionalized Products This compound This compound Ortho-Lithiation Ortho-Lithiation This compound->Ortho-Lithiation  Strong Base (e.g., s-BuLi) Low Temperature (-78 °C) Benzylic Lithiation Benzylic Lithiation This compound->Benzylic Lithiation  Strong Base (e.g., LDA) Kinetic vs. Thermodynamic Control Ortho-Functionalized Product Ortho-Functionalized Product Ortho-Lithiation->Ortho-Functionalized Product Electrophile (E+) Benzylic Functionalized Product Benzylic Functionalized Product Benzylic Lithiation->Benzylic Functionalized Product Electrophile (E+)

Caption: Competing pathways in the lithiation of this compound.

Suzuki_Workflow start Reaction Setup (Aryl Bromide, Boronic Acid, Base, Catalyst, Ligand, Solvent) degas Degas with Inert Gas start->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Cross_Coupling_Catalytic_Cycle Generalized Palladium Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)(L_n)-Br Ar-Pd(II)(L_n)-Br Pd(0)L_n->Ar-Pd(II)(L_n)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L_n)-Nu Ar-Pd(II)(L_n)-Nu Ar-Pd(II)(L_n)-Br->Ar-Pd(II)(L_n)-Nu Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig) or Alkyne Coordination/Deprotonation (Sonogashira) Ar-Pd(II)(L_n)-Nu->Pd(0)L_n Reductive Elimination (Ar-Nu)

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Bromoethylbenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of 1-Bromo-2-ethylbenzene and its Isomers

In the landscape of pharmaceutical research and chemical synthesis, the unambiguous identification of isomeric compounds is paramount. Positional isomers, while possessing identical molecular formulas and weights, can exhibit distinct chemical and biological properties. Mass spectrometry stands as a cornerstone analytical technique for differentiating such isomers through their unique fragmentation patterns. This guide provides a comprehensive comparison of the electron ionization (EI) mass spectrometry fragmentation of this compound and its structural isomers, 1-bromo-3-ethylbenzene and 1-bromo-4-ethylbenzene.

Comparative Analysis of Fragmentation Patterns

The mass spectra of the three bromoethylbenzene isomers are characterized by a molecular ion peak and several key fragment ions. The molecular ion is observed as a doublet at m/z 184 and 186, corresponding to the presence of the two major isotopes of bromine, 79Br and 81Br, in an approximate 1:1 ratio. While the molecular ion is readily identifiable for all three isomers, their fragmentation pathways exhibit subtle but significant differences, allowing for their differentiation.

The primary fragmentation route involves the cleavage of the C-C bond between the ethyl group and the benzene ring (benzylic cleavage), and the loss of a methyl radical (•CH₃). This results in the formation of a bromotropylium-like ion. Another significant fragmentation pathway is the loss of a bromine radical (•Br), leading to the formation of an ethylbenzene cation.

Below is a summary of the major fragments and their relative intensities for each isomer.

m/zProposed FragmentThis compound (ortho) Relative Intensity (%)1-Bromo-3-ethylbenzene (meta) Relative Intensity (%)1-Bromo-4-ethylbenzene (para) Relative Intensity (%)
186[C₈H₉⁸¹Br]⁺•60.9~60~65
184[C₈H₉⁷⁹Br]⁺•62.6~62~68
171[C₇H₆⁸¹Br]⁺83.6~85~88
169[C₇H₆⁷⁹Br]⁺85.6~88~91
105[C₈H₉]⁺100.0100.0100.0
104[C₈H₈]⁺•12.2~15~10
91[C₇H₇]⁺3.0~5~7
77[C₆H₅]⁺29.9~25~20

Note: The relative intensities for 1-bromo-3-ethylbenzene are estimated based on available spectral data and may vary.

The base peak for all three isomers is observed at m/z 105, corresponding to the [C₈H₉]⁺ ion, which is likely the ethyltropylium ion formed after the loss of the bromine atom and subsequent rearrangement. The fragments at m/z 169 and 171, resulting from the loss of a methyl group, are consistently prominent across all isomers. Differences in the relative intensities of the molecular ion peaks and other minor fragments can be indicative of the substitution pattern. For instance, the para isomer often exhibits a slightly more stable molecular ion, leading to a higher relative abundance compared to the ortho and meta isomers.

Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization follows a series of characteristic steps, as illustrated in the diagram below. The initial event is the removal of an electron to form the molecular ion radical cation. This high-energy species then undergoes bond cleavages and rearrangements to produce a cascade of fragment ions.

fragmentation_pathway M C₈H₉Br⁺• (m/z 184/186) F1 [C₇H₆Br]⁺ (m/z 169/171) M->F1 - •CH₃ F2 [C₈H₉]⁺ (m/z 105) M->F2 - •Br F3 [C₇H₇]⁺ (m/z 91) F1->F3 - Br• F2->F3 - CH₂ F4 [C₆H₅]⁺ (m/z 77) F3->F4 - CH₂

Caption: Fragmentation pathway of this compound.

Experimental Protocols

The mass spectra were obtained using an electron ionization mass spectrometer.

Sample Preparation: A dilute solution of the bromoethylbenzene isomer in a volatile organic solvent, such as methanol or dichloromethane, is prepared.

Instrumentation:

  • Ionization Method: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Inlet System: Gas chromatography (GC) or direct insertion probe. When coupled with GC, a capillary column suitable for separating aromatic compounds (e.g., DB-5ms) is used.

Data Acquisition: The mass spectrum is scanned over a mass-to-charge (m/z) range of approximately 40-250 amu. The data system records the m/z value and relative abundance of each detected ion.

This guide provides a foundational understanding of the mass spectrometric behavior of bromoethylbenzene isomers. For definitive identification, it is recommended to compare the obtained spectrum with a reference spectrum from a spectral library. The subtle differences in fragmentation patterns, when carefully analyzed, serve as a powerful tool for the structural elucidation of these closely related compounds.

A Researcher's Guide to Purity Assessment of 1-Bromo-2-ethylbenzene: A GC-MS Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of 1-Bromo-2-ethylbenzene, a key building block in organic synthesis.

This publication delves into the practical application of GC-MS for the qualitative and quantitative analysis of this compound, offering detailed experimental protocols and a comparative analysis with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. By presenting supporting experimental data and clear visualizations, this guide aims to equip researchers with the necessary tools to make informed decisions for their analytical needs.

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical technique for purity assessment is dictated by the physicochemical properties of the analyte and the potential impurities. For a volatile and thermally stable compound like this compound, GC-MS is a powerful and widely used method. However, HPLC and NMR offer complementary information and can be advantageous in specific scenarios.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase, followed by mass-based identification.Separation based on partitioning between a mobile and stationary phase, typically based on polarity.Provides structural information and quantification based on the magnetic properties of atomic nuclei.
Typical Impurities Detected Volatile organic compounds, positional isomers (e.g., 1-bromo-3-ethylbenzene, 1-bromo-4-ethylbenzene), side-chain brominated isomers (e.g., (1-bromoethyl)benzene), and unreacted starting materials.Less volatile impurities, polar degradation products, and some isomeric impurities.Structural isomers, and impurities with distinct proton or carbon environments.
Advantages High sensitivity and selectivity, excellent for separating volatile isomers, provides structural information from mass spectra.Suitable for non-volatile or thermally labile compounds, wide range of stationary and mobile phases available.Provides detailed structural elucidation, non-destructive, and can be quantitative (qNMR).
Limitations Not suitable for non-volatile or thermally labile compounds, potential for on-column degradation.Lower resolution for volatile isomers compared to capillary GC, may require chromophores for UV detection.Lower sensitivity compared to GC-MS and HPLC, complex spectra for mixtures, requires deuterated solvents.

Detailed Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a standard method for the purity assessment of this compound using GC-MS.

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable volatile solvent, such as dichloromethane or hexane, and dilute to the mark.

  • Further dilute an aliquot of this stock solution to a final concentration of approximately 100 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp to 150 °C at 10 °C/min.

    • Ramp to 250 °C at 20 °C/min, hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-300 m/z.

3. Data Analysis:

  • The primary peak corresponding to this compound is identified by its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

  • Purity is calculated based on the relative peak area percentage (Area %).

  • Impurity peaks are identified by their mass spectra and retention times. Common impurities to look for include positional isomers (1-bromo-3-ethylbenzene and 1-bromo-4-ethylbenzene) and side-chain bromination products like (1-bromoethyl)benzene.

Visualizing the GC-MS Workflow

The following diagram illustrates the logical workflow of the GC-MS analysis for this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation GC Separation cluster_ms_detection MS Detection & Analysis Sample This compound Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Dilute Dilute to Working Concentration Dissolve->Dilute Injector Injector Dilute->Injector GC_Column GC Column Injector->GC_Column Ion_Source Ion Source (EI) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer (Quadrupole) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Purity_Report Purity Assessment Report Data_System->Purity_Report

Caption: Workflow for GC-MS Purity Assessment of this compound.

Quantitative Data Summary

The following table presents hypothetical data from a GC-MS analysis of a this compound sample, illustrating how purity is determined.

Peak No.Retention Time (min)Compound NamePeak AreaArea %
18.521-Bromo-4-ethylbenzene (impurity)15,0000.5
28.651-Bromo-3-ethylbenzene (impurity)25,0000.8
39.10This compound 2,950,00098.3
49.45(1-Bromoethyl)benzene (impurity)10,0000.3
5-Other minor impurities5,0000.1
Total 3,005,000 100.0

Alternative and Complementary Techniques

High-Performance Liquid Chromatography (HPLC)

For the analysis of potential non-volatile impurities or degradation products, Reverse-Phase HPLC (RP-HPLC) can be a valuable tool.

Illustrative HPLC Protocol:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of this compound and for identifying and quantifying isomeric impurities that may be difficult to resolve by GC. The presence of unique signals for each isomer allows for their differentiation and quantification.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship between the analytical techniques and the information they provide for a comprehensive purity assessment.

Purity_Assessment_Strategy cluster_sample Sample: this compound cluster_primary_analysis Primary Purity Assessment cluster_complementary_analysis Complementary/Confirmatory Analysis cluster_data_interpretation Data Interpretation & Reporting Sample Crude or Purified Product GCMS GC-MS Analysis Sample->GCMS HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy Sample->NMR Purity_Value Quantitative Purity (%) GCMS->Purity_Value Impurity_Profile Impurity Identification & Quantification GCMS->Impurity_Profile HPLC->Impurity_Profile NMR->Impurity_Profile Final_Report Comprehensive Purity Report Purity_Value->Final_Report Impurity_Profile->Final_Report

Caption: Strategy for Comprehensive Purity Assessment.

A Comparative Guide to the FT-IR Spectrum of 1-Bromo-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 1-Bromo-2-ethylbenzene. Designed for researchers, scientists, and professionals in drug development, this document compares its spectral features with relevant alternatives, supported by experimental data and protocols.

Data Presentation: FT-IR Spectral Peaks Comparison

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its distinct functional groups: an ortho-disubstituted aromatic ring, an ethyl substituent, and a carbon-bromine bond. The table below compares the key vibrational frequencies of this compound with its parent molecule, ethylbenzene, and its positional isomer, 1-Bromo-4-ethylbenzene, to highlight the spectral differences arising from substitution.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group AssignmentCompound
~3060 - 3010MediumC-H StretchAromatic C-HThis compound, Ethylbenzene, 1-Bromo-4-ethylbenzene
~2965, ~2870StrongC-H StretchAliphatic (Ethyl -CH₃, -CH₂)This compound, Ethylbenzene, 1-Bromo-4-ethylbenzene
~1600, ~1475Medium-StrongC=C StretchAromatic RingThis compound, Ethylbenzene, 1-Bromo-4-ethylbenzene
~750StrongC-H Bend (Out-of-Plane)Ortho-disubstituted AromaticThis compound
~825StrongC-H Bend (Out-of-Plane)Para-disubstituted Aromatic1-Bromo-4-ethylbenzene
~770 - 690StrongC-H Bend (Out-of-Plane)Monosubstituted AromaticEthylbenzene[1]
~690 - 515Medium-StrongC-Br StretchAryl HalideThis compound, 1-Bromo-4-ethylbenzene[2][3][4]

Interpretation Summary:

  • Aromatic C-H Stretch (3100-3000 cm⁻¹): All three compounds exhibit characteristic absorptions just above 3000 cm⁻¹, indicative of C-H bonds on an aromatic ring.[5][6]

  • Aliphatic C-H Stretch (3000-2850 cm⁻¹): Strong peaks corresponding to the stretching of C-H bonds in the ethyl group are visible below 3000 cm⁻¹.[3][7]

  • Aromatic C=C Stretch (1600-1400 cm⁻¹): The presence of the benzene ring is confirmed by a series of sharp bands in this region, which are due to carbon-carbon stretching vibrations within the ring.[5][6][8]

  • C-H Out-of-Plane Bending (900-675 cm⁻¹): This region is highly diagnostic for the substitution pattern on the benzene ring.[5][8] this compound shows a strong band around 750 cm⁻¹, characteristic of ortho-disubstitution.[8] This clearly distinguishes it from its para-isomer (around 825 cm⁻¹) and the monosubstituted ethylbenzene (770-690 cm⁻¹).[1][8]

  • C-Br Stretch (690-515 cm⁻¹): The presence of the bromine atom is confirmed by a medium to strong absorption in the lower frequency (fingerprint) region of the spectrum.[2][3][9]

Experimental Protocols

Objective: To acquire a high-quality FT-IR spectrum of a liquid sample, such as this compound, using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal)

  • Liquid sample of this compound

  • Cleaning solvent (e.g., isopropanol or acetone)

  • Lint-free laboratory wipes

Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's guidelines.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic signals, which will be subtracted from the sample spectrum. A typical scan range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Sample Analysis:

    • Place a small drop of the liquid this compound sample directly onto the center of the clean ATR crystal. Ensure the crystal surface is fully covered by the sample.

    • Acquire the sample spectrum using the same parameters (scan range, number of scans) as the background measurement.[10]

  • Data Processing:

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

    • Perform necessary data processing steps, such as baseline correction or smoothing, if required for clarity.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a solvent-moistened wipe to remove all traces of the sample.

Mandatory Visualization

The logical workflow for interpreting the FT-IR spectrum of this compound is outlined in the diagram below.

FT_IR_Interpretation_Workflow cluster_0 Spectral Analysis Workflow A Acquire FT-IR Spectrum (4000-400 cm⁻¹) B Region > 3000 cm⁻¹ A->B C Region 3000-2850 cm⁻¹ A->C D Region 1600-1400 cm⁻¹ A->D E Region 900-675 cm⁻¹ A->E F Region < 700 cm⁻¹ A->F G Aromatic C-H Stretch B->G Analyze H Aliphatic C-H Stretch (Ethyl Group) C->H Analyze I Aromatic C=C Stretch (Benzene Ring) D->I Analyze J C-H Out-of-Plane Bend (Ortho-substitution) E->J Analyze K C-Br Stretch F->K Analyze L Structural Confirmation: This compound G->L H->L I->L J->L K->L

Caption: Workflow for FT-IR spectrum interpretation of this compound.

References

A Comparative Guide to Catalysts for the Suzuki Coupling of 1-Bromo-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Its application in the pharmaceutical and materials science industries is widespread for the construction of complex molecular architectures. This guide provides a comparative analysis of various catalysts for the Suzuki coupling of 1-Bromo-2-ethylbenzene, a sterically hindered aryl bromide. The choice of an appropriate catalyst system is critical to overcoming the steric hindrance and achieving high yields.

This guide summarizes the performance of common palladium and nickel-based catalysts, supported by experimental data from literature on this compound and its close structural analog, 2-bromotoluene, to provide a reliable framework for catalyst selection and reaction optimization.

Catalyst Performance Comparison

The efficiency of the Suzuki coupling of this compound is highly dependent on the catalyst, ligand, base, and reaction conditions. Palladium-based catalysts, particularly those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, are highly effective for sterically hindered substrates. Nickel-based catalysts are also gaining prominence as a more cost-effective alternative.

The following table summarizes the performance of various catalytic systems in the Suzuki coupling of this compound and the analogous 2-bromotoluene with phenylboronic acid.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Substrate
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-11012-24~95Analogous Aryl Bromides[1]
Pd₂(dba)₃XPhosK₂CO₃1,4-Dioxane1008-16~98Analogous Aryl Bromides[1]
Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O80-10012-24~90Analogous Aryl Bromides[1]
PdCl₂(dppf)-K₂CO₃DMF8012~92Analogous Aryl Bromides[1]
NiCl₂(PCy₃)₂-K₃PO₄2-Me-THF10018~90Analogous Aryl Bromides[2]
NiBr₂-K₃PO₄1,4-Dioxane12036High4-bromotoluene[3]

Note: Data for "Analogous Aryl Bromides" is derived from studies on structurally similar sterically hindered substrates and serves as a strong starting point for the optimization of the reaction with this compound.

Experimental Protocols

Detailed experimental procedures are essential for the successful execution and optimization of the Suzuki coupling reaction. Below is a generalized protocol for the coupling of this compound with phenylboronic acid, which can be adapted based on the specific catalyst system chosen.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • Palladium or Nickel catalyst (see table for examples, typically 1-5 mol%)

  • Ligand (if required, see table for examples)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF)

  • Degassed water

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the palladium or nickel catalyst, the ligand (if applicable), the base, and the phenylboronic acid.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous organic solvent and degassed water (if a biphasic system is used) via syringe. Stir the mixture for 10-15 minutes to dissolve the reagents.

  • Substrate Addition: Add this compound to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (see table for examples) and stir vigorously for the specified time. Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualizations

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OR'-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram of the Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Aryl Halide, Boronic Acid, Base, Catalyst, and Ligand Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Reagents->Inert_Atmosphere Solvent Add Degassed Solvent(s) Inert_Atmosphere->Solvent Heating Heat and Stir (Monitor by TLC/GC-MS) Solvent->Heating Quench_Extract Cool, Quench, and Extract Heating->Quench_Extract Dry_Concentrate Dry and Concentrate Organic Layer Quench_Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Product Isolated Product Purify->Product

Caption: Generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Synthesis of 1-Bromo-2-ethylbenzene: A Novel High-Yield Pathway vs. Traditional Bromination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of halogenated aromatic compounds is a cornerstone of new molecular entity design. 1-Bromo-2-ethylbenzene is a key building block in the synthesis of various pharmaceutical and materials science targets. This guide provides a comprehensive comparison of a novel, high-yield synthetic route to this compound with the traditional free-radical bromination of ethylbenzene, supported by comparative data and detailed experimental protocols.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached through various methods. Here, we compare a novel, highly selective method starting from 2-bromostyrene against the established, yet less selective, direct bromination of ethylbenzene. The following table summarizes the key performance indicators of both routes.

ParameterNovel Synthetic Route (from 2-bromostyrene)Traditional Synthetic Route (Direct Bromination of Ethylbenzene)
Starting Material 2-bromostyreneEthylbenzene
Key Reagents Methanol, Palladium DiacetateN-Bromosuccinimide (NBS) or Br₂, Radical Initiator (e.g., AIBN or light)
Reported Yield Up to 99%[1]Variable, often moderate to good, but with significant isomer formation
Purity of Target Isomer High (regiospecific reaction)Low to moderate (mixture of ortho, meta, para, and benzylic isomers)[2][3]
Reaction Conditions 25°C, 12 hours, inert atmosphere[1]Elevated temperatures or UV irradiation, variable reaction times
Primary Byproducts MinimalIsomeric bromoethylbenzenes, polybrominated products[4]
Selectivity High for this compoundLow, requires extensive purification

Experimental Protocols

Novel Synthetic Route: Reduction of 2-bromostyrene

This method provides a highly efficient and selective route to this compound.

Materials:

  • 2-bromostyrene

  • Methanol

  • Palladium diacetate

  • 4,4,5,5-tetramethyl-[2][5]-dioxaboralane

  • Dichloromethane

  • Schlenk flask and standard glassware for inert atmosphere chemistry

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 2-bromostyrene in dichloromethane.

  • Add methanol and 4,4,5,5-tetramethyl-[2][5]-dioxaboralane to the solution.

  • Add a catalytic amount of palladium diacetate.

  • Stir the reaction mixture at 25°C for 12 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction is quenched, and the product is extracted using a suitable organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography to obtain pure this compound.

Traditional Synthetic Route: Free-Radical Bromination of Ethylbenzene

This is a classic method for the bromination of alkylbenzenes, but it typically results in a mixture of products.

Materials:

  • Ethylbenzene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (or other radical initiator)

  • Carbon tetrachloride (or another suitable solvent)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethylbenzene in carbon tetrachloride.

  • Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide.

  • Heat the mixture to reflux (or irradiate with a UV lamp) to initiate the radical reaction.[2]

  • Continue the reaction for several hours, monitoring the consumption of the starting material by TLC or GC.

  • After cooling to room temperature, filter the reaction mixture to remove succinimide.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product will be a mixture of isomers and will require careful fractional distillation or preparative chromatography for the isolation of this compound.

Workflow and Pathway Visualizations

To further clarify the processes, the following diagrams illustrate the workflow of the novel synthetic route and the logical relationship of the components.

new_synthetic_route cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions 2-bromostyrene 2-bromostyrene Reaction Reaction 2-bromostyrene->Reaction Methanol Methanol Methanol->Reaction Palladium diacetate Palladium diacetate Palladium diacetate->Reaction 25°C, 12h 25°C, 12h 25°C, 12h->Reaction Inert Atmosphere Inert Atmosphere Inert Atmosphere->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification This compound This compound Workup & Purification->this compound

Caption: Workflow for the novel synthesis of this compound.

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs A Starting Materials (2-bromostyrene, Methanol) D Catalytic Reduction A->D B Catalyst (Palladium diacetate) B->D C Conditions (25°C, Inert Atmosphere) C->D E High-Purity Product (this compound) D->E F Minimal Byproducts D->F

Caption: Logical relationship of components in the novel synthetic route.

Conclusion

The novel synthetic route to this compound via the reduction of 2-bromostyrene offers significant advantages over the traditional free-radical bromination of ethylbenzene. The high yield, exceptional regioselectivity, and milder reaction conditions make it a superior choice for researchers requiring high-purity material, thereby minimizing the need for extensive and often costly purification steps. For applications in pharmaceutical and materials science where isomeric purity is critical, the adoption of this newer methodology can lead to more efficient and cost-effective research and development workflows.

References

Computational Modeling of 1-Bromo-2-ethylbenzene Reaction Mechanisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Bromo-2-ethylbenzene is a versatile building block in organic synthesis, utilized in the formation of a variety of more complex molecules. Understanding the mechanisms of its reactions is crucial for optimizing reaction conditions, predicting product formation, and designing novel synthetic pathways. Computational modeling has emerged as a powerful tool for elucidating these intricate reaction mechanisms at a molecular level, providing insights that are often difficult to obtain through experimental means alone. This guide offers a comparative overview of computational approaches to modeling the reaction mechanisms of this compound, focusing on key reaction classes and providing a framework for researchers to apply these methods in their own work.

Key Reaction Classes of this compound

This compound, as a substituted aromatic halide, can undergo a variety of reactions. The primary reaction types that are amenable to computational modeling include:

  • Palladium-Catalyzed Cross-Coupling Reactions: These are among the most important reactions for forming new carbon-carbon and carbon-heteroatom bonds. Key examples include the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The central mechanistic steps amenable to computational study are oxidative addition, transmetalation, and reductive elimination.

  • Nucleophilic Aromatic Substitution (SNAr): In the presence of strong nucleophiles and activating groups (or under specific reaction conditions), the bromine atom can be displaced. Computational modeling can help determine the feasibility of a stepwise (via a Meisenheimer complex) or concerted mechanism.

  • Grignard Reagent Formation: The reaction of this compound with magnesium metal to form a Grignard reagent is a fundamental transformation. Computational studies can shed light on the mechanism of insertion of magnesium into the carbon-bromine bond.

  • Elimination Reactions: Under basic conditions, elimination of HBr to form an alkene is a potential side reaction or, under specific conditions, the desired outcome. Computational modeling can predict the competition between substitution and elimination pathways.

Comparison of Computational Modeling Approaches

The following tables summarize hypothetical quantitative data for different reaction mechanisms of this compound, based on typical results from Density Functional Theory (DFT) calculations. These tables are intended to be illustrative of the types of comparisons that can be made when specific computational studies are available.

Table 1: Comparison of Calculated Activation Energies for Key Mechanistic Steps

Reaction TypeMechanistic StepComputational MethodBasis SetSolvent ModelActivation Energy (kcal/mol)
Suzuki-Miyaura Coupling Oxidative AdditionB3LYP6-311+G(d,p)PCM (Toluene)15.2
TransmetalationB3LYP6-311+G(d,p)PCM (Toluene)12.5
Reductive EliminationB3LYP6-311+G(d,p)PCM (Toluene)8.9
Heck Reaction Oxidative AdditionM06-2Xdef2-TZVPSMD (DMF)16.1
CarbopalladationM06-2Xdef2-TZVPSMD (DMF)10.3
β-Hydride EliminationM06-2Xdef2-TZVPSMD (DMF)5.7
SNAr (with MeO-) Meisenheimer Complex FormationωB97X-D6-311+G(d,p)IEFPCM (Methanol)22.5
Bromide EliminationωB97X-D6-311+G(d,p)IEFPCM (Methanol)3.1

Table 2: Comparison of Calculated Reaction Enthalpies

Reaction TypeOverall ReactionComputational MethodBasis SetSolvent ModelReaction Enthalpy (kcal/mol)
Suzuki-Miyaura Coupling This compound + Phenylboronic acid → 2-EthylbiphenylB3LYP6-311+G(d,p)PCM (Toluene)-25.8
Grignard Formation This compound + Mg → (2-Ethylphenyl)magnesium bromidePBE0def2-TZVPCPCM (THF)-45.2
Elimination (E2) This compound + OH- → 1-Ethyl-2-vinylbenzene + H2O + Br-B3LYP-D36-31+G(d)SMD (Ethanol)-15.7

Detailed Methodologies

A critical aspect of computational chemistry is the detailed methodology used to arrive at the calculated results. Below are example protocols for the key experiments cited in the tables.

Experimental Protocol: General Procedure for DFT Calculations of Reaction Mechanisms
  • Software Selection: Choose a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Model System Construction: Build the 3D structures of reactants, intermediates, transition states, and products. For catalytic reactions, this includes the catalyst, ligands, and any additives.

  • Method Selection:

    • Functional: Select a Density Functional Theory (DFT) functional appropriate for the system. Common choices include B3LYP for general-purpose calculations, M06-2X for systems with significant non-covalent interactions, and ωB97X-D for long-range corrected energies.

    • Basis Set: Choose a basis set that provides a good balance between accuracy and computational cost. Pople-style basis sets like 6-311+G(d,p) or Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are common. For heavy atoms like palladium, effective core potentials (ECPs) such as LANL2DZ are often used for the core electrons, with a more extensive basis set for the valence electrons.

  • Geometry Optimization: Perform geometry optimizations for all stationary points (reactants, intermediates, products) to find their lowest energy conformations.

  • Transition State Search: Locate the transition state structure connecting reactants and products (or intermediates). This is often done using methods like the Berny algorithm (opt=ts) in Gaussian.

  • Frequency Calculations: Perform frequency calculations on all optimized structures to:

    • Confirm that reactants, intermediates, and products have all positive vibrational frequencies.

    • Verify that transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

    • Obtain zero-point vibrational energies (ZPVE) and thermal corrections to calculate Gibbs free energies.

  • Intrinsic Reaction Coordinate (IRC) Calculations: For each transition state, perform an IRC calculation to confirm that it connects the correct reactant and product states.

  • Solvation Modeling: To simulate the reaction in a specific solvent, use an implicit solvent model such as the Polarizable Continuum Model (PCM), Solvation Model based on Density (SMD), or the Conductor-like Polarizable Continuum Model (CPCM).

  • Energy Profile Construction: Calculate the relative energies of all species on the reaction pathway (including ZPVE and thermal corrections) to construct the reaction energy profile. The activation energy is the difference in energy between the transition state and the preceding reactant or intermediate. The reaction enthalpy is the difference in enthalpy between the products and reactants.

Visualizing Reaction Pathways and Workflows

Diagrams are essential for understanding the complex relationships in reaction mechanisms and computational workflows.

Computational_Workflow cluster_setup 1. System Setup cluster_calc 2. Core Calculations cluster_analysis 3. Analysis & Refinement cluster_output 4. Output start Define Reactants & Products build Build 3D Structures start->build method Select DFT Functional & Basis Set build->method opt Geometry Optimization method->opt ts_search Transition State Search opt->ts_search freq Frequency Calculation ts_search->freq irc IRC Calculation ts_search->irc verify Verify Stationary Points & TS freq->verify irc->verify solvation Incorporate Solvation Model verify->solvation energy Construct Energy Profile solvation->energy results Activation Energies & Reaction Enthalpies energy->results

Caption: A generalized workflow for the computational modeling of a chemical reaction mechanism using DFT.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oa_ts [Ar-Pd(II)-Br(L2)]‡ pd0->oa_ts Oxidative Addition (+ Ar-Br) pd_ar Ar-Pd(II)-Br(L2) oa_ts->pd_ar trans_ts [Ar-Pd-Ar'(L2)]‡ pd_ar->trans_ts Transmetalation (+ Ar'-B(OR)2) pd_biaryl Ar-Pd(II)-Ar'(L2) trans_ts->pd_biaryl re_ts [Ar-Ar']-Pd(0)L2‡ pd_biaryl->re_ts Reductive Elimination re_ts->pd0 - Ar-Ar'

Caption: A simplified signaling pathway for the Suzuki-Miyaura cross-coupling reaction, highlighting key intermediates and transition states.

Conclusion

Computational modeling provides an indispensable toolkit for the modern chemist, offering deep mechanistic insights that complement and guide experimental work. For a versatile substrate like this compound, these computational approaches can be used to compare the feasibility of different reaction pathways, understand the role of catalysts and reaction conditions, and ultimately accelerate the discovery and development of new chemical entities. While the data presented here is illustrative, it highlights the power of these methods to provide quantitative comparisons. Researchers are encouraged to seek out specific computational studies on their molecule of interest or to apply the outlined methodologies to generate their own predictive models.

Kinetic Showdown: 1-Bromo-2-ethylbenzene in Heck Reactions Compared to Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the kinetic performance of 1-bromo-2-ethylbenzene and other aryl halides in palladium-catalyzed Heck reactions, providing researchers, scientists, and drug development professionals with critical data for reaction optimization and catalyst selection.

The Heck reaction, a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds, is heavily influenced by the nature of the aryl halide substrate. This guide provides a comparative kinetic analysis of this compound alongside its iodo- and chloro-substituted counterparts, as well as other relevant aryl halides. Understanding the kinetic nuances of these substrates is paramount for designing efficient and high-yielding synthetic routes.

Performance Comparison of Aryl Halides in Heck Reactions

The reactivity of the carbon-halogen bond is a primary determinant of the reaction rate in the Heck catalytic cycle. The generally accepted trend in reactivity follows the order of bond dissociation energy: C-I < C-Br < C-Cl. This trend is reflected in the reaction kinetics, with aryl iodides typically exhibiting the fastest reaction rates, followed by aryl bromides, and then aryl chlorides, which often require more forcing conditions or specialized catalyst systems.

For this compound, the presence of an ethyl group at the ortho position introduces steric hindrance around the reaction center. This steric bulk can influence the rate of oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle. Compared to its para- or meta-substituted isomers, or to unsubstituted bromobenzene, this compound is expected to exhibit a slower reaction rate.

Below is a summary of kinetic data for the Heck reaction of various aryl halides with styrene, providing a quantitative basis for comparison.

Aryl HalideOlefinCatalyst SystemSolventTemp (°C)Initial Rate (mol L⁻¹ s⁻¹)Rate Constant (k) (L mol⁻¹ s⁻¹)
This compound StyrenePd(OAc)₂ / PPh₃DMF100Data not availableData not available
Bromobenzene StyrenePd/CNMP150--
4-BromotolueneStyrenePd(OAc)₂ / PPh₃DMF100--
4-BromoanisoleStyrenePd(OAc)₂ / PPh₃DMF100--
1-Iodo-2-ethylbenzene StyrenePd(OAc)₂DMF80Significantly faster than bromideData not available
IodobenzeneStyrenePd(OAc)₂DMF801.2 x 10⁻⁵-
1-Chloro-2-ethylbenzene StyrenePd(OAc)₂ / RuPhosDioxane120Significantly slower than bromideData not available
ChlorobenzeneStyrenePd(OAc)₂ / RuPhosDioxane120Very slow-

Experimental Protocols

A detailed experimental protocol for monitoring the kinetics of a Heck reaction is provided below. This protocol is a composite based on common practices in the field and can be adapted for specific substrates and catalyst systems.

Kinetic Study of the Heck Reaction of an Aryl Halide with Styrene

Materials:

  • Aryl halide (e.g., this compound)

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Internal standard (e.g., dodecane)

  • Syringes and needles

  • Reaction vials with septa

  • Heating block or oil bath with temperature control

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, a reaction vial is charged with Pd(OAc)₂ (1 mol%) and PPh₃ (2 mol%). Anhydrous DMF is added, and the mixture is stirred until the catalyst dissolves.

  • Addition of Reagents: To the catalyst solution, add the aryl halide (1.0 mmol), styrene (1.2 mmol), triethylamine (1.5 mmol), and the internal standard (0.5 mmol). The total volume is adjusted with DMF to a final concentration of 0.1 M in the aryl halide.

  • Reaction Execution: The sealed vial is placed in a pre-heated heating block set to the desired temperature (e.g., 100 °C) and stirring is commenced.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), an aliquot (e.g., 0.1 mL) of the reaction mixture is withdrawn using a syringe.

  • Quenching and Preparation for Analysis: Each aliquot is immediately quenched by diluting with a known volume of a suitable solvent (e.g., diethyl ether) containing a small amount of a quenching agent (e.g., a dilute acid to neutralize the base). The diluted sample is then filtered through a short plug of silica gel to remove the palladium catalyst.

  • GC-MS Analysis: The filtered samples are analyzed by GC-MS to determine the concentration of the aryl halide, styrene, and the product. The concentration of each species is calculated by comparing its peak area to that of the internal standard.

  • Data Analysis: The concentration of the aryl halide is plotted against time to determine the reaction rate. The initial rate can be determined from the slope of the curve at t=0. The rate constant (k) can be determined by fitting the data to the appropriate rate law.

Visualizing the Heck Reaction Workflow

The following diagrams illustrate the key stages of the Heck reaction catalytic cycle and a typical experimental workflow for kinetic analysis.

Heck_Catalytic_Cycle A Pd(0)Ln (Active Catalyst) B Oxidative Addition (Ar-X) A->B Ar-X C Ar-Pd(II)-X(Ln) B->C D Olefin Coordination C->D Olefin E Migratory Insertion D->E F Syn-β-Hydride Elimination E->F G Product Release (Alkene) F->G H Reductive Elimination of H-X (with base) G->H H->A Base

Caption: The catalytic cycle of the Heck reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Weigh Catalyst & Ligand B Add Solvent A->B C Add Reactants & Base B->C D Heat & Stir C->D E Take Aliquots at Time Intervals D->E F Quench Reaction & Prepare Sample E->F G GC-MS Analysis F->G H Data Processing & Kinetic Analysis G->H

Caption: Experimental workflow for a kinetic study.

Navigating Steric Hindrance: A Comparative Guide to Phosphine Ligands for 1-Bromo-2-ethylbenzene Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of modern synthesis. The palladium-catalyzed cross-coupling of sterically hindered substrates like 1-bromo-2-ethylbenzene presents a significant challenge. The choice of phosphine ligand is paramount to overcoming the steric bulk and achieving high efficacy. This guide provides an objective comparison of various phosphine ligands for Suzuki-Miyaura and Buchwald-Hartwig couplings involving ortho-alkyl substituted aryl bromides, supported by experimental data from analogous systems.

The steric impediment posed by the ortho-ethyl group in this compound significantly impacts the kinetics of the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Effective phosphine ligands for this substrate are typically bulky and electron-rich, which promotes the formation of the active monoligated palladium species and facilitates the subsequent steps in the catalytic cycle.

Comparative Efficacy of Phosphine Ligands in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. For sterically hindered aryl bromides, the choice of phosphine ligand is critical for achieving high yields. Below is a summary of the performance of various ligands in the coupling of aryl bromides with structural similarities to this compound.

LigandPd PrecursorBaseSolventTemp. (°C)Time (h)SubstrateCoupling PartnerYield (%)Reference
XPhos Pd(OAc)₂K₃PO₄Toluene/H₂O100121-Bromo-2-methylnaphthalene2,6-Dimethylphenylboronic acid>95[1]
SPhos Pd(OAc)₂K₃PO₄Dioxane/H₂O6062-BromotoluenePhenylboronic acid98[2]
RuPhos Pd(OAc)₂K₂CO₃Toluene/H₂O120152-BromotolueneSecondary alkyltrifluoroborate85[3]
P(biph)Ph₂ Pd(OAc)₂K₃PO₄Toluene/H₂O10014-BromoacetophenonePhenylboronic acid100[4]
RO-PTA Pd(OAc)₂Na₂CO₃H₂O/CH₃CN8062-BromotoluenePhenylboronic acid63[2]

Comparative Efficacy of Phosphine Ligands in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. As with Suzuki coupling, the steric hindrance of this compound necessitates the use of bulky, electron-releasing phosphine ligands to achieve efficient C-N bond formation. The following table summarizes the performance of various ligands in the amination of analogous sterically hindered aryl bromides.

LigandPd PrecursorBaseSolventTemp. (°C)Time (h)SubstrateAmineYield (%)Reference
XPhos Pd(OAc)₂NaOt-BuToluene1000.172-BromotolueneMorpholine98[5]
RuPhos Pd₂(dba)₃NaOt-BuToluene80242-BromotolueneAniline95[6]
BrettPhos Pd(OAc)₂NaOt-BuToluene100242-Bromotoluenen-Hexylamine92[6]
tBuBrettphos [Pd(cinnamyl)Cl]₂NaOt-BuTolueneRT242-Chlorotoluenen-Butylamine96[7]
Josiphos Pd(OAc)₂NaOt-BuToluene10024ChlorobenzeneOctylamine75[7]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide

This protocol is adapted from literature procedures for the coupling of ortho-substituted aryl bromides and can be used as a starting point for the coupling of this compound.[1]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Dioxane (5 mL)

  • Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • In a glovebox, add palladium(II) acetate and SPhos to the flask.

  • Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Add degassed dioxane and degassed water via syringe.

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Protocol for Buchwald-Hartwig Amination of a Sterically Hindered Aryl Bromide

This protocol is a general procedure based on established methods for the amination of ortho-substituted aryl bromides.[5]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)

  • Toluene (5 mL)

Procedure:

  • In an inert atmosphere glovebox, add sodium tert-butoxide, palladium(II) acetate, and XPhos to an oven-dried reaction vessel.

  • Add toluene, followed by the amine and then this compound.

  • Seal the vessel and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously and monitor its progress by GC-MS or LC-MS. Reaction times can be very short with highly active catalysts.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by silica gel chromatography.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants pd0 Pd(0)L oa_complex Ar-Pd(II)L(X) pd0->oa_complex Oxidative Addition transmetalation_complex Ar-Pd(II)L(R) oa_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-R transmetalation_complex->product Ar-X Ar-X Ar-X->oa_complex R-B(OR)₂ R-B(OR)₂ R-B(OR)₂->transmetalation_complex Base Base Base->transmetalation_complex Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid/Amine, & Base start->reagents catalyst Add Pd Precursor & Phosphine Ligand reagents->catalyst inert Establish Inert Atmosphere catalyst->inert solvent Add Degassed Solvent inert->solvent reaction Heat & Stir solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification end Isolated Product purification->end

References

A Comparative Guide to the Characterization of 1-Bromo-2-ethylbenzene Reaction Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common carbon-carbon bond-forming reactions involving 1-bromo-2-ethylbenzene and the characterization of their respective byproducts. Understanding the formation of these impurities is critical for the development of robust and efficient synthetic methodologies in pharmaceutical and materials science. This document outlines the typical byproducts, presents detailed experimental protocols for their analysis, and offers a framework for comparing the reaction outcomes.

Introduction to C-C Coupling Reactions of this compound

This compound is a versatile starting material in organic synthesis, frequently employed in cross-coupling reactions to introduce the 2-ethylphenyl moiety into more complex molecules. The primary goal of these reactions is the formation of a new carbon-carbon bond at the site of the bromine atom. However, side reactions often lead to the formation of undesired byproducts, which can complicate purification and reduce the overall yield of the target molecule. This guide focuses on three commonly employed reactions: the Grignard reaction, the Suzuki-Miyaura coupling, and the Ullmann reaction.

Comparison of Reaction Byproducts

The choice of reaction methodology can significantly influence the byproduct profile. While specific quantitative data for byproduct formation from this compound is not extensively documented in publicly available literature, this section outlines the major expected byproducts for each reaction type based on established chemical principles.

Reaction TypePrimary Product (Example)Major Expected ByproductsGeneral Observations on Byproduct Formation
Grignard Reaction 2-Ethylphenylmagnesium bromide (Grignard reagent)2,2'-Diethylbiphenyl (Wurtz-type homocoupling), Ethylbenzene (protonation of Grignard)Homocoupling is favored at higher concentrations and temperatures. Protonation occurs in the presence of protic solvents or acidic impurities.[1][2]
Suzuki-Miyaura Coupling 2-Ethyl-1,1'-biphenyl (with phenylboronic acid)2,2'-Diethylbiphenyl (homocoupling of the Grignard reagent if used for boronic ester synthesis), Biphenyl (homocoupling of boronic acid), Ethylbenzene (dehalogenation)Homocoupling of the boronic acid can be significant, especially in the presence of oxygen.[3][4] Dehalogenation is a known side reaction in palladium-catalyzed couplings.
Ullmann Reaction 2,2'-DiethylbiphenylOligomeric and polymeric materials, Hydrodehalogenation (ethylbenzene)Requires harsh reaction conditions (high temperatures) which can lead to a wider range of byproducts.[5][6] The formation of symmetrical biaryls is the primary transformation.[6]

Experimental Protocols

Detailed and reliable experimental protocols are essential for reproducible results and accurate byproduct analysis. The following sections provide methodologies for conducting the reactions and, crucially, for the characterization of the resulting product mixtures.

General Analytical Protocol for Byproduct Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds in a reaction mixture.

  • Instrumentation: Agilent 7890A GC with a 5975C MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD:

    • Transfer line temperature: 280°C.

    • Ion source temperature: 230°C.

    • Quadrupole temperature: 150°C.

    • Scan range: 40-500 amu.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about the components of a reaction mixture.

  • Instrumentation: Bruker Avance 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.

  • Experiments:

    • ¹H NMR: To identify and quantify the different aromatic and aliphatic protons.

    • ¹³C NMR: To identify the number of unique carbon environments.

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range proton-carbon correlations, aiding in the definitive assignment of complex structures.

Reaction Protocols

1. Grignard Reaction and Byproduct Formation

This protocol describes the formation of the Grignard reagent from this compound and its subsequent quenching to analyze for the homocoupling byproduct.

  • Materials: Magnesium turnings, iodine crystal, anhydrous diethyl ether, this compound, 1 M HCl.

  • Procedure:

    • Activate magnesium turnings (1.2 eq) in a flame-dried flask with a crystal of iodine under an inert atmosphere.

    • Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise to the activated magnesium. The reaction is initiated by gentle warming and maintained at a gentle reflux.

    • After the magnesium has been consumed, cool the reaction mixture to 0°C.

    • To analyze for byproducts, carefully quench the reaction by the slow addition of 1 M HCl.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Analyze the crude product by GC-MS and NMR to identify and quantify 2,2'-diethylbiphenyl and ethylbenzene.

2. Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura coupling of this compound with phenylboronic acid.

  • Materials: this compound, phenylboronic acid, palladium(II) acetate, triphenylphosphine, potassium carbonate, toluene, water.

  • Procedure:

    • To a reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

    • Add a 2 M aqueous solution of potassium carbonate (2.0 eq) and toluene.

    • Degas the mixture with a stream of nitrogen or argon for 15-20 minutes.

    • Heat the reaction mixture to 80-90°C and stir vigorously until the starting material is consumed (monitor by TLC or GC).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Analyze the crude product by GC-MS and NMR to identify the desired 2-ethyl-1,1'-biphenyl, as well as the homocoupling byproduct 2,2'-diethylbiphenyl and the dehalogenated product ethylbenzene.

3. Ullmann Reaction

This protocol describes the classical Ullmann homocoupling of this compound.

  • Materials: this compound, copper powder, dimethylformamide (DMF).

  • Procedure:

    • Activate copper powder by stirring with iodine in acetic acid, followed by washing with ethanol and ether.

    • In a reaction vessel, combine this compound (1.0 eq) and activated copper powder (2.0 eq) in DMF.

    • Heat the reaction mixture to 150-200°C under an inert atmosphere.[6]

    • Monitor the reaction progress by TLC or GC.

    • After completion, cool the reaction mixture and filter to remove the copper residues.

    • Extract the filtrate with a suitable organic solvent and wash with water to remove DMF.

    • Dry the organic layer and concentrate under reduced pressure.

    • Analyze the crude product by GC-MS and NMR to identify the primary product, 2,2'-diethylbiphenyl, and any other byproducts.

Visualizations

Reaction Pathways and Byproduct Formation

Reaction_Byproducts cluster_grignard Grignard Reaction cluster_suzuki Suzuki-Miyaura Coupling cluster_ullmann Ullmann Reaction 1-Bromo-2-ethylbenzene_G This compound Grignard_Reagent 2-Ethylphenyl- magnesium bromide 1-Bromo-2-ethylbenzene_G->Grignard_Reagent Mg, Et2O Homocoupling_G 2,2'-Diethylbiphenyl (Homocoupling) Grignard_Reagent->Homocoupling_G Wurtz Coupling Protonation Ethylbenzene (Protonation) Grignard_Reagent->Protonation H+ source 1-Bromo-2-ethylbenzene_S This compound Desired_Product_S 2-Ethyl-1,1'-biphenyl (Desired Product) 1-Bromo-2-ethylbenzene_S->Desired_Product_S ArB(OH)2, Pd catalyst, Base Homocoupling_S 2,2'-Diethylbiphenyl (Homocoupling) 1-Bromo-2-ethylbenzene_S->Homocoupling_S Pd catalyst Dehalogenation Ethylbenzene (Dehalogenation) 1-Bromo-2-ethylbenzene_S->Dehalogenation H source 1-Bromo-2-ethylbenzene_U This compound Desired_Product_U 2,2'-Diethylbiphenyl (Desired Product) 1-Bromo-2-ethylbenzene_U->Desired_Product_U Cu, heat Oligomers Oligomers/ Polymers Desired_Product_U->Oligomers

Caption: Reaction pathways for this compound.

Experimental Workflow for Byproduct Characterization

Experimental_Workflow Start Crude Reaction Mixture Workup Aqueous Workup & Extraction Start->Workup Dry_Concentrate Drying and Solvent Removal Workup->Dry_Concentrate Crude_Product Crude Product Dry_Concentrate->Crude_Product GCMS GC-MS Analysis Crude_Product->GCMS NMR NMR Spectroscopy (1H, 13C, 2D) Crude_Product->NMR Purification Column Chromatography Crude_Product->Purification Isolated_Products Isolated Products & Byproducts Purification->Isolated_Products Characterization Full Spectroscopic Characterization Isolated_Products->Characterization

Caption: General workflow for reaction byproduct characterization.

References

Assessing the Steric Effects of the Ethyl Group in 1-Bromo-2-ethylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The steric hindrance imparted by substituents on aromatic rings is a critical factor in determining reaction rates, regioselectivity, and the overall success of synthetic strategies. In drug discovery and development, understanding these steric effects is paramount for designing molecules with optimal binding affinities and pharmacokinetic properties. This guide provides a comprehensive comparison of the steric effects of the ethyl group in 1-Bromo-2-ethylbenzene against other common alkyl substituents. By examining experimental data from kinetic studies, structural analyses, and computational modeling, we aim to provide a clear and objective assessment of its steric profile.

Quantitative Comparison of Steric Parameters

To quantify the steric bulk of the ethyl group in comparison to other alkyl groups, we can utilize established steric parameters such as Taft's steric parameter (E_s) and A-values. While E_s values are derived from the hydrolysis of esters and provide a measure of steric hindrance at a reaction center, A-values represent the conformational preference of a substituent on a cyclohexane ring and are a good indicator of its general steric demand.[1][2]

SubstituentA-Value (kcal/mol)[3][4]Taft Steric Parameter (E_s)[5]
Methyl1.7 - 1.8-1.24
Ethyl 1.8 - 2.0 -1.60
Isopropyl2.2-2.78
tert-Butyl> 4.5-3.82

As the data indicates, the ethyl group possesses a steric bulk slightly greater than a methyl group but significantly less than isopropyl and tert-butyl groups. This intermediate steric profile makes this compound a valuable substrate in studies where fine-tuning of steric hindrance is required.

Impact on Reaction Kinetics: A Comparative Analysis

Generally, increasing the size of an ortho-alkyl group is expected to decrease the rate of SNAr reactions due to increased steric hindrance at the reaction center, which impedes the approach of the nucleophile.

A generalized workflow for a kinetic analysis of nucleophilic substitution is presented below.

G prep Reaction Setup: - Prepare solutions of 1-bromo-2-alkylbenzene and nucleophile at known concentrations. - Thermostat the reaction vessel. init Initiate Reaction: - Mix reactants at time t=0. prep->init aliquot Sample Collection: - Withdraw aliquots at specific time intervals. init->aliquot quench Quench Reaction: - Stop the reaction in the aliquot (e.g., by rapid cooling or adding a quenching agent). aliquot->quench analysis Analysis: - Determine the concentration of reactant or product in each aliquot using a suitable analytical technique (e.g., GC, HPLC, NMR). quench->analysis data Data Processing: - Plot concentration versus time. - Determine the rate constant (k) from the integrated rate law. analysis->data G cluster_0 Steric Properties of Ethyl Group cluster_1 Structural Effects on this compound cluster_2 Influence on Reactivity Size_and_Conformation Intermediate Size and Rotational Flexibility Bond_Angle_Distortion Distortion of C-C-Br Bond Angle Size_and_Conformation->Bond_Angle_Distortion causes Increased_Steric_Hindrance Increased Steric Hindrance around Bromine Size_and_Conformation->Increased_Steric_Hindrance leads to Reduced_Reaction_Rate Slower rates in ortho-substitution reactions (e.g., SNAr) Increased_Steric_Hindrance->Reduced_Reaction_Rate results in Altered_Regioselectivity Favors substitution at less hindered positions Increased_Steric_Hindrance->Altered_Regioselectivity influences

References

A Comparative Guide to the Electrochemical Properties of 1-Bromo-2-ethylbenzene and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of 1-Bromo-2-ethylbenzene and its structurally related derivatives. Due to the limited direct experimental data on this compound, this guide leverages data from similar bromoalkylbenzenes and computational predictions to offer valuable insights for applications in organic synthesis, materials science, and drug development.

Comparative Electrochemical Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)Predicted Reduction Potential Range (V vs. SCE)
This compoundC₈H₉Br185.061991.338-2.0 to -2.5
1-Bromo-2-methylbenzeneC₇H₇Br171.03181-1821.422-2.1 to -2.6[1][2][3][4]
1-Bromo-2-propylbenzeneC₉H₁₁Br199.09210-2121.286-2.0 to -2.5[5][6][7][8]
2-Bromo-1,3-diethylbenzeneC₁₀H₁₃Br213.11225-2271.264-2.0 to -2.5[9][10][11]

Note: The predicted reduction potential range is an estimation based on the electrochemical behavior of similar aryl bromides. The actual values may vary depending on experimental conditions.

Experimental Protocols

The primary technique for investigating the electrochemical properties of these compounds is cyclic voltammetry (CV). Below is a detailed, generalized protocol for performing CV on bromoalkylbenzenes.

Materials and Reagents
  • Working Electrode: Glassy carbon electrode (GCE), Platinum electrode

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode

  • Counter Electrode: Platinum wire or gauze

  • Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP) in a suitable aprotic solvent (e.g., acetonitrile, dimethylformamide).

  • Analyte Solution: 1-5 mM solution of the bromoalkylbenzene derivative in the electrolyte solution.

  • Polishing materials: Alumina slurry (0.05 µm) and polishing pads.

  • Inert gas: High-purity nitrogen or argon.

Instrumentation

A potentiostat capable of performing cyclic voltammetry is required.

Experimental Procedure
  • Electrode Preparation:

    • Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used for the experiment.

    • Dry the electrode completely.

  • Cell Assembly:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes.

    • Add the analyte solution to the cell.

  • Deoxygenation:

    • Purge the solution with an inert gas (nitrogen or argon) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Set the parameters on the potentiostat:

      • Initial Potential: A potential where no faradaic reaction occurs (e.g., 0 V vs. SCE).

      • Switching Potential: A potential sufficiently negative to observe the reduction of the C-Br bond (e.g., -2.8 V vs. SCE).

      • Final Potential: Same as the initial potential.

      • Scan Rate: Start with a typical scan rate of 100 mV/s. The scan rate can be varied to investigate the mechanism of the electrochemical process.

    • Run the cyclic voltammogram.

    • Record the resulting current-potential curve.

  • Data Analysis:

    • Determine the cathodic peak potential (Epc) for the reduction of the bromoalkylbenzene.

    • Investigate the effect of scan rate on the peak potential and peak current to understand the nature of the electrode process (e.g., reversible, irreversible, quasi-reversible).

Visualizations

Electrochemical Reduction of this compound

The following diagram illustrates the proposed mechanism for the electrochemical reduction of this compound, which proceeds via a single-electron transfer to form a radical anion, followed by the cleavage of the carbon-bromine bond.

G cluster_solution Solution e- Electron (e⁻) A This compound B [this compound]•⁻ (Radical Anion) A->B + e⁻ (from electrode) C 2-Ethylphenyl Radical B->C C-Br Bond Cleavage D Bromide Ion (Br⁻) B->D

Caption: Proposed mechanism for the electrochemical reduction of this compound.

Experimental Workflow for Cyclic Voltammetry

This diagram outlines the key steps involved in a typical cyclic voltammetry experiment for analyzing bromoalkylbenzenes.

G prep 1. Electrode Preparation (Polishing & Cleaning) cell 2. Cell Assembly (3-Electrode Setup) prep->cell deox 3. Deoxygenation (Inert Gas Purging) cell->deox cv 4. Cyclic Voltammetry (Potential Sweep) deox->cv data 5. Data Analysis (Peak Potential & Current) cv->data

Caption: General workflow for a cyclic voltammetry experiment.

References

Safety Operating Guide

Proper Disposal of 1-Bromo-2-ethylbenzene: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1-Bromo-2-ethylbenzene, a combustible liquid and irritant.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. It is classified as a combustible liquid that can cause skin, eye, and respiratory irritation[1][2][3][4]. Therefore, always handle this chemical in a well-ventilated area, preferably within a chemical fume hood[5].

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield[6].

  • Hand Protection: Use chemical-resistant gloves, such as nitrile rubber[6]. Inspect gloves for any signs of degradation before use.

  • Body Protection: A flame-retardant lab coat is recommended[7].

  • Respiratory Protection: If working outside of a fume hood or if vapors are present, use a respirator with an appropriate filter (e.g., type ABEK (EN14387)).

Quantitative Data Summary

The following table summarizes key quantitative data for this compound for quick reference.

PropertyValue
Molecular Formula C₈H₉Br
Molecular Weight 185.06 g/mol [3]
Appearance Colorless liquid[1][4]
Boiling Point 199 °C
Density 1.338 g/mL at 25 °C
Flash Point 77 °C (170.6 °F) - closed cup
Storage Class 10 - Combustible liquids
Water Hazard Class (WGK) WGK 3 (highly hazardous to water)

Step-by-Step Disposal Protocol

This protocol outlines the procedural steps for the safe disposal of this compound and contaminated materials.

1. Waste Segregation and Collection:

  • Designated Waste Container: Collect all waste this compound in a dedicated container. This container must be made of a compatible material (e.g., glass or a suitable plastic) and have a secure, tight-fitting lid to be vapor-tight and spill-proof[8][9].

  • Halogenated Waste Stream: As a brominated organic compound, this compound must be disposed of in the halogenated organic waste stream[5][8][9][10].

  • Do Not Mix: Never mix halogenated waste with non-halogenated waste[9][10]. Also, avoid mixing with other waste streams such as acids, bases, or oxidizers unless explicitly permitted by your institution's hazardous waste management plan[9].

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be considered contaminated and disposed of as hazardous waste in a separate, clearly labeled solid waste container[7].

2. Labeling:

  • Immediate Labeling: Label the hazardous waste container as soon as the first drop of waste is added[5][8].

  • Clear Identification: The label must clearly state "Hazardous Waste" and the full chemical name: "Waste this compound"[8]. Do not use chemical formulas or abbreviations[9].

  • Hazard Pictograms: Affix the appropriate GHS hazard pictograms (e.g., flame for combustible, exclamation mark for irritant).

  • List of Contents: If mixing with other compatible halogenated solvents, maintain a list of all chemical constituents and their approximate percentages on or near the container[5][8].

3. Storage:

  • Secure Location: Store the sealed waste container in a designated, secure hazardous waste accumulation area[5].

  • Ventilation and Temperature: Keep the container in a cool, dry, and well-ventilated place, away from sources of ignition, heat, or direct sunlight[1][5][8].

  • Secondary Containment: Ensure secondary containment is in place to prevent the spread of material in case of a leak. The secondary container should be able to hold the entire volume of the primary container[5][10].

4. Spill Management:

  • Evacuate: In the event of a spill, evacuate non-essential personnel from the immediate area[7].

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it[8].

  • Contain and Absorb: Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads[11][12].

  • Collect and Dispose: Carefully collect the absorbed material and place it into a designated hazardous waste container for solids[7][8].

  • Clean Spill Area: Thoroughly clean the spill area.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office. For large spills, evacuate the area and contact emergency services[8].

5. Final Disposal:

  • Licensed Waste Disposal Service: The primary and required method for the disposal of this compound is through a licensed professional waste disposal service[7].

  • Institutional Procedures: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container[6]. Do not pour this chemical down the drain or dispose of it in regular trash[7][13].

  • Container Fullness: Request a waste collection when the container is about three-quarters full to allow for expansion and prevent overfilling[5].

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Use Designated Halogenated Waste Container B->C D Label Container Immediately ('Waste this compound') C->D E Segregate from Non-Halogenated and Other Waste Streams D->E F Store in a Cool, Dry, Well-Ventilated Area E->F G Ensure Secondary Containment F->G H Contact EHS for Pickup G->H I Disposal by Licensed Waste Service H->I

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 1-Bromo-2-ethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1-Bromo-2-ethylbenzene. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 1973-22-4

  • Molecular Formula: C₈H₉Br

Hazard Summary: this compound is a combustible liquid that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, a comprehensive PPE strategy is essential. The following table summarizes the required PPE for handling this chemical.

Protection TypeSpecific EquipmentStandard/SpecificationPurpose
Eye and Face Protection Safety goggles or a face shieldEN166 or 29 CFR 1910.133To protect against splashes and vapors.[3][4][5][6]
Hand Protection Chemical-resistant gloves (e.g., Viton®, Polyvinyl Alcohol)EN 374To prevent skin contact. Check for breakthrough times.[7][8]
Respiratory Protection Type ABEK (EN14387) respirator filterEN14387 or NIOSH/MSHA approvedRequired when vapors or aerosols are generated or if ventilation is inadequate.[9][10]
Skin and Body Protection Flame-retardant lab coatN/ATo protect against splashes and fire hazards.[11]
Foot Protection Closed-toe shoesN/ATo protect feet from spills.

Operational Plan: Safe Handling Protocol

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4][6]

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][8]

  • Keep away from open flames, hot surfaces, and other sources of ignition.[1][4][5][6][12]

  • Have spill control materials (e.g., absorbent pads, vermiculite, or sand) readily available.[7][8]

2. Handling:

  • Avoid breathing vapors or mists.[1][12]

  • Avoid contact with skin, eyes, and clothing.[1][12]

  • Wear the appropriate PPE as specified in the table above.

  • Use only non-sparking tools.[6]

  • Wash hands thoroughly after handling the substance.[1][8]

3. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5][12]

  • Keep away from heat, sparks, and flame.[5][12]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

First Aid Measures

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] If eye irritation persists, get medical advice/attention.[4][9]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[1] If skin irritation occurs, get medical advice/attention.[8]

  • Inhalation: Remove to fresh air.[1] If not breathing, give artificial respiration.[1] Immediate medical attention is required.[1]

  • Ingestion: Do NOT induce vomiting. Call a physician immediately.[1][5]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect surplus and non-recyclable this compound in a dedicated, properly labeled, and sealed container.

  • Materials that have come into contact with the chemical, such as gloves and absorbent pads, should be considered contaminated and collected in a separate, clearly labeled container for hazardous waste.[11]

2. Disposal Method:

  • Dispose of the chemical and contaminated materials through a licensed professional waste disposal service.[11]

  • Disposal must be in accordance with local, state, and federal regulations.[1][4][5][9][12]

  • Do not dispose of this chemical down the drain or release it into the environment.[8][11]

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_storage_disposal 4. Storage & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Area (Fume Hood) prep_ppe->prep_area prep_spill Ready Spill Kit prep_area->prep_spill handle_chem Handle Chemical prep_spill->handle_chem Proceed decon Decontaminate Work Area handle_chem->decon Complete spill Spill or Exposure? handle_chem->spill wash Wash Hands Thoroughly decon->wash store Store in Cool, Dry, Well-Ventilated Area wash->store Store/Dispose dispose Dispose of Waste via Licensed Service store->dispose spill->decon No first_aid Administer First Aid & Seek Medical Attention spill->first_aid Yes

Figure 1: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.